NH2-PEG4-hydrazone-DBCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H43N5O7 |
|---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-[(Z)-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]hydrazinylidene]methyl]benzamide |
InChI |
InChI=1S/C37H43N5O7/c38-17-19-46-21-23-48-25-26-49-24-22-47-20-18-39-37(45)32-11-9-29(10-12-32)27-40-41-35(43)15-16-36(44)42-28-33-7-2-1-5-30(33)13-14-31-6-3-4-8-34(31)42/h1-12,27H,15-26,28,38H2,(H,39,45)(H,41,43)/b40-27- |
InChI Key |
QCDJHCLVLALEEO-DPVRLLIJSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N/N=C\C4=CC=C(C=C4)C(=O)NCCOCCOCCOCCOCCN |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NN=CC4=CC=C(C=C4)C(=O)NCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NH2-PEG4-hydrazone-DBCO: A Trifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of NH2-PEG4-hydrazone-DBCO, a heterotrifunctional linker designed for the synthesis of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). The molecule incorporates three key functionalities: an amine (NH2) group for initial conjugation, a pH-sensitive hydrazone bond for controlled payload release, and a dibenzocyclooctyne (DBCO) group for highly efficient and bioorthogonal copper-free click chemistry.
Core Concepts: Structure and Functionality
This compound is a sophisticated chemical tool engineered to connect and control the interaction between biological molecules and functional payloads. Its structure is comprised of four key components:
-
Amine Group (NH2): A primary amine that serves as a versatile nucleophilic handle. It is typically used to form stable amide bonds with activated carboxylic acids (e.g., NHS esters) present on cytotoxic drugs or other payload molecules.
-
Polyethylene Glycol Spacer (PEG4): A hydrophilic chain of four repeating ethylene (B1197577) glycol units. This spacer enhances the solubility of the entire conjugate, reduces aggregation, and minimizes steric hindrance, which can improve the pharmacokinetic profile of the final bioconjugate.[1]
-
Hydrazone Linkage: A pH-labile bond that is stable at physiological pH (~7.4) but is designed to cleave under the mildly acidic conditions found within cellular endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][3] This feature enables the targeted, intracellular release of a conjugated payload.
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with high efficiency and specificity with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4] This reaction is bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes, and does not require a cytotoxic copper catalyst.[5]
Physicochemical and Technical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C37H43N5O7 | [4] |
| Molecular Weight | 669.77 g/mol | [4][] |
| Purity | >98.0% | [] |
| Appearance | Solid or viscous oil | [5] |
| Solubility | 10 mM in DMSO | [] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months) at -20°C | [] |
Applications in Research and Drug Development
The unique trifunctional nature of this compound makes it an invaluable linker for constructing complex bioconjugates. Its primary application is in the development of Antibody-Drug Conjugates (ADCs) . In this context, the linker serves to connect a potent cytotoxic payload to a tumor-targeting monoclonal antibody. The resulting ADC is designed to circulate stably in the bloodstream and, upon binding to its target antigen on a cancer cell, becomes internalized. The acidic environment of the endosome/lysosome then triggers the cleavage of the hydrazone linker, releasing the cytotoxic drug directly inside the target cell, thereby maximizing efficacy and minimizing off-target toxicity.[1][2]
Experimental Protocols and Methodologies
The synthesis of an ADC using this linker is a multi-step process requiring careful control of reaction conditions. The general workflow involves the initial conjugation of the payload to the linker's amine group, followed by the bioorthogonal ligation of the linker-payload complex to an azide-modified antibody.
Protocol 1: Conjugation of a Carboxyl-Containing Payload to the Linker's Amine Group
This protocol describes a general method for forming an amide bond between a payload (containing a carboxylic acid) and the this compound linker.
Materials:
-
Carboxyl-containing payload molecule
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
Methodology:
-
Activation of Payload's Carboxylic Acid:
-
Dissolve the carboxyl-containing payload in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of NHS (or sulfo-NHS) and 1.2 equivalents of EDC (or 1.1 equivalents of DCC) to the payload solution.
-
Incubate the reaction mixture at room temperature for 15-60 minutes to generate the amine-reactive NHS ester.[7][8]
-
-
Conjugation to Linker:
-
Dissolve the this compound linker in a minimal amount of DMSO.
-
Add the activated payload-NHS ester solution to the linker solution. A molar excess of the linker may be used to drive the reaction to completion.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the resulting payload-linker conjugate using an appropriate method, such as reversed-phase High-Performance Liquid Chromatography (RP-HPLC), to remove unreacted starting materials and byproducts.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to an Azide-Modified Antibody
This protocol details the copper-free click chemistry reaction to conjugate the DBCO-functionalized payload-linker to an azide-modified antibody.
Materials:
-
Azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)
-
Purified DBCO-functionalized payload-linker conjugate (from Protocol 1) dissolved in DMSO.
-
Size-exclusion chromatography (SEC) column for purification.
Methodology:
-
Antibody Preparation:
-
Ensure the azide-modified antibody is buffer-exchanged into an azide-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
-
SPAAC Reaction:
-
Add the DBCO-functionalized payload-linker solution to the antibody solution. A 1.5- to 5-fold molar excess of the DBCO-payload-linker is typically used.[8]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) remains below 10% (v/v) to maintain antibody integrity.[7]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.[8] Reaction times may require optimization depending on the specific reactants.
-
-
Purification of the ADC:
-
Remove the unreacted payload-linker conjugate and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), LC-MS, and SEC.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and mechanisms of action associated with this compound.
Caption: A typical workflow for synthesizing an Antibody-Drug Conjugate (ADC).
Caption: The mechanism of action for an ADC with a pH-sensitive hydrazone linker.
References
- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 2. chempep.com [chempep.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DBCO-PEG4-hydrazone-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to NH2-PEG4-hydrazone-DBCO: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, NH2-PEG4-hydrazone-DBCO, a critical tool in the field of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This document outlines the molecule's core properties, provides detailed experimental protocols for its use, and illustrates key reaction workflows.
Core Concepts and Structure
This compound is a versatile chemical linker featuring three key components: a primary amine (NH2), a polyethylene (B3416737) glycol (PEG) spacer, a pH-sensitive hydrazone bond, and a dibenzocyclooctyne (DBCO) group. This strategic design allows for a two-step conjugation strategy. The primary amine enables covalent attachment to a molecule of interest (e.g., a small molecule drug) that contains a reactive group such as an activated carboxylic acid. The DBCO group facilitates a highly selective and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with an azide-modified biomolecule (e.g., an antibody or protein).[1][2]
The integrated PEG4 spacer enhances the hydrophilicity of the linker, which can improve the solubility of the resulting conjugate and reduce the potential for aggregation.[3] The hydrazone linkage is a cleavable element, designed to be stable at physiological pH (~7.4) but to undergo hydrolysis under the acidic conditions found within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[][] This pH-dependent cleavage is a key feature for the controlled release of payloads in targeted drug delivery systems.[][6]
Physicochemical and Reactive Properties
A clear understanding of the quantitative properties of this compound is essential for its effective application. The following table summarizes these key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C37H43N5O7 | [7] |
| Molecular Weight | 669.77 g/mol | [7] |
| Purity | Typically >98.0% | [7] |
| Solubility | Soluble in DMSO | [7] |
| Storage Conditions | Recommended to store at -20°C | [1] |
| DBCO Absorbance λmax | ~309 nm | [7] |
Experimental Protocols
The use of this compound in bioconjugation typically involves a two-stage process:
-
Amine Conjugation: Covalent attachment of the linker to a molecule of interest (e.g., a cytotoxic drug) via its primary amine.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reaction of the DBCO-functionalized molecule with an azide-modified biomolecule.
Protocol 1: Amine Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group.
Materials:
-
Molecule of interest with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or anhydrous DMSO.
-
-
Activation of the Carboxylic Acid:
-
In a microcentrifuge tube, dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) relative to the carboxylic acid-containing molecule.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
-
-
Conjugation to this compound:
-
Immediately add the activated carboxylic acid solution to a solution of this compound in Conjugation Buffer. A 1.1 to 1.5-fold molar excess of the amine linker is a good starting point, but this should be optimized.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between the DBCO-functionalized molecule and an azide-modified biomolecule (e.g., an antibody).
Materials:
-
DBCO-functionalized molecule (from Protocol 1)
-
Azide-modified biomolecule (e.g., antibody)
-
Reaction Buffer: Amine-free and azide-free buffer, such as PBS, pH 7.4. Studies have shown that HEPES buffer (pH 7) can result in higher reaction rates.[7][8]
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reactant Preparation:
-
Ensure the azide-modified biomolecule is in the appropriate Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Dissolve the purified DBCO-functionalized molecule in the Reaction Buffer.
-
-
SPAAC Reaction:
-
Add the DBCO-functionalized molecule to the solution of the azide-modified biomolecule. A 1.5 to 3-fold molar excess of the DBCO-functionalized molecule is a common starting point.[9]
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry. For faster kinetics, the temperature can be increased to 37°C.[8][9]
-
-
Purification:
-
Purify the resulting conjugate to remove any excess DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography or dialysis.
-
Protocol 3: Monitoring SPAAC Reaction Kinetics
The progress of the SPAAC reaction can be monitored by UV-Vis spectrophotometry, as the DBCO group has a characteristic absorbance peak at approximately 309 nm that disappears upon reaction with an azide.[7]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvette
-
Reaction components as described in Protocol 2
Procedure:
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 309 nm.
-
Use a reference cuvette containing the Reaction Buffer and the azide-modified biomolecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-functionalized molecule to the cuvette containing the azide-modified biomolecule.
-
Immediately begin monitoring the absorbance at 309 nm over time.
-
Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.
-
-
Data Analysis:
-
For a pseudo-first-order reaction (where one reactant is in significant excess), plot the natural logarithm of the DBCO concentration (proportional to the absorbance at 309 nm) versus time. The plot should be linear, and the negative of the slope corresponds to the pseudo-first-order rate constant.[7]
-
Protocol 4: In Vitro Hydrazone Linker Stability Assay
This assay determines the rate of cleavage of the hydrazone linker in plasma, simulating physiological conditions.[6]
Materials:
-
Test conjugate
-
Plasma (from a relevant species, e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acidic buffer, pH 5.0
-
Quenching solution (e.g., acetonitrile (B52724) with a suitable internal standard)
-
Analysis system (e.g., LC-MS)
Procedure:
-
Incubation:
-
Prepare a stock solution of the test conjugate in a suitable solvent like DMSO.
-
Spike the test conjugate into pre-warmed plasma (37°C) to the desired final concentration (e.g., 1-10 µM), ensuring the final solvent concentration is low (<1%).
-
Incubate the mixture at 37°C with gentle shaking.
-
For comparison, run parallel incubations in PBS at pH 7.4 and in the acidic buffer at pH 5.0.
-
-
Time-Point Sampling:
-
Withdraw aliquots of the incubation mixture at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours).
-
-
Sample Processing:
-
Immediately quench the reaction in the collected aliquots by adding a cold quenching solution to precipitate proteins and stop the reaction.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated analytical method, such as LC-MS, to quantify the amount of intact conjugate and the released payload over time.
-
Calculate the half-life (t½) of the conjugate under each condition.
-
Key Workflow and Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the mechanism of action for conjugates synthesized with this compound.
Caption: Two-stage bioconjugation workflow using this compound.
Caption: Mechanism of action for an ADC with a pH-sensitive hydrazone linker.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences and drug development. Its trifunctional nature, combining a reactive amine, a hydrophilic PEG spacer, a cleavable hydrazone linker, and a bioorthogonal DBCO group, enables the construction of sophisticated bioconjugates with precise control over linker stability and payload release. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this reagent in the development of next-generation therapeutics and research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. DBCO-PEG4-hydrazone-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. interchim.fr [interchim.fr]
An In-depth Technical Guide to the Mechanism of Action for NH2-PEG4-hydrazone-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the trifunctional linker, NH2-PEG4-hydrazone-DBCO, a versatile tool in the field of bioconjugation and drug delivery. The core of this linker's functionality lies in its three key components: a primary amine (NH2), a dibenzocyclooctyne (DBCO) group, and a pH-sensitive hydrazone bond, all connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. This unique architecture allows for a sequential and controlled approach to the assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs).[1][2]
The primary amine serves as a versatile anchor for the attachment of a variety of molecules, including payloads like cytotoxic drugs or imaging agents, through well-established amine-reactive chemistries. The DBCO moiety enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal click chemistry reaction for conjugation to azide-modified biomolecules.[1] The central feature of this linker is the hydrazone bond, which is stable at physiological pH but undergoes cleavage in acidic environments, such as those found in endosomes and lysosomes, allowing for the controlled release of the conjugated payload.[3][][5]
Core Components and their Mechanism of Action
The this compound linker is comprised of four distinct chemical moieties, each with a specific role in its overall function:
-
Primary Amine (NH2): This functional group is the initial point of attachment for a payload molecule. Primary amines are highly nucleophilic and readily react with a variety of electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[6][7] This reaction is typically carried out in aqueous buffers at a pH range of 7-9.[6][7]
-
Polyethylene Glycol (PEG4) Spacer: The four-unit polyethylene glycol chain is a hydrophilic spacer that imparts several beneficial properties to the linker and the resulting conjugate. It enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[8]
-
Hydrazone Bond: This pH-sensitive linkage is the key to the linker's utility in controlled-release applications. The hydrazone bond is relatively stable at the neutral pH of the bloodstream (around 7.4) but is susceptible to hydrolysis under acidic conditions (pH 4.5-6.5), such as those encountered within cellular endosomes and lysosomes.[3][] This acidic environment catalyzes the cleavage of the hydrazone bond, leading to the release of the attached payload.[3][]
-
Dibenzocyclooctyne (DBCO): DBCO is a strained alkyne that reacts with azide-functionalized molecules via strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is a type of "click chemistry" that is highly efficient, specific, and bioorthogonal, meaning it does not interfere with native biological processes.[1] The reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the reactions and properties of the functional groups within the this compound linker.
Table 1: Amine Conjugation Reaction Parameters
| Parameter | Value | Notes |
| Reaction Type | Amide bond formation | Reaction between the primary amine of the linker and an activated carboxyl group (e.g., NHS ester) on the payload. |
| Optimal pH Range | 7.0 - 9.0 | Balances amine reactivity with the stability of the NHS ester.[6][7] |
| Typical Reaction Time | 3 - 24 hours | Dependent on the specific reactants and their concentrations.[6][7] |
| Coupling Reagents | EDC, DCC, HATU (if starting with a carboxylic acid) | Not required if the payload is already an activated NHS ester.[6][7] |
Table 2: Hydrazone Bond Cleavage pH and Half-life
| pH | Half-life (t½) | Environment |
| 7.4 | > 24 hours | Physiological pH (bloodstream).[3][] |
| 5.0 - 6.5 | Minutes to a few hours | Endosomal/lysosomal pH.[3][5] |
| 4.5 | As short as 2.4 minutes for some acyl hydrazones | Lysosomal pH.[3] |
Note: The exact cleavage rate is dependent on the specific chemical structure of the hydrazone.[9]
Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics
| Parameter | Value | Notes |
| Reaction Type | [3+2] cycloaddition | Forms a stable triazole linkage.[1] |
| Second-order Rate Constant (k) | ~1 M⁻¹s⁻¹ | For typical DBCO-azide reactions.[10] |
| Catalyst Requirement | None (copper-free) | Driven by the ring strain of the DBCO group.[8] |
| Reaction Conditions | Aqueous buffers, room temperature | Biocompatible and proceeds under mild conditions.[8] |
Experimental Protocols
The following are detailed methodologies for the key experiments involving the this compound linker.
Protocol 1: Conjugation of a Payload to the Amine Group
This protocol describes the conjugation of a payload containing an activated NHS ester to the primary amine of the this compound linker.
Materials:
-
This compound
-
Payload with an NHS ester functional group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: Phosphate-buffered saline (PBS) or bicarbonate buffer, pH 8.0-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., HPLC, silica (B1680970) gel chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-activated payload in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL.
-
Dissolve this compound in the reaction buffer to a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add a 1.1 to 1.5 molar excess of the dissolved payload to the this compound solution with gentle stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting payload-linker conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC or silica gel chromatography) to remove unreacted starting materials and byproducts.
-
Characterize the purified conjugate by mass spectrometry and NMR to confirm its identity and purity.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of the DBCO-functionalized payload-linker to an azide-modified biomolecule (e.g., an antibody).
Materials:
-
Purified payload-linker-DBCO conjugate
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup:
-
Prepare a solution of the azide-modified biomolecule at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Add a 2- to 10-fold molar excess of the payload-linker-DBCO conjugate to the biomolecule solution.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
The reaction can also be performed at 37°C for 1-2 hours to increase the reaction rate.
-
-
Purification:
-
Remove the excess unreacted payload-linker-DBCO conjugate by size-exclusion chromatography (SEC) using a column equilibrated with PBS, pH 7.4.
-
Alternatively, use centrifugal filter units for buffer exchange and removal of small molecules.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC (hydrophobic interaction chromatography), or mass spectrometry.
-
Protocol 3: pH-Dependent Cleavage of the Hydrazone Linker
This protocol describes an in vitro assay to evaluate the pH-dependent release of the payload from the conjugate.
Materials:
-
Purified bioconjugate
-
Buffers at different pH values:
-
PBS, pH 7.4 (physiological control)
-
Acetate buffer, pH 5.5 (endosomal simulation)
-
Acetate buffer, pH 4.5 (lysosomal simulation)
-
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
Analytical instrumentation (e.g., HPLC, LC-MS)
Procedure:
-
Incubation:
-
Dilute the purified bioconjugate into each of the pH buffers to a final concentration of 1-2 mg/mL.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately quench the cleavage reaction by adding the aliquot to an equal volume of cold quenching solution.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS to quantify the amount of released payload and the remaining intact conjugate.
-
Plot the percentage of released payload versus time for each pH condition to determine the cleavage kinetics.
-
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Caption: Overall workflow for the use of this compound.
Caption: Amine conjugation reaction pathway.
Caption: Acid-catalyzed cleavage of the hydrazone bond.
Caption: Logical flow of the SPAAC reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. DBCO-PEG4-hydrazone-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NH2-PEG4-hydrazone-DBCO for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker, NH2-PEG4-hydrazone-DBCO, a versatile tool in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). We will delve into its core properties, reaction mechanisms, and provide detailed experimental protocols for its application.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates three key chemical motifs:
-
A primary amine (NH2) group, which serves as a reactive handle for conjugation to biomolecules.
-
An acid-cleavable hydrazone linkage, enabling the controlled release of conjugated payloads under specific pH conditions.
-
A dibenzocyclooctyne (DBCO) group, which allows for copper-free click chemistry, a highly efficient and bioorthogonal ligation method.
The tetraethylene glycol (PEG4) spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[1] These features make this compound a valuable reagent for constructing complex bioconjugates, especially ADCs, where a cytotoxic drug is linked to a monoclonal antibody.[2][3]
Core Properties and Quantitative Data
The utility of this compound is defined by the distinct properties of its functional ends. The following tables summarize key quantitative data for the reactions central to its application.
Table 1: Quantitative Data for Hydrazone Linkage Stability
The stability of the hydrazone bond is pH-dependent, which is a critical feature for the design of ADCs intended to release their payload in the acidic environment of endosomes or lysosomes.[][5]
| pH | Stability | Half-life (t1/2) | Citation(s) |
| 7.4 | Stable in physiological conditions and blood plasma. | High (e.g., >100 hours, though can vary based on adjacent chemical structures) | [5] |
| 4.5 - 5.0 | Labile, undergoes hydrolysis to release the conjugated molecule. | Low (e.g., rapid release, can be a few hours) | [][5] |
Note: The precise stability and cleavage kinetics of a hydrazone linkage can be influenced by the chemical nature of the conjugated aldehyde/ketone and hydrazide.
Table 2: Quantitative Data for DBCO-Azide (SPAAC) Reaction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) between DBCO and an azide (B81097) is a cornerstone of copper-free click chemistry. Its biocompatibility and rapid kinetics make it ideal for bioconjugation in complex biological milieu.[6]
| Parameter | Value | Conditions | Citation(s) |
| Second-Order Rate Constant | ~0.1 M⁻¹s⁻¹ to >1 M⁻¹s⁻¹ | Aqueous buffers (e.g., PBS, HEPES) at physiological pH and temperature. | [6] |
| Reaction Time | Can proceed to completion in under an hour. | Dependent on reactant concentrations. | [6] |
| Biocompatibility | High; no cytotoxic copper catalyst is required. | Suitable for live-cell labeling and in vivo applications. | [6] |
| Specificity | High; bioorthogonal to most biological functional groups. | Reacts selectively with azides. | [6] |
Reaction Mechanisms and Signaling Pathways
The functionality of this compound is rooted in a sequence of well-defined chemical reactions. The following diagrams illustrate these processes.
Diagram 1: Initial Bioconjugation via the Amine Group
The primary amine of the linker can be conjugated to a biomolecule, such as an antibody, that has been functionalized with an activated carboxyl group (e.g., an N-hydroxysuccinimide [NHS] ester). This forms a stable amide bond.
Figure 1: Amine Conjugation Workflow.
Diagram 2: Copper-Free Click Chemistry (SPAAC)
The DBCO group on the now-conjugated linker can react with a molecule containing an azide group. This is a highly specific and efficient reaction that forms a stable triazole ring.
Figure 2: SPAAC Ligation.
Diagram 3: Acid-Catalyzed Cleavage of the Hydrazone Linker
In an acidic environment, such as that found in cellular lysosomes, the hydrazone bond is hydrolyzed, releasing the payload from the antibody.
Figure 3: Hydrazone Linker Cleavage.
Experimental Protocols
The following protocols provide a general framework for using this compound in a typical bioconjugation workflow to create an ADC.
Protocol 1: Activation of Antibody Carboxylic Acids and Conjugation with this compound
This protocol describes the initial conjugation of the linker to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., MES, pH 6.0).
-
This compound.
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., desalting column).
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Linker Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Activation of Antibody:
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water.
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups on the antibody.
-
-
Conjugation:
-
Add a 10-20 fold molar excess of the this compound solution to the activated antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Copper-Free Click Chemistry (SPAAC) with an Azide-Modified Payload
This protocol details the conjugation of the DBCO-functionalized antibody with an azide-containing molecule.
Materials:
-
DBCO-functionalized antibody (from Protocol 1).
-
Azide-modified payload (e.g., cytotoxic drug).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO).
-
Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload over the antibody is often used to drive the reaction to completion.[7]
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours. The optimal time may vary depending on the reactants.
-
Purification: Purify the resulting ADC from excess payload and other reagents using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.
Protocol 3: Monitoring the SPAAC Reaction
The progress of the SPAAC reaction can be monitored by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance that disappears upon reaction.
Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Reaction mixture from Protocol 2.
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at approximately 309-310 nm.
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 2, ensuring the initial concentration of the DBCO-functionalized molecule provides an absorbance within the linear range of the instrument.
-
Use a reference cuvette containing the buffer and the azide-modified payload to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the azide-modified payload to the DBCO-functionalized antibody in the cuvette.
-
Immediately begin monitoring the absorbance at 309 nm over time. Record data at regular intervals until the absorbance stabilizes, indicating the reaction is complete.
-
Conclusion
This compound is a sophisticated and highly versatile linker that offers a dual-functional approach to bioconjugation. The ability to perform an initial stable conjugation via its amine group, followed by a bioorthogonal copper-free click reaction, and finally, a pH-triggered cleavage of the hydrazone bond, provides researchers with a powerful tool for the development of advanced therapeutics and research agents. The protocols and data presented in this guide offer a solid foundation for the successful application of this linker in a variety of bioconjugation strategies.
References
Introduction: The Advent of Copper-Free Click Chemistry
An In-depth Technical Guide on the Role of DBCO in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The concept of "click chemistry," introduced by K. Barry Sharpless, describes a set of reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1] The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient but its reliance on a cytotoxic copper(I) catalyst limits its application in living systems.[1][2] This limitation spurred the development of copper-free click chemistry, a class of bioorthogonal reactions that proceed without the need for a metal catalyst, making them ideal for use in complex biological environments.[2][3][4]
At the forefront of this technology is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which utilizes strained cyclooctynes to react spontaneously with azides.[2][] Dibenzocyclooctyne (DBCO), a highly reactive and stable cyclooctyne, has become a cornerstone of SPAAC, enabling the precise and efficient covalent ligation of molecules in living cells, organisms, and for the synthesis of advanced therapeutics.[2][][6] This guide provides a comprehensive technical overview of the role of DBCO, its advantages, quantitative parameters, and detailed protocols for its application.
The Principle of DBCO in SPAAC
The reactivity of DBCO is driven by the significant ring strain within its eight-membered ring structure.[][7] This molecular tension dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide-containing molecule.[1][] The reaction proceeds rapidly and irreversibly under physiological conditions (neutral pH, moderate temperature, and aqueous environments) to form a stable triazole linkage.[][8][9]
The key features of the DBCO-azide reaction are its bioorthogonality and specificity.[2][] The DBCO and azide (B81097) functional groups are abiotic and do not interact or interfere with naturally occurring functional groups found in biological systems, such as amines, hydroxyls, or thiols.[4][6][8] This ensures that the conjugation is highly specific to the intended targets, minimizing off-target effects and background interference.[][9]
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. vectorlabs.com [vectorlabs.com]
The Hydrazone Linkage: A Deep Dive into pH-Responsive Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic delivery of therapeutic agents to specific pathological sites while minimizing systemic exposure is a cornerstone of modern drug development. Among the chemical tools employed to achieve this, pH-sensitive linkers have emerged as a powerful strategy, particularly for targeting the acidic microenvironments of tumors and intracellular compartments. The hydrazone bond, with its characteristic pH-dependent stability, stands out as a versatile and widely utilized linker in the design of advanced drug delivery systems.
This technical guide provides a comprehensive overview of the hydrazone linkage in drug delivery. It delves into the fundamental chemistry, pH-dependent hydrolysis, and applications in cutting-edge therapeutic platforms such as antibody-drug conjugates (ADCs) and polymer-drug conjugates. This document is intended to serve as a detailed resource, offering quantitative data, in-depth experimental protocols, and visual representations of key concepts to aid researchers in the design and evaluation of next-generation targeted therapies.
Core Principles of Hydrazone Linkage in Drug Delivery
The utility of the hydrazone linkage in drug delivery stems from its stability at physiological pH (~7.4) and its susceptibility to hydrolysis under acidic conditions (pH 4.5-6.5).[] This differential stability allows for the design of drug conjugates that remain intact in the bloodstream, thereby reducing off-target toxicity, and selectively release their cytotoxic payload within the acidic milieu of tumor tissues or inside cellular compartments like endosomes and lysosomes.[][2]
The hydrazone bond is formed through the condensation reaction of a carbonyl group (an aldehyde or a ketone) with a hydrazine (B178648) derivative.[3] The rate of both formation and cleavage of the hydrazone bond can be modulated by the electronic properties of the substituents on both the carbonyl and hydrazine moieties. For instance, aromatic hydrazones tend to be more stable than their aliphatic counterparts due to resonance stabilization.[4]
Mechanism of pH-Dependent Hydrolysis
The acid-catalyzed hydrolysis of the hydrazone bond is the key to its function as a pH-sensitive linker. The generally accepted mechanism involves two main steps:
-
Protonation: In an acidic environment, the nitrogen atom of the imine group in the hydrazone linker becomes protonated.[5]
-
Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the protonated imine. This leads to the formation of a tetrahedral carbinolamine intermediate.
-
Cleavage: Subsequent bond rearrangement and cleavage result in the regeneration of the original carbonyl compound (drug or linker attachment point) and the hydrazine derivative, thereby releasing the active drug.[6]
This process is significantly accelerated at lower pH values, enabling rapid drug release at the target site.
Quantitative Analysis of Hydrazone Linker Stability
The stability of the hydrazone linker is a critical parameter that dictates the pharmacokinetic profile and therapeutic index of a drug conjugate. A linker that is too labile will result in premature drug release in circulation, leading to systemic toxicity. Conversely, a linker that is too stable may not release the drug efficiently at the target site. The following tables summarize quantitative data on the stability of various hydrazone linkers under different pH conditions.
| Linker Type | pH | Half-life (t½) | Percent Release | Time | Reference |
| Acylhydrazone (general) | 7 | 183 h | - | - | [7] |
| Acylhydrazone (general) | 5 | 4.4 h | - | - | [7] |
| Acylhydrazone (Doxorubicin ADC) | ~7.0 | > 2.0 h | - | - | |
| Acylhydrazone (Doxorubicin ADC) | ~5.0 | 2.4 min | - | - | |
| Gemtuzumab ozogamicin (B1678132) (AcBut-acylhydrazone) | 7.4 | - | 6% | 24 h | [8] |
| Gemtuzumab ozogamicin (AcBut-acylhydrazone) | 4.5 | - | 97% | 24 h | [8] |
| Phenylketone-derived hydrazone | 7.4 (buffer) | High stability | - | - | |
| Phenylketone-derived hydrazone | 7.4 (plasma) | 2 days | - | - | |
| Aliphatic aldehyde-based (pHPMA-PMCA-TAMRA) | 7.4 | - | > 30% | 5 h | |
| Aliphatic aldehyde-based (pHPMA-PMCA-TAMRA) | 5.0 | No difference from pH 7.4 | - | - | |
| Aromatic aldehyde-based (pHPMA-APM-TAMRA) | 7.4 | - | < 30% | 24 h | |
| Aromatic aldehyde-based (pHPMA-APM-TAMRA) | 5.0 | Increased release over 24h | - | - |
Applications in Drug Delivery Systems
The unique properties of the hydrazone linkage have led to its incorporation into a variety of drug delivery platforms.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The hydrazone linker plays a crucial role in ensuring that the drug is released only after the ADC has been internalized by the cancer cell and trafficked to the acidic environment of the endosomes and lysosomes.[2] A notable example is gemtuzumab ozogamicin (Mylotarg®), which utilizes a hydrazone linker to conjugate a calicheamicin (B1180863) derivative to an anti-CD33 antibody for the treatment of acute myeloid leukemia.[7]
Polymer-Drug Conjugates
Hydrazone linkers are also extensively used in polymer-drug conjugates, where a drug is attached to a polymer backbone.[9] These conjugates can self-assemble into nanoparticles, which can accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect. The acidic tumor microenvironment or the intracellular acidic compartments can then trigger the cleavage of the hydrazone linker and release the drug.[9][10] Doxorubicin (B1662922) is a commonly used anticancer drug that has been incorporated into numerous polymer-drug conjugates via a hydrazone linkage.[11]
Experimental Protocols
Synthesis of a Hydrazone-Linked Doxorubicin-Polymer Conjugate
This protocol provides a general method for the synthesis of a doxorubicin-polymer conjugate using a hydrazone linker.
Materials:
-
Doxorubicin hydrochloride
-
Hydrazide-functionalized polymer (e.g., PEG-hydrazide)
-
Anhydrous dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) or another suitable acidic catalyst
-
Dialysis membrane (MWCO appropriate for the polymer)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the hydrazide-functionalized polymer in anhydrous DMF.
-
In a separate vial, dissolve doxorubicin hydrochloride in anhydrous DMF. A small amount of a weak base like triethylamine (B128534) can be added to neutralize the hydrochloride salt.
-
Add the doxorubicin solution to the polymer solution.
-
Add a catalytic amount of TFA to the reaction mixture to facilitate the hydrazone bond formation.
-
Stir the reaction mixture at room temperature, protected from light, for 24-48 hours.
-
Monitor the reaction progress using a suitable analytical technique such as HPLC or TLC.
-
Upon completion, transfer the reaction mixture to a dialysis membrane and dialyze against PBS (pH 7.4) for 48-72 hours with frequent changes of the dialysis buffer to remove unreacted doxorubicin and other small molecules.
-
Lyophilize the purified polymer-doxorubicin conjugate to obtain a solid product.
-
Characterize the conjugate using techniques such as ¹H NMR, UV-Vis spectroscopy (to determine drug loading), and gel permeation chromatography (GPC) to confirm the conjugation and purity.
In Vitro pH-Dependent Drug Release Assay
This protocol outlines a method to evaluate the pH-dependent cleavage of the hydrazone linker and the subsequent release of the drug from a nanoparticle formulation.
Materials:
-
Hydrazone-linked drug-polymer conjugate nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer or citrate (B86180) buffer at pH 5.5
-
Dialysis membrane (MWCO that retains the nanoparticles but allows the free drug to pass through)
-
Shaking incubator or water bath at 37°C
-
HPLC system with a suitable column and detector for quantifying the released drug
Procedure:
-
Prepare a solution of the hydrazone-linked drug-polymer conjugate nanoparticles in PBS at a known concentration.
-
Transfer a known volume of the nanoparticle solution into a dialysis bag.
-
Place the dialysis bag into a larger container with a known volume of release buffer (either pH 7.4 PBS or pH 5.5 acetate/citrate buffer). The volume of the release buffer should be significantly larger than the volume inside the dialysis bag to ensure sink conditions.
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer from the outer container.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain a constant volume.
-
Analyze the collected samples by HPLC to quantify the concentration of the released drug.
-
Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug in the nanoparticles.
-
Plot the cumulative drug release percentage as a function of time for both pH conditions to visualize the pH-dependent release profile.
Visualizing Core Concepts with Graphviz
To further elucidate the principles discussed, the following diagrams were generated using the DOT language.
Conclusion
The hydrazone linkage represents a powerful and versatile tool in the design of pH-responsive drug delivery systems. Its predictable and tunable cleavage under acidic conditions allows for the development of sophisticated drug conjugates that can selectively release their therapeutic payload in the desired pathological microenvironments. This technical guide has provided an in-depth overview of the core principles, quantitative stability data, practical applications, and experimental methodologies related to the use of hydrazone linkers. As our understanding of disease biology and chemical biology continues to advance, the rational design and application of hydrazone-based linkers will undoubtedly play an increasingly important role in the development of safer and more effective targeted therapies.
References
- 2. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrazone linked doxorubicin-PLA prodrug nanoparticles with high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of targeted therapies, ingeniously combining the high specificity of monoclonal antibodies with the potent cytotoxic activity of small-molecule drugs. The lynchpin of this tripartite molecular architecture is the linker, a chemical bridge that must be robust enough to remain intact in systemic circulation, yet labile enough to selectively release its potent payload within the tumor microenvironment or upon internalization into the target cancer cell.[1] Cleavable linkers are a cornerstone of modern ADC design, engineered to undergo scission in response to specific physiological triggers characteristic of the tumor milieu, thereby maximizing on-target efficacy while minimizing off-target toxicities.[2][3]
This technical guide provides a comprehensive exploration of the core principles underpinning cleavable linker technologies in ADCs. We will delve into the distinct mechanisms of action of the principal classes of cleavable linkers, present a comparative analysis of their performance through structured quantitative data, and provide detailed experimental protocols for their rigorous evaluation.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are broadly classified based on the specific physiological trigger that instigates payload release. The three predominant classes are pH-sensitive, enzyme-sensitive, and glutathione-sensitive linkers.
pH-Sensitive Linkers
These linkers are designed to exploit the pH differential between the physiological pH of blood (pH 7.4) and the more acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[4] Upon ADC internalization, the acidic milieu of these intracellular compartments catalyzes the hydrolysis of the linker, leading to payload release.[5][6]
-
Hydrazone Linkers: Hydrazone bonds are a common feature of pH-sensitive linkers. While relatively stable at neutral pH, they undergo hydrolysis under acidic conditions.[][] However, they can exhibit some instability in circulation, which may lead to premature drug release.[9] The plasma half-life of some hydrazone linkers has been reported to be approximately 2 days.[9][10]
-
Carbonate Linkers: Carbonate-based linkers also exhibit pH-dependent hydrolysis. Their stability can be a concern, but modifications can enhance their performance in vivo.[2]
Enzyme-Sensitive Linkers
This class of linkers incorporates peptide sequences that are substrates for specific enzymes, such as proteases, that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[1][11]
-
Dipeptide Linkers (e.g., Valine-Citrulline): The valine-citrulline (Val-Cit) dipeptide is the most extensively studied and utilized protease-cleavable linker.[9][12] It is efficiently cleaved by cathepsin B, a lysosomal protease often upregulated in tumor cells.[13] Val-Cit linkers demonstrate high stability in human plasma, with a reported half-life exceeding 230 days.[9] However, they can be less stable in murine plasma due to the activity of carboxylesterases.[9][14]
-
Tetrapeptide Linkers (e.g., Gly-Gly-Phe-Gly): Tetrapeptide sequences can also serve as substrates for lysosomal proteases. The Gly-Gly-Phe-Gly (GGFG) linker is another example used in clinically successful ADCs.[15]
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the lysosomes and also present in the tumor microenvironment of some solid tumors.[5][16] β-glucuronide linkers are generally highly stable in plasma and can offer a favorable efficacy profile.[9][16]
Glutathione-Sensitive Linkers
These linkers are engineered with disulfide bonds that are susceptible to cleavage in the highly reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) (1-10 mM) compared to the extracellular space (approximately 5 µM).[][17][18]
-
Disulfide Linkers: Upon internalization of the ADC, the disulfide bond in the linker is reduced by intracellular GSH, leading to the release of the cytotoxic payload.[19][] The stability of disulfide linkers in circulation can be modulated by introducing steric hindrance around the disulfide bond.[9][17]
Data Presentation: Quantitative Comparison of Cleavable Linkers
The choice of a cleavable linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables provide a summary of key quantitative data to facilitate a comparative assessment of different linker technologies. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in the specific antibody, payload, and experimental conditions used.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Key Observations |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[9] | Highly stable in human plasma; can be less stable in mouse plasma.[9][14] |
| Protease-Sensitive | Valine-Alanine (Val-Ala) | Stable[9] | High stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[9] |
| pH-Sensitive | Hydrazone | ~2 days[9] | pH-dependent hydrolysis but can show instability in circulation.[][9] |
| Glutathione-Sensitive | Disulfide | Variable[9] | Stability can be modulated by steric hindrance.[9] |
| Enzyme-Sensitive | β-Glucuronide | Highly Stable[9] | Greater stability and efficacy in vivo compared to some peptide linkers.[9][16] |
| Enzyme-Sensitive | Sulfatase-Cleavable | High (>7 days in mouse plasma)[3] | Demonstrates high plasma stability.[3] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Key Observations |
| Protease-Sensitive (Val-Cit) | MMAE | HER2+ | 10-50[2] | Potent cytotoxicity against target cells. |
| pH-Sensitive (Hydrazone) | Calicheamicin | CD33+ | 1-10 | High potency, but potential for off-target toxicity due to linker instability. |
| Glutathione-Sensitive (Disulfide) | DM4 | Mesothelin+ | 0.1-1 | Highly potent, with bystander killing potential. |
| Enzyme-Sensitive (β-Glucuronide) | MMAE | CD70+ | 5-20 | Effective killing of target cells with high linker stability. |
| Enzyme-Sensitive (Sulfatase-cleavable) | MMAE | HER2+ | 61[9] | Higher cytotoxicity compared to a non-cleavable ADC.[9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of ADCs featuring different cleavable linkers.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from various species.
Methodology:
-
Preparation of ADC Stock Solution: Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS) at a known concentration.
-
Plasma Incubation:
-
Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C in a humidified incubator.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, 96, 120, and 144 hours).
-
Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the released payload.
-
-
Quantification of Released Payload:
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the free payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload as a percentage of the total initial payload concentration against time.
-
Calculate the plasma half-life (t1/2) of the ADC linker by fitting the data to a first-order decay model.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload in cell culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated wells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours.
-
-
Cell Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the logarithm of the compound concentration.
-
Determine the IC50 values using a non-linear regression model (e.g., four-parameter logistic fit).
-
Protocol 3: Co-culture Bystander Killing Assay
Objective: To evaluate the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.
Methodology:
-
Cell Preparation:
-
Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-culture Seeding:
-
Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1).
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultures with serial dilutions of the ADC.
-
-
Incubation:
-
Incubate the plate for 72-120 hours.
-
-
Quantification of Bystander Cell Viability:
-
Measure the fluorescence of the GFP-expressing antigen-negative cells using a fluorescence plate reader or high-content imaging system.
-
-
Data Analysis:
-
Normalize the fluorescence signal of the treated wells to the untreated control wells to determine the percentage of viable bystander cells.
-
Plot the percentage of bystander cell viability against the ADC concentration.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in ADC development and function.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
An In-depth Technical Guide to the Synthesis of NH2-PEG4-hydrazone-DBCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a feasible synthetic pathway for NH2-PEG4-hydrazone-DBCO, a heterobifunctional linker critical in the fields of bioconjugation and antibody-drug conjugate (ADC) development. This linker incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal amine group via a hydrazone linkage. The information presented herein is compiled from established chemical principles and available data on the synthesis of related compounds.
Overview of the Synthetic Pathway
The synthesis of this compound can be strategically approached in a two-step process. This methodology leverages commercially available, high-purity starting materials to ensure a streamlined and efficient synthesis. The proposed pathway is as follows:
-
Step 1: Amide Bond Formation. This initial step involves the coupling of an amine-reactive DBCO-PEG4-NHS ester with a Boc-protected amino-PEG4-hydrazide. The N-hydroxysuccinimide (NHS) ester readily reacts with the primary amine of the hydrazide derivative to form a stable amide bond.
-
Step 2: Boc Deprotection. The second and final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the hydrazide moiety. This is typically achieved under acidic conditions, yielding the final this compound product as a salt (e.g., trifluoroacetate (B77799) salt), which can be used directly or neutralized if required for subsequent applications.
Physicochemical Properties of Key Reagents
A summary of the quantitative data for the key starting materials is presented in Table 1. This information is crucial for accurate molar calculations and for understanding the properties of the molecules involved in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Solubility |
| DBCO-PEG4-NHS Ester | C₃₄H₃₉N₃O₁₀ | 649.68 | >95% (HPLC) | Yellow to slightly orange oil | DMSO, DMF, DCM, THF, Chloroform |
| Amino-dPEG®4-t-boc-hydrazide | C₁₆H₃₃N₃O₇ | 379.45 | ≥95% | Colorless to pale yellow liquid | Water, DMSO, DMF, Methanol (B129727) |
Experimental Protocols
The following sections provide detailed methodologies for the proposed two-step synthesis of this compound.
Step 1: Synthesis of Boc-NH-NH-C(O)-PEG4-NH-C(O)-DBCO
Reaction Principle: The primary amine of Amino-dPEG®4-t-boc-hydrazide nucleophilically attacks the activated carbonyl carbon of the DBCO-PEG4-NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Materials and Reagents:
-
DBCO-PEG4-NHS Ester
-
Amino-dPEG®4-t-boc-hydrazide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before use.
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dissolve DBCO-PEG4-NHS Ester (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
In a separate vial, dissolve Amino-dPEG®4-t-boc-hydrazide (1.1 equivalents) in anhydrous DMF or DMSO.
-
Add TEA or DIPEA (2.0 equivalents) to the Amino-dPEG®4-t-boc-hydrazide solution.
-
-
Reaction:
-
Slowly add the solution of Amino-dPEG®4-t-boc-hydrazide and base to the stirring solution of DBCO-PEG4-NHS Ester.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under high vacuum.
-
The crude product can be purified by silica (B1680970) gel column chromatography using a gradient of methanol in dichloromethane (B109758) (DCM) or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Boc-protected intermediate.
-
Step 2: Synthesis of this compound
Reaction Principle: The Boc protecting group is labile under acidic conditions. Trifluoroacetic acid (TFA) is commonly used to cleave the Boc group, yielding the primary amine as a TFA salt.
Materials and Reagents:
-
Boc-NH-NH-C(O)-PEG4-NH-C(O)-DBCO (from Step 1)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether (for precipitation)
Procedure:
-
Deprotection:
-
Dissolve the purified Boc-protected intermediate (1.0 equivalent) in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Product Isolation:
-
After completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) can be performed to ensure complete removal of TFA.
-
The resulting oil or solid is the crude product. To obtain a solid, the crude product can be dissolved in a minimal amount of DCM and precipitated by the addition of cold diethyl ether.
-
The precipitate can be collected by filtration or centrifugation, washed with cold diethyl ether, and dried under vacuum to yield the final product, this compound, as a TFA salt.
-
Visualization of the Synthetic Pathway and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical synthesis pathway and the general experimental workflow.
Caption: Chemical synthesis pathway for this compound.
Caption: General experimental workflow for the synthesis.
Characterization and Quality Control
The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the products and to assess the purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecules.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
The described two-step synthetic pathway provides a robust and efficient method for the preparation of this compound. By utilizing commercially available starting materials and well-established chemical transformations, this guide offers a practical approach for researchers and drug development professionals to access this valuable heterobifunctional linker for their bioconjugation and ADC research. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
An In-depth Technical Guide to the Solubility and Stability of NH2-PEG4-hydrazone-DBCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the bifunctional linker NH2-PEG4-hydrazone-DBCO. This molecule is of significant interest in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), due to its unique combination of a terminal amine for conjugation, a hydrophilic PEG spacer, a pH-sensitive hydrazone linker, and a DBCO moiety for copper-free click chemistry. Understanding its physicochemical properties is critical for the successful design and execution of conjugation strategies and for ensuring the efficacy and safety of the resulting bioconjugates.
Core Properties and Structure
This compound is a heterobifunctional linker that incorporates three key chemical motifs:
-
A primary amine (NH2): Allows for conjugation to molecules containing activated carboxyl groups (e.g., NHS esters) or other amine-reactive functionalities.
-
A PEG4 spacer: A short, hydrophilic polyethylene (B3416737) glycol chain that enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance.[1][2][3]
-
A hydrazone linker: A cleavable bond that is relatively stable at physiological pH but undergoes hydrolysis under acidic conditions, enabling controlled release of conjugated payloads in acidic environments like endosomes and lysosomes.[][5][6][7][8]
-
A dibenzocyclooctyne (DBCO) group: A strained alkyne that reacts efficiently with azides via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry" that does not require a cytotoxic copper catalyst.[9][10]
Solubility
The solubility of this compound is a crucial factor in its handling and application in bioconjugation, which is predominantly performed in aqueous media.
Qualitative Solubility:
The presence of the hydrophilic PEG4 spacer significantly contributes to the aqueous solubility of the molecule.[1][2][3] It is readily soluble in common organic solvents used for stock solutions.
Quantitative Solubility Data:
| Solvent | Known Solubility/Observation | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble, with at least one supplier indicating a solubility of 10 mM. | [] |
| Organic Solvents | Expected to be soluble in other common organic solvents such as DMF, DCM, THF, and acetonitrile. | [12] |
| Aqueous Buffers | While specific data is lacking, related DBCO-PEG compounds show solubility in aqueous buffers in the range of 1.5-5.5 mM. | [13][14] |
For practical applications, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO and then dilute it into the desired aqueous reaction buffer.
Stability
The stability of this compound is a multi-faceted issue, with the hydrazone and DBCO moieties being the primary points of consideration.
Hydrazone Linker Stability
The pH-dependent stability of the hydrazone bond is a key feature of this linker, enabling the design of ADCs that release their payload in the acidic environment of tumor cells.[][8]
-
At Physiological pH (~7.4): The hydrazone linker is designed to be relatively stable, which is crucial for minimizing premature drug release in systemic circulation.[6][7]
-
At Acidic pH (4.5 - 6.5): The linker undergoes acid-catalyzed hydrolysis, leading to cleavage and release of the conjugated molecule.[][8] This pH range is characteristic of endosomal and lysosomal compartments within cells.[8]
The stability of hydrazone linkers is influenced by the electronic properties of the reacting aldehyde/ketone and hydrazine. Acylhydrazones, such as the one in this molecule, are generally more resistant to hydrolysis at neutral pH but more labile at lower pH compared to alkylhydrazones.[5][8]
DBCO Group Stability
The DBCO group is essential for the copper-free click reaction. Its stability is critical for maintaining reactivity towards azide-functionalized molecules.
-
pH Stability: The DBCO group is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9).[15] However, it can be susceptible to degradation under strongly acidic conditions.[15]
-
Oxidative Stability: Prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity due to potential oxidation or the addition of water to the strained triple bond.[15] One study on a DBCO-modified antibody reported a 3-5% loss of reactivity over four weeks when stored at 4°C.[13]
-
Storage and Handling: For long-term storage, the solid compound should be kept at -20°C, protected from light and moisture.[15] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C, but repeated freeze-thaw cycles should be avoided. It is highly recommended to prepare aqueous working solutions fresh for each experiment.[15]
Experimental Protocols
Detailed experimental validation of solubility and stability is recommended for specific applications.
Protocol 1: Determination of Aqueous Solubility
This protocol provides a general method for determining the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a Standard Curve:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of standards by diluting the stock solution in the aqueous buffer.
-
Inject each standard onto the HPLC system and record the peak area at the absorbance maximum of the DBCO group (~309 nm).
-
Plot peak area versus concentration to generate a standard curve.
-
-
Saturation Study:
-
Add an excess amount of solid this compound to a known volume of the aqueous buffer.
-
Saturate the solution by vortexing or sonicating until no more solid dissolves.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it within the range of the standard curve.
-
Inject the diluted sample onto the HPLC and determine the peak area.
-
-
Calculation:
-
Use the standard curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated supernatant, which represents the solubility.
-
Caption: Experimental workflow for determining aqueous solubility.
Protocol 2: Assessment of pH-Dependent Stability
This protocol outlines a method to evaluate the stability of the hydrazone linker at different pH values.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers at various pH values (e.g., pH 4.5, 5.5, 7.4)
-
Thermostated incubator or water bath
-
HPLC system as described in Protocol 1
Procedure:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 1 mM in each of the pH buffers.
-
-
Incubation:
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution.
-
-
Analysis:
-
Immediately analyze each aliquot by reverse-phase HPLC.
-
Monitor the disappearance of the peak corresponding to the intact this compound.
-
-
Data Interpretation:
-
Calculate the percentage of intact linker remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact linker versus time for each pH to determine the degradation kinetics and calculate the half-life (t½) at each pH.
-
Caption: Logical flow of hydrazone linker cleavage in a cellular context.
Conclusion
This compound is a versatile and powerful tool for the development of advanced bioconjugates. Its solubility is enhanced by the PEG4 spacer, making it suitable for aqueous reaction conditions. The stability of the molecule is dictated by its two key functional moieties: the pH-sensitive hydrazone linker, which allows for controlled payload release in acidic environments, and the DBCO group, which is stable under typical bioconjugation conditions but requires careful handling to prevent degradation. For critical applications, it is imperative that researchers experimentally validate the solubility and stability of this linker within their specific systems.
References
- 1. purepeg.com [purepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. broadpharm.com [broadpharm.com]
- 12. DBCO-PEG4-hydrazone-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Impact of PEGylation on NH2-PEG4-hydrazone-DBCO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of PEGylation on the bifunctional linker, NH2-PEG4-hydrazone-DBCO. This linker is a critical component in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs), due to its unique combination of a terminal amine for payload attachment, a short polyethylene (B3416737) glycol (PEG) spacer, a pH-sensitive hydrazone bond for controlled release, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry. Understanding the influence of the PEG4 moiety on the linker's physicochemical properties and reactivity is paramount for the rational design and optimization of targeted therapeutics.
Core Concepts: The Role of Each Functional Group
The this compound linker is a heterobifunctional molecule designed for a two-step conjugation strategy. The primary amine (NH2) serves as a reactive handle for the covalent attachment of a therapeutic payload, often a cytotoxic drug, through amide bond formation. The DBCO group facilitates a highly specific and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified targeting moiety, such as a monoclonal antibody.[1][2] This "click chemistry" approach is advantageous as it proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[3]
The hydrazone bond is a key feature, providing a mechanism for pH-dependent cleavage.[4] This allows for the stable circulation of the bioconjugate at physiological pH (~7.4) and promotes the release of the payload in the more acidic environments of endosomes and lysosomes (pH 5.0-6.0) within target cells. The central PEG4 spacer plays a crucial role in modulating the overall properties of the linker and the resulting conjugate.
Quantitative Effects of the PEG4 Spacer
The inclusion of a short, hydrophilic PEG4 spacer has several beneficial effects on the this compound linker and its bioconjugates. These effects are summarized in the following tables.
Solubility
The PEG4 chain significantly enhances the aqueous solubility of the otherwise hydrophobic DBCO moiety, which is a critical factor for bioconjugation reactions that are typically performed in aqueous buffers.[5]
| Compound | Solvent | Solubility |
| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 1.5 mM[6] |
| DBCO-PEG4 derivatives | DMSO, DMF | Soluble[5][7] |
| DBCO-containing Nucleotides | DMSO | Soluble[1] |
| DBCO-containing Nucleotides | Water, MeOH | Very slightly soluble[1] |
Table 1: Solubility of PEGylated DBCO Compounds. The data presented for related compounds can serve as a useful estimation for the solubility of this compound.
Reaction Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The PEG spacer can positively influence the kinetics of the SPAAC reaction. By increasing the distance between the conjugated biomolecule and the reactive DBCO group, the PEG linker can minimize steric hindrance, leading to a faster reaction rate.[8][9]
| Reactants | Buffer (pH) | Second-Order Rate Constant (M⁻¹s⁻¹) | Observation |
| DBCO-PEG5-trastuzumab + Azide | HEPES (7) | Not specified | ~31% faster reaction rate compared to non-PEGylated DBCO-trastuzumab.[8][9] |
| Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7) | 0.32 - 0.85 | - |
| Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 0.55 - 1.22 | - |
Table 2: Effect of PEGylation and Buffer Conditions on SPAAC Reaction Kinetics. The data highlights the rate enhancement provided by a short PEG linker and the influence of the reaction buffer on the rate constant.
Stability of the Hydrazone Linker
The stability of the hydrazone bond is critical for the efficacy and safety of the resulting bioconjugate. It must be stable enough to prevent premature drug release in circulation but labile enough to release the payload at the target site. The hydrolysis of hydrazone bonds is acid-catalyzed and the rate is influenced by the structure of the reactants.
| Linker Type | pH | Half-life (t½) / % Hydrolysis |
| Aliphatic aldehyde-derived hydrazone-PEG-PE conjugate | 7.4 | 20 - 150 minutes |
| Aliphatic aldehyde-derived hydrazone-PEG-PE conjugate | 5.5 | Complete degradation within 2 minutes |
Table 3: pH-Dependent Stability of Aliphatic Hydrazone-PEG Linkers. This data for similar aliphatic hydrazone-PEG conjugates demonstrates the pH-sensitivity of the hydrazone bond.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Payload Conjugation to the Amine Terminus
This protocol describes the general steps for conjugating a payload with a carboxylic acid group to the primary amine of the this compound linker.
Materials:
-
This compound
-
Payload with a carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the payload and this compound in a minimal amount of anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
-
Activation of the Payload's Carboxylic Acid:
-
In a reaction tube, combine the payload solution with a 1.2 to 2-fold molar excess of NHS (or Sulfo-NHS) and a 2 to 5-fold molar excess of EDC in Activation Buffer.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester of the payload.
-
-
Conjugation to the Linker:
-
Add the this compound solution to the activated payload solution. A 1.1 to 1.5-fold molar excess of the linker is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Reaction Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting payload-linker conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents.
-
Antibody-Drug Conjugate (ADC) Synthesis via SPAAC
This protocol outlines the conjugation of the payload-linker construct (from section 3.1) to an azide-modified antibody.
Materials:
-
Payload-PEG4-hydrazone-DBCO conjugate
-
Azide-modified monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve the purified payload-PEG4-hydrazone-DBCO conjugate in the Reaction Buffer.
-
Add the payload-linker solution to the azide-modified antibody solution. A 1.5 to 5-fold molar excess of the payload-linker conjugate to the antibody is a typical starting point.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation. The reaction progress can be monitored by analyzing the disappearance of the DBCO absorbance at around 309 nm using UV-Vis spectroscopy.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload-linker conjugate and other impurities using size-exclusion chromatography or another suitable purification method.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Workflow for conjugating a payload to the this compound linker.
Caption: Synthesis of an Antibody-Drug Conjugate using the DBCO linker via SPAAC.
Caption: Signaling pathway of ADC targeting and pH-mediated payload release.
Conclusion
The PEGylation of the NH2-hydrazone-DBCO linker with a PEG4 spacer offers significant advantages for the development of bioconjugates. It enhances aqueous solubility, which is crucial for efficient bioconjugation, and can improve the reaction kinetics of the copper-free click chemistry reaction by reducing steric hindrance. The inherent pH-sensitivity of the hydrazone bond is retained, allowing for controlled payload release in acidic intracellular compartments. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling the informed design and synthesis of next-generation targeted therapeutics with improved efficacy and safety profiles.
References
- 1. 5-DBCO-PEG4-dCpG, DBCO-containing Nucleotides - Jena Bioscience [jenabioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. DBCO-PEG4-NHS [nanocs.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
The Lynchpin of Bioconjugation: A Technical Guide to NH2-PEG4-hydrazone-DBCO
For Immediate Release
This technical guide provides an in-depth analysis of the bifunctional linker NH2-PEG4-hydrazone-DBCO, a critical tool for researchers, scientists, and professionals in the field of drug development. This document outlines the molecule's core properties, provides detailed experimental protocols for its application, and illustrates its role in advanced bioconjugation strategies.
Core Molecular Attributes
This compound is a versatile linker molecule integral to the synthesis of complex bioconjugates, particularly antibody-drug conjugates (ADCs).[1][2] Its structure is designed for maximum efficiency and flexibility in multi-step conjugation workflows. The key functional components are a primary amine (NH2) for initial conjugation, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, a cleavable hydrazone linker, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[1][3]
| Property | Value | Source |
| Molecular Formula | C37H43N5O7 | [2][] |
| Molecular Weight | 669.77 g/mol | [2][] |
| Purity | >98.0% | [] |
| Solubility | 10 mM in DMSO | [] |
Role in Antibody-Drug Conjugate (ADC) Development
The strategic design of this compound positions it as a pivotal component in the construction of ADCs. The primary amine allows for its attachment to a cytotoxic payload, while the DBCO group enables the subsequent, highly specific conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] The integrated hydrazone linkage offers a mechanism for payload release under specific physiological conditions, such as the acidic environment of tumor cells.
A generalized workflow for the synthesis of an ADC using this linker is depicted below. This process highlights the sequential nature of the conjugation, beginning with the activation of the therapeutic payload and culminating in the final, purified ADC.
Experimental Protocol: Two-Step Antibody Conjugation
This protocol details the general steps for conjugating a DBCO-functionalized molecule, such as a pre-prepared payload-linker complex, to an azide-modified antibody.
Objective: To covalently link a DBCO-containing molecule to an azide-functionalized antibody for the creation of a stable bioconjugate.
Materials:
-
Azide-functionalized antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound pre-conjugated to a payload
-
Reaction buffer (e.g., PBS, pH 7.4, ensure it is azide-free)
-
Spin desalting columns for purification
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation:
-
Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in the reaction buffer.
-
Dissolve the DBCO-payload conjugate in DMSO to a stock concentration of 10 mM.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:
-
Add the DBCO-payload solution to the azide-modified antibody solution. A molar excess of 1.5 to 10 equivalents of the DBCO-payload is recommended to drive the reaction to completion.
-
The final concentration of DMSO in the reaction mixture should be kept below 20% to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. Gentle mixing is advisable.
-
-
Purification of the Conjugate:
-
Following incubation, remove the excess, unreacted DBCO-payload conjugate using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
This step is crucial for removing small molecule impurities that could interfere with downstream applications.
-
-
Characterization (Optional but Recommended):
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and approximately 310 nm (for the DBCO group).
-
Further characterization by SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry can confirm successful conjugation and assess the purity and integrity of the final ADC.
-
-
Storage:
-
Store the purified antibody-drug conjugate at 2-8°C or -20°C, depending on the stability of the antibody and the cytotoxic payload. The inclusion of a cryoprotectant may be necessary for long-term frozen storage.
-
This experimental workflow is a foundational method for the application of DBCO-containing linkers in bioconjugation.
Conclusion
This compound is a sophisticated and enabling tool in the field of bioconjugation. Its well-defined structure, incorporating a flexible PEG spacer, a cleavable hydrazone linker, and a bioorthogonal DBCO handle, provides researchers with a high degree of control over the construction of complex biomolecules. The protocols and data presented in this guide serve as a foundational resource for the effective implementation of this linker in the development of next-generation therapeutics and diagnostics.
References
An In-depth Technical Guide to the Functional Groups of NH2-PEG4-hydrazone-DBCO for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and reactivity of the heterobifunctional linker, NH2-PEG4-hydrazone-DBCO. This linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), due to its distinct functional groups that allow for sequential and specific conjugation reactions.
Molecular Structure and Functional Groups
This compound is comprised of four key functional groups: a primary amine (NH2), a hydrophilic polyethylene (B3416737) glycol spacer (PEG4), an acid-labile hydrazone linkage, and a dibenzocyclooctyne (DBCO) group. Each of these moieties plays a critical role in the linker's utility for creating precisely engineered bioconjugates.
Diagram of this compound Structure
Caption: Chemical structure of this compound.
Properties and Reactivity of Functional Groups
The unique combination of functional groups in this compound allows for a two-step conjugation strategy. This is particularly useful in the synthesis of ADCs, where an antibody is first modified with the linker, followed by the attachment of a cytotoxic payload.
| Functional Group | Key Properties and Reactivity | Optimal Reaction Conditions |
| Amine (NH2) | Nucleophilic primary amine that readily reacts with activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds.[] | pH 7.2-8.5 |
| PEG4 Spacer | A hydrophilic chain of four ethylene (B1197577) glycol units that enhances the solubility of the linker and the resulting conjugate in aqueous media. It also provides spatial separation between the conjugated molecules, minimizing steric hindrance. | Generally stable under a wide range of conditions. |
| Hydrazone Linkage | A pH-sensitive linkage that is stable at neutral pH (e.g., in the bloodstream) but is cleaved under mildly acidic conditions (pH 4.5-6.0), such as those found in endosomes and lysosomes.[2] This property is advantageous for the controlled release of drugs within target cells. | Stable at pH ≥ 7.0; cleavage occurs at pH < 6.0. |
| DBCO (Dibenzocyclooctyne) | A strained alkyne that undergoes a highly efficient and specific reaction with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] This "click chemistry" reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, and it proceeds without the need for a cytotoxic copper catalyst.[3] | Physiological conditions (pH 6.5-7.5, 4-37 °C). |
Experimental Protocols
The following are detailed protocols for the key experiments involving this compound.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the reaction of the primary amine on the linker with an activated carboxylic acid on an antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS at pH 7.2-7.5.
-
Linker Activation:
-
In a separate microcentrifuge tube, dissolve a 10- to 20-fold molar excess of this compound, NHS, and EDC in a minimal volume of anhydrous DMF or DMSO.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and other small molecules from the DBCO-modified antibody using a desalting column equilibrated with PBS.
Protocol 2: Conjugation of an Azide-Modified Payload via SPAAC
This protocol outlines the copper-free click chemistry reaction between the DBCO-modified antibody and an azide-containing payload.
Materials:
-
DBCO-modified antibody (from Protocol 1)
-
Azide-modified payload (e.g., a cytotoxic drug, fluorescent dye)
-
PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO).
-
Add a 1.5- to 5-fold molar excess of the azide-payload solution to the DBCO-modified antibody solution in PBS.
-
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the reaction rate.
-
Purification: Purify the resulting antibody-drug conjugate from unreacted payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Characterization of the Antibody-Drug Conjugate
It is crucial to characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate.
| Characterization Technique | Purpose |
| UV-Vis Spectroscopy | To determine the protein concentration and estimate the DAR by measuring the absorbance of the antibody and the payload at their respective maximum wavelengths. |
| Hydrophobic Interaction Chromatography (HIC) | To separate ADC species with different DARs based on their hydrophobicity. This allows for the determination of the DAR distribution. |
| Mass Spectrometry (MS) | To determine the exact mass of the intact ADC and its subunits (light and heavy chains), providing a precise measurement of the DAR and confirming the covalent attachment of the payload. |
| Size-Exclusion Chromatography (SEC) | To assess the aggregation and fragmentation of the ADC, ensuring the conjugate remains in its desired monomeric form. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the conjugation process.
Diagram of the Two-Step Conjugation Workflow
Caption: Workflow for ADC synthesis.
Diagram of the Hydrazone Cleavage Mechanism in a Target Cell
Caption: Intracellular drug release.
This technical guide provides a foundational understanding of the functional groups within this compound and their application in bioconjugation. For successful implementation, it is recommended that researchers optimize the described protocols for their specific antibody and payload combinations.
References
An In-depth Technical Guide to the Bioorthogonal Chemistry of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of chemical biology has been revolutionized by the advent of bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes. Among these, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a particularly powerful and versatile tool.[1][2][3] This copper-free click chemistry reaction enables the covalent ligation of molecules in complex biological environments with high specificity and efficiency, making it an invaluable technique for a wide range of applications, from in vivo imaging and biomolecule labeling to drug delivery and the development of targeted therapeutics.[4][5][6]
This technical guide provides a comprehensive overview of the core principles of SPAAC, including its mechanism and kinetics, detailed experimental protocols for key applications, and a summary of quantitative data to aid in the selection of reagents and optimization of reaction conditions.
Core Principles of SPAAC
The primary driving force behind the SPAAC reaction is the significant ring strain of cyclooctynes, which are eight-membered cyclic alkynes. This strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][7] The azide (B81097) and the strained alkyne functional groups are bioorthogonal, meaning they are abiotic and do not readily participate in side reactions with endogenous biological molecules.[1]
Mechanism of Action
The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition. In this concerted, pericyclic reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[1] The release of the high ring strain of the cyclooctyne (B158145) provides the thermodynamic driving force for the reaction.
Quantitative Data Presentation: Reaction Kinetics
The rate of the SPAAC reaction is a critical parameter for its successful application, particularly in dynamic biological systems. The reaction follows second-order kinetics, and the rate is highly dependent on the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and the pH. The following tables summarize the second-order rate constants for the reaction of various cyclooctynes with a benchmark azide, benzyl (B1604629) azide, providing a basis for comparison and selection of the appropriate reagents for a given application.
Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | [8] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | [8] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | [8] |
| Difluorinated cyclooctyne | DIFO | Not specified in provided results | |
| Biarylazacyclooctynone | BARAC | Not specified in provided results | |
| Thiacycloheptyne | TMTH | 4.0 ± 0.4 | [9] |
Table 2: Influence of Reaction Conditions on SPAAC Kinetics with sulfo-DBCO-amine
| Buffer (pH 7) | Azide | Temperature (°C) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| PBS | 3-azido-L-alanine | 25 | 0.32 | [10][11] |
| PBS | 1-azido-1-deoxy-β-D-glucopyranoside | 25 | 0.85 | [10][11] |
| HEPES | 3-azido-L-alanine | 25 | 0.55 | [10][11] |
| HEPES | 1-azido-1-deoxy-β-D-glucopyranoside | 25 | 1.22 | [10][11] |
| DMEM | 3-azido-L-alanine | 37 | 0.59 | [10][11] |
| DMEM | 1-azido-1-deoxy-β-D-glucopyranoside | 37 | 0.97 | [10][11] |
| RPMI | 3-azido-L-alanine | 37 | 0.27 | [10][11] |
| RPMI | 1-azido-1-deoxy-β-D-glucopyranoside | 37 | 0.77 | [10][11] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing SPAAC.
Protocol 1: Synthesis of DBCO-NHS Ester
This protocol describes the activation of a DBCO-acid to an amine-reactive N-hydroxysuccinimide (NHS) ester, a common reagent for labeling proteins and other biomolecules.
Materials:
-
DBCO-acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve the DBCO-acid and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2.
-
Add DCC to the solution at a molar ratio of 1:1.1 relative to the DBCO-acid.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.
-
The resulting DBCO-NHS ester solution can be used directly for conjugation or purified for storage.
Protocol 2: Protein Labeling using DBCO-NHS Ester
This protocol outlines a general method for labeling a protein with a DBCO moiety by targeting primary amines, such as those on lysine (B10760008) residues.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester solution in DMSO or DMF
-
Quenching reagent (e.g., Tris buffer or hydroxylamine)
-
Desalting column for purification
Procedure:
-
Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
(Optional) Quench the reaction by adding a quenching reagent to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column.
-
The DBCO-labeled protein is now ready for conjugation with an azide-modified molecule.
Protocol 3: Cell Surface Labeling
This protocol describes the labeling of cell surface proteins that have been metabolically engineered to express azide functionalities.
Materials:
-
Cells with azide-labeled surface proteins
-
DBCO-functionalized fluorescent dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells twice with PBS.
-
Prepare a solution of the DBCO-functionalized fluorescent dye in cell culture medium at the desired concentration (typically in the low micromolar range).
-
Incubate the cells with the dye solution for 30-60 minutes at 37°C in a CO₂ incubator.
-
Wash the cells three times with PBS to remove any unbound dye.
-
The cells are now labeled and ready for visualization by fluorescence microscopy or analysis by flow cytometry.
Applications in Drug Development and Research
The biocompatibility and efficiency of SPAAC have made it a valuable tool in drug development and various research areas.
-
Antibody-Drug Conjugates (ADCs): SPAAC is widely used to link potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[5][12] The mild reaction conditions help to preserve the integrity and function of the antibody.
-
In Vivo Imaging: The ability to perform SPAAC in living organisms enables real-time imaging of biological processes.[5][13] This is particularly useful for tracking the biodistribution of drugs, visualizing disease markers, and monitoring cellular events.
-
Biomolecule Labeling: SPAAC allows for the precise labeling of a wide range of biomolecules, including proteins, glycans, lipids, and nucleic acids, without disrupting their natural function.[5][14] This has been instrumental in studying their roles in complex biological systems.
-
Drug Discovery: The modular nature of click chemistry, including SPAAC, accelerates the synthesis and screening of new drug candidates.
Conclusion
Strain-promoted alkyne-azide cycloaddition has firmly established itself as a cornerstone of bioorthogonal chemistry. Its copper-free nature, rapid kinetics, and high specificity provide researchers, scientists, and drug development professionals with a robust and versatile tool for a myriad of applications. By understanding the core principles, kinetics, and experimental protocols outlined in this guide, users can effectively harness the power of SPAAC to advance their research and therapeutic development efforts. The continued development of new strained alkynes with even faster reaction rates and improved properties promises to further expand the utility of this remarkable chemical reaction in the years to come.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. raw.githubusercontent.com [raw.githubusercontent.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 7. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the pH-Sensitive Cleavage of Hydrazone Bonds for Drug Delivery Applications
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth examination of the mechanism, kinetics, and experimental analysis of pH-sensitive hydrazone bond cleavage. Hydrazone linkers are a cornerstone in the design of advanced drug delivery systems (DDS), particularly antibody-drug conjugates (ADCs), due to their unique stability profile.[1] They remain largely intact at the physiological pH of blood (~7.4) but are engineered to cleave in the acidic microenvironments characteristic of tumor tissues or intracellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][3] This targeted release mechanism enhances therapeutic efficacy while minimizing off-target toxicity.[4]
The Core Mechanism of Acid-Catalyzed Hydrolysis
The cleavage of a hydrazone bond is not a spontaneous event but rather an acid-catalyzed hydrolysis reaction.[2] The process is reversible, but in the context of drug delivery, the acidic conditions of the target site drive the equilibrium towards cleavage, releasing the active payload.[2] The generally accepted mechanism involves a four-step process.[5][6]
The mechanism proceeds as follows:
-
Protonation: The reaction is initiated by the protonation of the imine nitrogen atom of the hydrazone linker by a hydronium ion (H₃O⁺), which is more abundant in acidic environments.[5][7]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now-electrophilic imine carbon.[5][6]
-
Carbinolamine Formation: This attack results in the formation of a transient tetrahedral carbinolamine intermediate.[5]
-
Bond Cleavage: The carbinolamine intermediate is unstable and decomposes, cleaving the crucial carbon-nitrogen (C-N) bond. This step regenerates the original carbonyl compound (the drug) and the hydrazine (B178648) derivative linker fragment.[5]
Factors Influencing Hydrazone Bond Stability
The rate of hydrolysis can be precisely tuned by modifying the chemical structure of the hydrazone linker. This tunability is critical for designing drug conjugates with optimal release profiles for different therapeutic applications. The key factors include the surrounding pH and the electronic properties of substituents on both the carbonyl and hydrazine precursors.
-
pH: As the core mechanism is acid-catalyzed, pH is the primary determinant of cleavage rate. Hydrazones are significantly more labile in acidic conditions (pH < 6.0) compared to neutral physiological pH (~7.4).[2]
-
Carbonyl Precursor Structure (Aldehyde/Ketone):
-
Aromatic vs. Aliphatic: Hydrazones derived from aromatic aldehydes or ketones are generally more stable than those from aliphatic counterparts.[8] This increased stability is attributed to the resonance stabilization provided by the conjugation of the C=N double bond with the aromatic ring.[5][8]
-
Electronic Effects: Electron-donating groups on the carbonyl component increase the electron density of the imine carbon, making it more resistant to nucleophilic attack by water and thus increasing the hydrazone's stability.[3]
-
-
Hydrazine Precursor Structure:
-
Acylhydrazones vs. Alkylhydrazones: Acylhydrazones are a particularly interesting class for drug delivery. They are typically more resistant to hydrolysis at neutral pH than simple alkylhydrazones but become more labile at lower pH.[2][9] This provides a wider therapeutic window, minimizing premature drug release in circulation while ensuring rapid cleavage at the target site.
-
Electronic Effects: Electron-withdrawing groups on the hydrazine moiety decrease the basicity of the imine nitrogen, making the hydrazone more susceptible to hydrolysis and thus less stable.[2][5] Conversely, electron-donating groups tend to increase stability.[2]
-
Quantitative Data on Hydrolytic Stability
The selection of an appropriate hydrazone linker requires a quantitative understanding of its cleavage kinetics. Stability is often reported in terms of the hydrolysis half-life (t½) at different pH values. The following tables summarize comparative stability data for different types of hydrazones.
Table 1: Comparative Hydrolysis Half-Lives (t½) of Isostructural Conjugates Data adapted from a kinetic study by Kalia and Raines (2008), which provides a direct comparison of isostructural derivatives.[9][10]
| Conjugate Type | Linkage Type | Half-Life (t½) at pD 7.0 (hours) | Half-Life (t½) at pD 5.0 (hours) | Relative Stability Trend at pH 7 |
| Methylhydrazone | Alkylhydrazone | ~0.12 | < 0.1 | Least Stable |
| Semicarbazone | Acyl-like | ~0.5 | < 0.1 | Moderately Stable |
| Acetylhydrazone | Acylhydrazone | ~0.25 | < 0.1 | Moderately Stable |
| Oxime | Oxime | ~72 | ~1.5 | Highly Stable[10] |
| Trimethylhydrazonium | Quaternary Ammonium | > 240 | > 240 | Exceptionally Stable[10][11] |
Note: Oximes are included for comparison as they are structurally related but significantly more stable under acidic conditions, with hydrolysis rate constants nearly 1000-fold lower than simple hydrazones.[2][3]
Table 2: pH-Selectivity of Acylhydrazone Linkers in Drug Conjugates Data from studies on antibody-drug conjugates highlight the desirable pH switch-like behavior of certain acylhydrazones.
| Hydrazone Linker System | Condition | % Hydrolysis / Release | Half-Life (t½) | Reference |
| AcBut Acylhydrazone (Gemtuzumab Ozogamicin) | pH 7.4, 24h, 37°C | 6% | > 24 hours | [9] |
| pH 4.5, 24h, 37°C | 97% | < 1 hour | [9] | |
| Doxorubicin-Acylhydrazone ADC | pH 7.0 | - | > 2.0 hours | [9] |
| pH ~5.0 | - | 2.4 minutes | [9] |
Experimental Protocols
Verifying the stability and release kinetics of a novel hydrazone-linked conjugate is a critical step in preclinical development. The following are generalized protocols for the synthesis and hydrolytic stability analysis of hydrazones.
General Protocol for Hydrazone Synthesis
This protocol describes the condensation reaction to form a hydrazone bond.[2]
-
Dissolution: Dissolve the aldehyde or ketone-containing molecule (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol, methanol, tetrahydrofuran) in a round-bottom flask.
-
Addition: Add the hydrazine derivative (1.0 to 1.2 equivalents) to the solution.
-
Catalysis (Optional): If the reaction is slow, add a catalytic amount of a weak acid, such as acetic acid, to facilitate dehydration.[5]
-
Reaction: Stir the mixture at room temperature or under reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting hydrazone product by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[2]
Protocol for Determining Hydrolytic Stability by ¹H NMR Spectroscopy
This method allows for direct, real-time monitoring of the hydrolysis reaction.[2][10]
-
Buffer Preparation: Prepare deuterated buffers (e.g., phosphate (B84403) or acetate) at the desired pD values (e.g., pD 5.0 and pD 7.4). Note that pD = pH reading + 0.4.
-
Sample Preparation: In an NMR tube, combine the deuterated buffer with a stock solution of the purified hydrazone conjugate to a known final concentration.
-
Trapping Agent (Optional): To prevent the reverse condensation reaction and drive the hydrolysis to completion, a 10-fold molar excess of a trapping agent (e.g., deuterated formaldehyde, D₂CO) can be added.[10][12]
-
Data Acquisition: Immediately acquire an initial ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals (e.g., every 5 minutes, 1 hour, etc., depending on the expected rate) at a constant temperature (e.g., 37°C).
-
Data Analysis: Monitor the reaction by integrating the signal of a proton unique to the hydrazone (disappearing signal) or a proton on the released carbonyl product, such as an aldehydic proton (appearing signal).[2][10]
-
Kinetics Calculation: Plot the concentration or integrated signal intensity versus time. Fit the data to a first-order decay curve to determine the rate constant (k). Calculate the half-life using the equation: t½ = ln(2) / k .[2]
Protocol for Determining Hydrolytic Stability by HPLC
HPLC is a robust and widely used method, especially for complex biological matrices or drug-linker conjugates.[2]
-
Incubation: Prepare solutions of the hydrazone conjugate in buffers of desired pH (e.g., pH 5.5 and 7.4). Incubate these solutions in a temperature-controlled environment (e.g., 37°C).
-
Time Points: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot in the mobile phase or by adding a suitable quenching agent to bring the pH to a stable range.
-
Analysis: Inject the quenched sample into an HPLC system equipped with an appropriate column and detector (e.g., UV-Vis or MS).
-
Quantification: Monitor the degradation of the parent hydrazone conjugate by measuring the decrease in its peak area over time. The appearance and increase of the peak corresponding to the released drug can also be monitored.
-
Data Analysis: Calculate the percentage of the intact conjugate remaining at each time point to determine the stability profile and calculate the half-life.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. raineslab.com [raineslab.com]
The Crucial Hinge: An In-depth Technical Guide to Linkers in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly within the realm of Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates the efficacy, safety, and overall success of the therapy. More than a simple bridge, the linker is a sophisticated chemical entity engineered to securely tether a potent cytotoxic payload to a targeting antibody, ensuring its stability in systemic circulation and orchestrating its timely release at the site of action. This technical guide provides a comprehensive exploration of linker technology, detailing the chemistry, mechanisms of action, and the experimental diligence required to harness their full potential in drug development.
The Role of Linkers: Balancing Stability and Release
The fundamental role of a linker in an ADC is to maintain a stable connection between the antibody and the payload while in circulation to prevent premature drug release, which could lead to systemic toxicity and a diminished therapeutic window.[1][2][3] Upon reaching the target cell, the linker must facilitate the efficient release of the cytotoxic agent to exert its therapeutic effect.[4][] This dual-functionality necessitates a delicate balance between stability and controlled cleavage, a challenge that has driven the evolution of linker chemistry.[4]
The choice of linker profoundly impacts several key characteristics of an ADC:
-
Pharmacokinetics (PK): The linker's properties, such as its hydrophobicity, can influence the ADC's circulation half-life and clearance.[6]
-
Therapeutic Index: A stable linker minimizes off-target toxicity, thereby widening the therapeutic window.[7]
-
Efficacy: The efficiency of payload release at the target site directly correlates with the ADC's potency.[6]
-
"Bystander Effect": Certain linkers, upon cleavage, release a membrane-permeable payload that can kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[8][9]
Classification of Linkers: A Tale of Two Strategies
Linkers are broadly classified into two main categories based on their release mechanism: cleavable and non-cleavable.[10][11][12] The selection of a linker strategy is a critical decision in ADC design, contingent on the target antigen's biology, the payload's characteristics, and the desired mechanism of action.[13]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable at the physiological pH of blood but are susceptible to cleavage by specific triggers present within the tumor microenvironment or inside cancer cells.[2][11] This targeted release mechanism is the cornerstone of many successful ADCs.[14] More than 80% of clinically approved ADCs employ cleavable linkers.[]
There are three primary classes of cleavable linkers:
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for enzymes, such as cathepsins and β-glucuronidase, which are highly expressed in the lysosomes of tumor cells.[13][16] The most common example is the valine-citrulline (Val-Cit) dipeptide, which is efficiently cleaved by cathepsin B.[17]
-
pH-Sensitive Linkers: These linkers exploit the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) to trigger payload release.[18] Hydrazone linkers are a classic example, though they can sometimes exhibit instability in circulation.[19]
-
Redox-Sensitive Linkers: These linkers contain disulfide bonds that are selectively cleaved in the reducing environment of the cell's cytoplasm, which has a significantly higher concentration of glutathione (B108866) than the bloodstream.[12][16]
Caption: Mechanism of Action for Non-Cleavable Linkers.
Quantitative Comparison of Linker Performance
The selection of a linker is a data-driven process. The following tables summarize key quantitative parameters for different linker types, providing a basis for comparison.
Table 1: In Vitro and In Vivo Stability of Common Linkers
| Linker Type | Linker Chemistry | ADC Example | Animal Model | Plasma Half-life (t½) | Reference(s) |
| Non-Cleavable | SMCC (Thioether) | Trastuzumab-DM1 | Mouse | Stable (>95% intact after 14 days) | |
| Enzyme-Sensitive | Val-Cit | cAC10-MMAE | Mouse | ~144 hours (6.0 days) | |
| Enzyme-Sensitive | Val-Cit | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | |
| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin | - | Prone to premature release | |
| Redox-Sensitive | Disulfide | - | - | Variable stability |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC | Linker Type | Payload | Target Cell Line | IC50 | Reference(s) |
| T-DM1 | Non-cleavable (SMCC) | DM1 | HER2-positive | Varies with HER2 expression | |
| T-MMAE | Cleavable (Val-Cit) | MMAE | HER2-positive | Varies with HER2 expression | |
| PBD-based ADC | Cleavable | PBD Dimer | Various | Low to mid pM range | |
| Non-cleavable ADC | Non-cleavable | MMAE | - | 10⁻¹¹ mol/L |
Experimental Protocols for Linker Evaluation
Rigorous experimental evaluation is paramount to selecting and optimizing a linker for a given ADC. The following are detailed protocols for key assays.
Protocol 1: Synthesis of a Val-Cit-PABC Linker
This protocol outlines the synthesis of a widely used enzyme-cleavable linker.
Materials:
-
Fmoc-L-Citrulline
-
p-Aminobenzyl alcohol (PABA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine)
-
6-Maleimidohexanoic acid succinimidyl ester (Mc-OSu)
Procedure:
-
Synthesis of Fmoc-Cit-PABOH:
-
Dissolve Fmoc-L-Citrulline, PABA, and HATU in DMF.
-
Add DIPEA and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify by column chromatography.
-
-
Fmoc Deprotection:
-
Dissolve Fmoc-Cit-PABOH in a 20% solution of piperidine in DMF.
-
Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess piperidine under reduced pressure.
-
-
Dipeptide Formation:
-
Dissolve the resulting Cit-PABOH in DMF and add Fmoc-Val-OSu.
-
Stir at room temperature overnight.
-
Purify the product, Fmoc-Val-Cit-PABOH.
-
-
Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2.
-
-
Maleimide (B117702) Installation:
-
Dissolve the deprotected Val-Cit-PABOH in DMF and add Mc-OSu.
-
Stir at room temperature to yield the final Mc-Val-Cit-PABOH linker.
-
dot
Caption: Synthesis Workflow for Mc-Val-Cit-PABOH Linker.
Protocol 2: Antibody-Drug Conjugation via SMCC Linker
This protocol details the conjugation of a thiol-containing payload to an antibody using the non-cleavable SMCC linker.
[20]Materials:
-
Monoclonal antibody (mAb)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Thiol-containing cytotoxic payload (e.g., DM1)
-
Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Thiol Reaction Buffer (e.g., PBS with 1 mM DTPA, pH 7.2)
-
Quenching reagent (e.g., L-cysteine)
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF
Procedure:
-
Antibody Activation:
-
Prepare the antibody solution in Amine Reaction Buffer.
-
Dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Add the desired molar excess of SMCC to the antibody solution and incubate at room temperature for 30-60 minutes.
-
-
Removal of Excess SMCC:
-
Immediately after incubation, remove unreacted SMCC using a desalting column pre-equilibrated with Thiol Reaction Buffer. 3[20]. Conjugation to Payload:
-
Dissolve the thiol-containing payload in a compatible solvent.
-
Add the payload solution to the maleimide-activated antibody.
-
Incubate on ice or at room temperature for 1-4 hours.
-
-
Quenching:
-
Add a quenching reagent like L-cysteine to cap any unreacted maleimide groups. 5[20]. Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unconjugated payload and other impurities. 6[20]. Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
dot
Caption: Workflow for ADC Preparation using SMCC Linker.
Protocol 3: In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of the linker in a physiological environment.
[3]Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS)
-
ELISA plates
-
Capture antigen (specific to the ADC's antibody)
-
Detection antibody (specific to the payload)
-
Incubator at 37°C
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
-
ELISA:
-
Coat ELISA plates with the capture antigen.
-
Add the plasma samples containing the ADC. The intact ADC will bind to the antigen.
-
Wash the plates to remove unbound components.
-
Add the enzyme-conjugated detection antibody that specifically binds to the payload.
-
Wash the plates and add a substrate to generate a detectable signal.
-
-
Analysis:
-
Measure the signal, which is proportional to the amount of intact ADC.
-
Plot the concentration of intact ADC over time to determine the plasma half-life.
-
Protocol 4: Cathepsin B Cleavage Assay
This assay evaluates the efficiency of enzyme-sensitive linker cleavage.
[21]Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing DTT)
-
Quenching solution (e.g., 2% formic acid)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Incubate the ADC with activated cathepsin B in the assay buffer at 37°C. 2[13]. Time Points:
-
At various time points, take aliquots of the reaction mixture and quench the reaction with the quenching solution.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of released payload over time to determine the cleavage rate.
-
Protocol 5: In Vitro Bystander Effect Assay
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.
[8]Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (sensitive to the payload and engineered to express a fluorescent protein like GFP)
-
ADC
-
Cell culture medium and supplements
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture:
-
Seed a mixture of Ag+ and Ag- cells in a multi-well plate.
-
-
Treatment:
-
Treat the co-culture with varying concentrations of the ADC.
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (e.g., 72-96 hours).
-
-
Analysis:
-
Quantify the viability of the Ag- (GFP-positive) cells using fluorescence microscopy or a plate reader.
-
A decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
-
Conclusion
The linker is an indispensable component of targeted therapies like ADCs, and its rational design is paramount to clinical success. A deep understanding of the chemical and biological properties of different linker types, coupled with rigorous experimental validation, is essential for the development of next-generation therapeutics with enhanced efficacy and safety profiles. The protocols and data presented in this guide offer a foundational framework for researchers and drug developers to navigate the complexities of linker technology and to engineer more effective and targeted cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Internalisation des anticorps | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. agilent.com [agilent.com]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. news-medical.net [news-medical.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 18. US20200360532A1 - Process for the preparation of drug linker compounds - Google Patents [patents.google.com]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using NH2-PEG4-hydrazone-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the synthesis of ADCs using the heterobifunctional linker, NH2-PEG4-hydrazone-DBCO.
This versatile linker features three key functionalities:
-
An amino (NH2) group for conjugation to a payload, typically through a stable amide bond.
-
A hydrazone moiety, which forms an acid-labile linkage with an aldehyde or ketone group on the antibody, enabling pH-dependent drug release in the acidic environment of endosomes and lysosomes.[][2][3]
-
A dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, allowing for the attachment of a third component, such as an imaging agent or a second payload.[4][5][6]
The polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final ADC.[7][8]
Principle of the Method
The synthesis of an ADC using the this compound linker is a multi-step process that allows for the controlled assembly of the final conjugate. The general strategy involves:
-
Payload-Linker Conjugation: The payload, containing a carboxylic acid or other activated acyl group, is covalently attached to the amino group of the linker via amide bond formation.
-
Antibody Modification: The antibody is engineered to introduce aldehyde or ketone groups, often by mild oxidation of carbohydrate domains.
-
ADC Formation via Hydrazone Ligation: The hydrazide moiety of the payload-linker construct reacts with the newly introduced aldehyde or ketone on the antibody to form a pH-sensitive hydrazone bond.[]
-
Optional Third Component Conjugation (Click Chemistry): The DBCO group on the ADC can then be reacted with an azide-containing molecule (e.g., a fluorescent dye, imaging agent, or another therapeutic) via SPAAC.[4][9]
This modular approach provides flexibility in the design and synthesis of complex ADC constructs.
Experimental Protocols
Protocol 1: Payload Activation and Conjugation to this compound
This protocol describes the conjugation of a payload containing a carboxylic acid to the amino group of the linker.
Materials and Reagents:
-
Payload with a carboxylic acid group
-
This compound linker
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent (e.g., EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction tubes
-
HPLC system for purification
Procedure:
-
Activate Payload:
-
Dissolve the payload and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2.
-
Add DCC to the solution at a molar ratio of 1:1.1 relative to the payload.
-
Stir the reaction mixture at room temperature for 4-12 hours to form the NHS ester of the payload. Monitor the reaction by TLC or LC-MS.
-
-
Conjugation to Linker:
-
In a separate tube, dissolve the this compound linker in anhydrous DMF or DMSO.
-
Add the activated payload solution to the linker solution at a molar ratio of 1:1.5 (Payload-NHS:Linker).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the resulting payload-linker conjugate by reverse-phase HPLC to remove unreacted payload, linker, and coupling reagents.
-
Characterize the purified product by mass spectrometry to confirm the identity of the conjugate.
-
Protocol 2: Antibody Modification to Introduce Aldehyde Groups
This protocol describes the generation of aldehyde groups on the antibody's carbohydrate domains.
Materials and Reagents:
-
Monoclonal antibody (mAb) in an appropriate buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (B1199274) (NaIO4) solution (freshly prepared)
-
Glycerol (B35011) or ethylene (B1197577) glycol
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in a suitable buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.
-
-
Oxidation Reaction:
-
Cool the antibody solution to 4°C.
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction on ice, in the dark, for 30 minutes.
-
-
Quenching:
-
Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM.
-
Incubate on ice for 15 minutes.
-
-
Purification:
-
Immediately purify the aldehyde-modified antibody using a desalting column to remove excess periodate and quenching reagents. The purified antibody should be used immediately in the next step.
-
Protocol 3: ADC Synthesis via Hydrazone Ligation
This protocol describes the conjugation of the payload-linker construct to the aldehyde-modified antibody.
Materials and Reagents:
-
Aldehyde-modified antibody
-
Purified payload-linker conjugate
-
Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Buffer Exchange:
-
Exchange the buffer of the aldehyde-modified antibody to the reaction buffer (pH 4.5-5.5) using a desalting column.
-
-
Conjugation Reaction:
-
Add the payload-linker conjugate to the antibody solution at a 5-20 fold molar excess.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated payload-linker.
-
Protocol 4: Characterization of the ADC
Methods:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules per antibody using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[10]
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using Size-Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line using a cell viability assay.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of an ADC using the this compound linker.
| Parameter | Value/Range | Notes |
| Payload-Linker Conjugation | ||
| Molar Excess of Payload-NHS to Linker | 1.5 - 3 fold | Optimization may be required based on payload reactivity. |
| Reaction Time | 2 - 4 hours | Monitor by LC-MS for completion. |
| Expected Yield | 60 - 80% | Dependent on payload and purification method. |
| Antibody Oxidation | ||
| Sodium Periodate Concentration | 1 - 2 mM | Higher concentrations can lead to antibody damage. |
| Reaction Time | 30 minutes | Longer times can result in over-oxidation. |
| Hydrazone Ligation | ||
| Molar Excess of Payload-Linker to Antibody | 5 - 20 fold | Higher excess drives the reaction to completion. |
| Reaction pH | 4.5 - 5.5 | Hydrazone formation is favored at acidic pH. |
| Reaction Time | 2 - 12 hours | Monitor DAR to determine optimal time. |
| Final ADC Characteristics | ||
| Average DAR | 2 - 4 | Typically achieved with this method. |
| Purity (by SEC) | > 95% | After purification. |
| Aggregation (by SEC) | < 5% | After purification. |
Visualizations
Logical Relationship of Linker Functionalities
Caption: Reaction cascade for ADC synthesis using the trifunctional linker.
Experimental Workflow for ADC Synthesis
Caption: Step-by-step workflow for the synthesis and characterization of the ADC.
Troubleshooting and Key Considerations
-
Linker Stability: The this compound linker should be stored under inert gas at low temperatures to prevent degradation.
-
Antibody Integrity: Avoid harsh reaction conditions that could lead to antibody denaturation or aggregation. Ensure that the concentration of organic solvents is kept to a minimum during conjugation steps.[11]
-
Hydrazone Stability: The hydrazone bond is stable at neutral pH but will hydrolyze under acidic conditions.[][2] This should be considered during purification and storage of the ADC.
-
DBCO Reactivity: The DBCO group can lose reactivity over time, especially when exposed to light and oxygen. DBCO-functionalized molecules should be stored appropriately and used in a timely manner.[12][13]
-
Purification: Efficient purification at each step is crucial to remove unreacted components and byproducts, which can interfere with subsequent reactions and complicate characterization.
By following these protocols and considerations, researchers can effectively utilize the this compound linker to synthesize advanced and well-defined Antibody-Drug Conjugates for a variety of therapeutic and research applications.
References
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. What are ADC Linkers? | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. DBCO-PEG4-hydrazone-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. purepeg.com [purepeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols: The Use of NH2-PEG4-hydrazone-DBCO in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG4-hydrazone-DBCO is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs).[1] This linker incorporates three key chemical motifs that enable a powerful, two-step conjugation strategy with controlled payload release. It features an amine (NH2) group for payload attachment, a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and an acid-labile hydrazone bond for pH-dependent cleavage.[1][2] The integrated 4-unit polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[3][4]
This document provides a detailed overview of the linker's mechanism of action, key applications, quantitative data, and comprehensive protocols for its use in creating stable, yet cleavable, bioconjugates.
Principle of Action
The functionality of the this compound linker is derived from its distinct chemical components, which allow for a sequential and specific conjugation process followed by a triggered release.
-
Amine (NH2) Group : The terminal primary amine serves as a versatile nucleophilic handle. It is typically used to attach a payload molecule (e.g., a cytotoxic drug) that contains a reactive group such as an activated carboxylic acid (e.g., an N-hydroxysuccinimide [NHS] ester).[5]
-
Hydrazone Linker : This acid-sensitive bond is the cleavable component of the linker. It remains stable at physiological pH (~7.4) found in the bloodstream, preventing premature drug release.[][7] Upon internalization into target cells, the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) catalyzes the rapid hydrolysis of the hydrazone bond, releasing the active payload.[][8][9]
-
PEG4 Spacer : The hydrophilic PEG4 spacer improves the overall solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic payloads.[10] It also provides spatial separation between the biomolecule and the payload, which can help preserve the biological activity of the antibody.[3]
-
DBCO (Dibenzocyclooctyne) Group : As a strained alkyne, the DBCO group enables highly efficient and specific conjugation to azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][12] This "click chemistry" reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst.[13][14]
Below is a diagram illustrating the functional components of the linker.
Caption: Functional components of the this compound linker.
Quantitative Data Summary
The performance of a bioconjugate is critically dependent on the stability of its linker in circulation and its cleavage efficiency at the target site. The tables below summarize key quantitative data for the hydrazone and DBCO moieties.
Table 1: pH-Dependent Stability of Hydrazone Linkers
The stability of the hydrazone bond is highly pH-dependent, a crucial feature for ADCs. Acylhydrazone linkers, in particular, show an excellent balance of stability at neutral pH and rapid cleavage at acidic pH.[15]
| Linker Type | pH / pD | Half-life (t1/2) | Reference |
| Acyl Hydrazone | 7.0 | > 2.0 hours | [15] |
| Acyl Hydrazone | 5.0 | As short as 2.4 minutes | [15] |
| Phenylketone-derived Hydrazone | 7.4 (Buffer) | High stability | [16] |
| Phenylketone-derived Hydrazone | 7.4 (Plasma) | ~2 days | [16] |
Note: Linker stability can differ between buffer and plasma environments due to enzymatic activity or other factors.[16] Experimental validation in relevant biological media is recommended.
Table 2: Characteristics of DBCO-Azide (SPAAC) Reaction
The SPAAC reaction is known for its speed and efficiency, making it ideal for conjugating sensitive biomolecules.[13]
| Parameter | Typical Value / Characteristic | Reference |
| Reaction Rate | Very rapid; can proceed to completion in under 5 minutes in some cases. | [14] |
| Efficiency/Yield | High to near-quantitative. | [17] |
| Biocompatibility | Excellent; no cytotoxic copper catalyst is required. | [12][14] |
| Chemoselectivity | Highly specific (bioorthogonal); DBCO and azide (B81097) groups react exclusively with each other. | [][13] |
| Reaction Conditions | Mild; typically performed in aqueous buffers at neutral pH and room or physiological temperature. | [] |
Experimental Protocols
The following protocols provide a general framework for synthesizing an Antibody-Drug Conjugate using this compound. Optimization may be required based on the specific antibody, payload, and desired Drug-to-Antibody Ratio (DAR).
Overall Experimental Workflow
The synthesis of the final ADC is a multi-step process involving the preparation of the individual components followed by their conjugation.
Caption: General workflow for ADC synthesis using the target linker.
Protocol 1: Preparation of Azide-Modified Antibody
This protocol describes the introduction of azide groups onto an antibody by modifying surface-accessible lysine (B10760008) residues using an NHS-azide reagent.
Materials:
-
Antibody (Ab) in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
Azide-NHS ester (e.g., Azido-PEG4-NHS Ester)
-
Anhydrous DMSO
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation : Adjust the buffer of the antibody solution to pH 8.0-8.5. The antibody concentration should typically be 1-5 mg/mL.
-
Reagent Preparation : Prepare a 10 mM stock solution of the Azide-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the Azide-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching : Add quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification : Remove excess, unreacted azide reagent and quenching buffer by passing the solution through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization : Determine the average number of azide groups per antibody (degree of labeling) using a suitable method, such as reacting with a DBCO-fluorophore and measuring absorbance/fluorescence.
Protocol 2: Conjugation of Payload to this compound
This protocol describes the conjugation of a payload containing a carboxylic acid to the amine group of the linker using EDC/NHS chemistry.
Materials:
-
Payload with a carboxylic acid group (Payload-COOH)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer: MES buffer or PBS, pH 6.0-7.0
-
HPLC for purification
Procedure:
-
Payload Activation : Dissolve the Payload-COOH in anhydrous DMF/DMSO. Add 1.5 equivalents of NHS and 1.5 equivalents of EDC. Stir the mixture at room temperature for 15-60 minutes to form the NHS ester.
-
Linker Preparation : Dissolve this compound in DMF/DMSO.
-
Conjugation Reaction : Add the activated payload solution to the linker solution (a 1:1.2 molar ratio of linker to activated payload is a good starting point). If needed, add a non-nucleophilic base like DIEA to facilitate the reaction. Let the reaction proceed for 2-4 hours at room temperature.
-
Monitoring : Monitor the reaction progress using LC-MS or TLC.
-
Purification : Once the reaction is complete, purify the Payload-linker-DBCO conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
Protocol 3: Final ADC Assembly via Copper-Free Click Chemistry
This protocol describes the final conjugation of the Payload-linker-DBCO construct to the azide-modified antibody.
Materials:
-
Azide-modified antibody (Ab-N3) from Protocol 1
-
Purified Payload-linker-DBCO construct from Protocol 2
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation : Dissolve the purified Payload-linker-DBCO construct in a minimal amount of DMSO and dilute with PBS.
-
Conjugation Reaction : Add the Payload-linker-DBCO solution to the Ab-N3 solution. A 2- to 5-fold molar excess of the DBCO construct over the number of azide groups is recommended.[18]
-
Incubation : Incubate the reaction overnight at 4°C or for 1-4 hours at room temperature with gentle mixing.[18] The reaction is often complete within 1-2 hours.
-
Purification : Remove the excess, unreacted Payload-linker-DBCO construct using a desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Storage : Store the purified ADC in a suitable buffer at 2-8°C. For long-term storage, consider adding stabilizing excipients and storing at -20°C or -80°C.
ADC Characterization
After synthesis and purification, the ADC must be thoroughly characterized to ensure quality and consistency.
-
Drug-to-Antibody Ratio (DAR) : The average number of drug molecules per antibody is a critical quality attribute. It can be determined using:
-
UV-Vis Spectroscopy : By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload or DBCO group (~309 nm).[17]
-
Mass Spectrometry (MS) : Intact mass analysis of the ADC can reveal the distribution of different DAR species.
-
Hydrophobic Interaction Chromatography (HIC) : This method can separate ADC species with different DARs.
-
-
Purity and Aggregation : Determined using Size-Exclusion Chromatography (SEC-HPLC).
-
Antigen Binding : The binding affinity of the ADC to its target antigen should be confirmed using methods like ELISA or Surface Plasmon Resonance (SPR).
-
In Vitro Cytotoxicity : The potency of the ADC should be assessed using cell-based assays on antigen-positive and antigen-negative cell lines.
Mechanism of Action: Payload Release
The therapeutic efficacy of an ADC made with a hydrazone linker relies on its ability to release the payload specifically inside target cells.
Caption: pH-dependent cleavage of the hydrazone linker post-internalization.
This pH-gated mechanism ensures that the highly potent payload is delivered specifically to the target cells, enhancing the therapeutic window and minimizing off-target toxicity.[][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. DBCO-PEG4-hydrazone-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. DBCO-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. DBCO-PEG4-NH2, 1255942-08-5 - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. medium.com [medium.com]
- 14. benchchem.com [benchchem.com]
- 15. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
Application Notes and Protocols for NH2-PEG4-hydrazone-DBCO in Protein and Peptide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG4-hydrazone-DBCO is a versatile, heterobifunctional linker designed for the precise and efficient labeling of proteins, peptides, and other biomolecules. This reagent incorporates three key functional elements:
-
A primary amine (NH2): This group allows for covalent attachment to carboxyl groups on biomolecules, such as those found on aspartic acid and glutamic acid residues, or the C-terminus of proteins and peptides. This conjugation is typically achieved through the use of carbodiimide (B86325) chemistry (EDC/NHS).
-
A PEG4 spacer: A short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers. It also reduces steric hindrance, providing better access for subsequent reactions.
-
A Dibenzocyclooctyne (DBCO) group: This strained alkyne enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it occurs with high efficiency and specificity in complex biological media without interfering with native cellular processes.[1]
-
A hydrazone linker: This linkage is cleavable under mildly acidic conditions (pH 4.5-6.0), while remaining stable at physiological pH (~7.4).[][3] This property is particularly valuable in the development of antibody-drug conjugates (ADCs), as it allows for the controlled release of a payload in the acidic environment of endosomes and lysosomes within target cells.[]
These features make this compound an ideal tool for a variety of applications, including the development of ADCs, targeted drug delivery systems, and advanced bioassays.
Data Presentation: Quantitative Comparison of Linker Properties
The following table summarizes key quantitative data related to the components and reactions of the this compound linker.
| Parameter | Value/Range | Conditions | Significance |
| Hydrazone Linker Stability (Half-life) | Demonstrates the pH-dependent cleavability of the linker. | ||
| > 24 hours (aromatic hydrazone) | pH 7.4 | High stability in systemic circulation, preventing premature drug release.[4] | |
| ~24 hours (aromatic hydrazone) | pH 4.5 | Efficient cleavage in the acidic environment of endosomes/lysosomes.[4] | |
| 183 hours (general hydrazone) | pH 7.0 | Indicates good stability under physiological conditions.[5] | |
| 4.4 hours (general hydrazone) | pH 5.0 | Facilitates payload release within target cells.[5] | |
| DBCO-Azide Reaction (SPAAC) Kinetics | ~1 M⁻¹s⁻¹ | Varies with azide (B81097) partner | DBCO exhibits fast reaction kinetics, enabling rapid and efficient conjugation.[6] |
| Degree of Labeling (DOL) with DBCO-NHS Esters | 2-8 | 10-40 fold molar excess of linker | The number of DBCO molecules per antibody can be controlled by adjusting the reaction stoichiometry.[7] |
| Protein Recovery after Labeling | >85% | Using spin desalting columns | High protein recovery is achievable with appropriate purification methods.[7] |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with this compound
This protocol describes the conjugation of the this compound linker to a protein containing accessible carboxyl groups, followed by a copper-free click reaction with an azide-containing molecule.
Materials:
-
Protein of interest (in a carboxyl- and amine-free buffer, e.g., MES buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)
-
Azide-containing molecule (e.g., fluorescent dye, biotin, or drug payload)
-
Spin desalting columns or dialysis cassettes for purification
-
Anhydrous DMSO or DMF
Procedure:
Step 1: Activation of Protein Carboxyl Groups
-
Prepare the protein solution at a concentration of 1-5 mg/mL in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation of this compound to the Activated Protein
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10 to 20-fold molar excess of the this compound solution to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purify the DBCO-labeled protein using a spin desalting column or dialysis to remove excess linker and byproducts.
Step 3: Copper-Free Click Reaction with Azide-Containing Molecule
-
To the purified DBCO-labeled protein, add a 1.5 to 5-fold molar excess of the azide-containing molecule.[8]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[7]
-
The final conjugate can be purified by size-exclusion chromatography or other appropriate methods to remove any unreacted azide-containing molecule.
Protocol 2: Characterization of DBCO-Labeled Protein
Degree of Labeling (DOL) Calculation:
The number of DBCO molecules conjugated to each protein can be determined spectrophotometrically.
-
Measure the absorbance of the purified DBCO-labeled protein at 280 nm (A280) and 309 nm (A309).
-
Calculate the protein concentration using the following formula (for IgG):
-
Protein Concentration (M) = [A280 - (A309 x 0.90)] / 203,000[7]
-
-
Calculate the Degree of Labeling (DOL) using the following formula:
-
DOL = A309 / (Protein Concentration (M) x 12,000)[7]
(Note: 203,000 cm⁻¹M⁻¹ is the molar extinction coefficient of a typical IgG at 280 nm, and 12,000 cm⁻¹M⁻¹ is the approximate molar extinction coefficient of the DBCO group at 309 nm. A correction factor of 0.90 accounts for the DBCO absorbance at 280 nm.)
-
Visualizations
Caption: Workflow for two-step protein labeling.
Caption: ADC mechanism with a cleavable hydrazone linker.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Antibody Conjugation with NH2-PEG4-hydrazone-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of antibodies using the heterobifunctional linker, NH2-PEG4-hydrazone-DBCO. This linker is a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. It features a terminal amine (NH2) group for initial antibody modification, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, a pH-sensitive hydrazone bond for controlled payload release, and a dibenzocyclooctyne (DBCO) group for highly efficient and bioorthogonal copper-free click chemistry.[1][2][3][4]
The conjugation strategy involves a two-stage process. First, the antibody is modified with a linker that can react with the NH2 group of the this compound linker. Subsequently, the DBCO-functionalized antibody is conjugated to an azide-containing molecule of interest (e.g., a cytotoxic drug, fluorescent dye, or imaging agent) via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[5][6] The incorporated hydrazone linker allows for the cleavage of the conjugate and release of the payload under acidic conditions, such as those found in endosomes and lysosomes.[7][][9][10][11]
Core Principles
-
Amine-Reactive Chemistry : The primary amine group on the linker can be conjugated to the antibody through various methods, most commonly by reacting with activated carboxylic acids (e.g., NHS esters) on the antibody or a crosslinker.
-
PEG Spacer : The four-unit polyethylene glycol spacer increases the hydrophilicity of the linker, which can help to reduce aggregation of the final antibody conjugate and improve its pharmacokinetic properties.[12]
-
Hydrazone Linker : The hydrazone bond is stable at physiological pH (~7.4) but is susceptible to hydrolysis under acidic conditions (pH 4.5-6.5).[][9] This pH-dependent cleavage is a key feature for intracellular drug release in ADCs.[7][11]
-
Copper-Free Click Chemistry : The DBCO group reacts specifically and efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[5][13][14] This bioorthogonal reaction is highly selective and can be performed in aqueous buffers under mild conditions.[15]
Quantitative Data Summary
The efficiency of antibody conjugation can be influenced by several factors, including the molar ratio of reactants, reaction time, and temperature. The following tables provide a summary of typical quantitative parameters for the key steps in the conjugation process.
Table 1: Antibody Activation with an NHS Ester Crosslinker
| Parameter | Typical Value/Range | Conditions | Source(s) |
| Molar Excess (NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | [13][14][15] |
| Antibody Concentration | 1-10 mg/mL | Amine-free buffer (e.g., PBS, pH 7.4) | [13][15] |
| DMSO/DMF Concentration | < 20% (v/v) | To maintain antibody integrity | [13][15] |
| Quenching Reagent | 50-100 mM Tris-HCl or Glycine | Room Temperature, 15-30 min | [14][15] |
Table 2: Copper-Free Click Chemistry (SPAAC) Reaction
| Parameter | Typical Value/Range | Conditions | Source(s) |
| Molar Excess (Azide-payload to DBCO-Antibody) | 1.5 to 5-fold | 4°C to Room Temperature | [13][14] |
| Incubation Time | 4-18 hours | Can be extended for challenging reactions | [5][14][16] |
| Reaction Buffer | PBS, pH 7.2-7.4 | Aqueous, mild conditions | [17] |
| Reaction Efficiency | Typically >95% | Highly efficient reaction | [16] |
Experimental Protocols
The following protocols provide a step-by-step guide for the conjugation of an antibody using a strategy that incorporates the this compound linker. This protocol assumes a two-step process where the antibody is first activated to present a reactive group for the amine on the linker. A common method is to use a homobifunctional NHS ester crosslinker to link two antibody molecules, with one of the NHS esters then being available to react with the this compound. A more direct approach would be to use a heterobifunctional crosslinker to first modify the antibody. For the purpose of this protocol, we will detail a common method involving an initial antibody modification with a DBCO-NHS ester, which would be a different linker but follows the same principles of amine reactivity and click chemistry. A conceptual workflow for using the this compound linker is also provided.
Protocol 1: Antibody Activation with DBCO-NHS Ester and Payload Conjugation
This protocol describes a common method for attaching a DBCO moiety to an antibody via its primary amines, followed by conjugation to an azide-modified payload.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Azide-modified payload (e.g., cytotoxic drug, fluorescent dye)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction tubes and standard laboratory equipment
Part 1: Activation of Antibody with DBCO-NHS Ester
-
Antibody Preparation :
-
DBCO-NHS Ester Preparation :
-
Reaction Setup :
-
Incubation :
-
Quenching :
-
Purification :
Part 2: Conjugation of DBCO-Activated Antibody with Azide-Payload
-
Reaction Setup :
-
Incubation :
-
Purification and Analysis :
-
Purify the final antibody conjugate to remove unreacted payload using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[13]
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation. Techniques like UV-Vis spectroscopy, HIC-HPLC, and SEC can be used.[17][19]
-
-
Storage :
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for antibody conjugation using a DBCO linker and click chemistry.
Caption: Experimental workflow for antibody-DBCO conjugation.
Conceptual Signaling Pathway for ADC Internalization and Payload Release
This diagram illustrates the conceptual pathway of an ADC, from binding to a cancer cell to the intracellular release of the cytotoxic payload, leveraging the acid-labile hydrazone linker.
Caption: ADC internalization and payload release pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DBCO-PEG4-hydrazone-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. What are ADC Linkers? | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. adcreview.com [adcreview.com]
- 11. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. furthlab.xyz [furthlab.xyz]
- 19. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal "click chemistry" reaction that has revolutionized bioconjugation, drug development, and in vivo imaging.[1][2][3] This reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[4][5] The driving force for this reaction is the high ring strain of the cyclooctyne, which allows the reaction to proceed efficiently under mild, physiological conditions, making it ideal for applications in living systems.[2][6]
SPAAC offers several advantages over other bioconjugation techniques, including high specificity, rapid kinetics, and the bioorthogonality of the reacting moieties, which do not interact with native biological functional groups.[2][5] These features have led to its widespread adoption in fields ranging from molecular imaging and targeted drug delivery to the chemical modification of macromolecules like proteins and nucleic acids.[5][6]
Data Presentation: Comparison of Common Cyclooctynes
The choice of cyclooctyne is a critical factor in designing a SPAAC experiment, as it directly influences the reaction rate. The table below summarizes the second-order rate constants for several commonly used cyclooctynes with benzyl (B1604629) azide, a standard reference azide.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 | [1] |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 | [1] |
| DIBO (Dibenzocyclooctynol) | Benzyl Azide | ~0.3 - 0.7 | [1] |
| DIBAC (Dibenzoazacyclooctyne) | Benzyl Azide | ~0.3 | [7] |
| BARAC (Biarylazacyclooctynone) | Benzyl Azide | ~0.9 | [7] |
Note: Reaction rates can vary depending on the solvent, temperature, pH, and the specific structures of the cyclooctyne and azide derivatives used.[1][8] Generally, reactions are faster in aqueous solutions compared to organic solvents.[6]
Experimental Protocols
This section provides a detailed, generalized protocol for a typical SPAAC reaction for bioconjugation, such as labeling a protein with a fluorescent dye.
Materials
-
Azide-modified biomolecule (e.g., protein, antibody) in an appropriate buffer (e.g., PBS, HEPES). Amine-containing buffers like Tris should be avoided if using NHS ester chemistry for cyclooctyne attachment.[9]
-
Cyclooctyne-containing reagent (e.g., DBCO-NHS ester, DBCO-amine).
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF) for dissolving the cyclooctyne reagent.
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4).
-
Purification system (e.g., size-exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC)).[10]
General Protocol for Protein Labeling with a Cyclooctyne-NHS Ester
This protocol describes the labeling of an azide-modified protein with a DBCO-NHS ester.
1. Preparation of Reagents:
-
Azide-Modified Protein: Ensure the protein is purified and dissolved in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Cyclooctyne Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
2. Reaction Setup:
-
To the azide-modified protein solution, add the desired molar excess of the DBCO-NHS ester stock solution. A 10-20 fold molar excess of the DBCO reagent over the protein is a common starting point.
-
The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to avoid protein denaturation.
3. Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The optimal reaction time will depend on the specific reactants and their concentrations.
-
The reaction can be gently mixed during incubation.
4. Quenching (Optional):
-
To quench any unreacted DBCO-NHS ester, a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) can be added and incubated for an additional 30 minutes.
5. Purification of the Conjugate:
-
Remove the excess, unreacted cyclooctyne reagent and any byproducts from the conjugated protein.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller, unreacted molecules.
-
Reverse-Phase HPLC (RP-HPLC): Can be used for more rigorous purification, especially for smaller biomolecules or when high purity is required.[10]
6. Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
UV-Vis Spectroscopy: To quantify the degree of labeling, if the cyclooctyne or the attached molecule has a distinct absorbance profile.
-
Mass Spectrometry: To confirm the precise mass of the conjugate.
-
Visualizations
Caption: A diagram illustrating the key steps in a typical SPAAC bioconjugation experiment.
Caption: A conceptual diagram of pre-targeted drug delivery utilizing SPAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 3. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Drug-Linker Conjugation to Antibodies using NH2-PEG4-hydrazone-DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the conjugation of drug molecules to antibodies using the heterobifunctional linker, NH2-PEG4-hydrazone-DBCO. This linker facilitates a versatile, two-stage conjugation strategy, culminating in an Antibody-Drug Conjugate (ADC) with a pH-sensitive hydrazone bond for controlled drug release.
The overall strategy involves two key stages:
-
Antibody-Linker Conjugation: Covalent attachment of the this compound linker to the antibody.
-
Drug-Linker Conjugation (Click Chemistry): Conjugation of an azide-functionalized drug payload to the DBCO-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the final ADC, while the dibenzocyclooctyne (DBCO) group allows for a highly specific and bioorthogonal "click" reaction with an azide-modified drug.[1][2] The acid-labile hydrazone linkage is designed to be stable at physiological pH (~7.4) but cleaves under the acidic conditions found within endosomes and lysosomes (pH 4.5-6.5), enabling targeted intracellular drug release.[3][4]
Principle of the Method
The conjugation process begins with the modification of the antibody with the this compound linker. Given the terminal primary amine on the linker, two primary strategies can be employed for its attachment to the antibody:
-
Two-Step Carbodiimide Chemistry (EDC/NHS): This method involves the activation of the antibody's carboxyl groups (present on aspartic and glutamic acid residues and the C-terminus) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). The activated carboxyl groups then react with the primary amine of the linker to form a stable amide bond.[5][6][7]
-
Homobifunctional Crosslinker (e.g., Glutaraldehyde): This approach utilizes a crosslinker with two identical reactive groups that can react with primary amines. In a two-step process, the antibody's lysine (B10760008) residues are first reacted with the crosslinker, and after removal of excess crosslinker, the linker is introduced to react with the remaining functional group of the crosslinker.[8][9]
Following the successful conjugation of the linker to the antibody and subsequent purification, the azide-modified drug is introduced. The DBCO moiety on the linker reacts with the azide (B81097) group on the drug in a catalyst-free click chemistry reaction to form a stable triazole linkage.[10][11]
The final ADC can be characterized by various analytical techniques to determine the Drug-to-Antibody Ratio (DAR), conjugation efficiency, and stability.
Visualization of Key Processes
References
- 1. researchgate.net [researchgate.net]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. kuhlmann-biomed.de [kuhlmann-biomed.de]
- 9. Antibody‐Conjugated Magnetic Nanoparticle Therapy for Inhibiting T‐Cell Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Amine-Aldehyde Chemical Conjugation on a Potassium Hydroxide-Treated Polystyrene ELISA Surface for Nanosensing an HIV-p24 Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of NH2-PEG4-hydrazone-DBCO Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG4-hydrazone-DBCO is a heterobifunctional linker critical in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. This linker incorporates three key functionalities: a terminal amine (NH2) for conjugation to carboxyl-containing molecules, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, an acid-cleavable hydrazone bond for pH-sensitive payload release, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.
The purity of this linker is paramount to ensure the homogeneity, efficacy, and safety of the final bioconjugate. This document provides detailed protocols for the purification of this compound, along with analytical methods for quality assessment. The primary recommended purification technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its high resolution. Alternative and complementary methods such as flash chromatography and recrystallization are also discussed.
Understanding the Compound and Potential Impurities
The purification strategy is designed to remove impurities that may arise during the synthesis of this compound. Common impurities can include unreacted starting materials, side products (such as azine formation from the hydrazone), and products of hydrolysis, particularly of the hydrazone bond if exposed to acidic conditions. The successful removal of these impurities is crucial for the subsequent conjugation reactions.
Purification Methodologies
Several methods can be employed for the purification of this compound. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the required final purity.
Primary Purification Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the preferred method for achieving high purity of the final product. It separates compounds based on their hydrophobicity. The DBCO group imparts significant hydrophobicity, allowing for good separation from more polar impurities.
Alternative Purification Methods
-
Flash Chromatography: Suitable for larger scale purification and for removing less polar or more polar impurities. Due to the acid-sensitivity of the hydrazone linker, using a neutral or basic stationary phase like alumina, or treating silica (B1680970) gel with a base (e.g., triethylamine), is recommended to prevent degradation of the product.
-
Recrystallization: This can be an effective method if the product is a solid and a suitable solvent system is found. Hydrazones are often crystalline compounds. Common solvents for recrystallization include ethanol, methanol, acetonitrile (B52724), or mixtures such as hexane/ethyl acetate.
Data Presentation
The following tables summarize expected quantitative data for the purification of this compound based on typical results for similar compounds.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Yield | Typical Purity | Scale | Notes |
| RP-HPLC | 70-95% | >98% | Analytical to Preparative | Provides the highest resolution and purity. |
| Flash Chromatography | 60-85% | 90-98% | Milligram to Gram | Good for larger quantities; care must be taken to avoid acidic conditions. |
| Recrystallization | 50-90% | >97% | Dependent on solubility | Highly effective if a suitable solvent is found and the product is crystalline. |
Table 2: Representative RP-HPLC Purity Analysis Data
| Compound | Retention Time (min) | Peak Area (%) | Identity |
| This compound | 15.2 | 99.1 | Product |
| Impurity 1 | 8.5 | 0.4 | Unreacted Starting Material |
| Impurity 2 | 12.1 | 0.3 | Side Product |
| Other Impurities | - | 0.2 | - |
Experimental Protocols
Protocol 1: Purification by Preparative RP-HPLC
This protocol is designed for the high-purity purification of small-scale (<1 gram) productions of this compound.
Materials:
-
Crude this compound
-
C18 RP-HPLC column
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
0.22 µm syringe filters
-
Lyophilizer
Procedure:
-
System Preparation: Equilibrate the RP-HPLC column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or DMSO, then dilute with Mobile Phase A). Filter the solution through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the column.
-
Chromatographic Separation: Elute the compound using a linear gradient. A typical gradient would be from 5% to 95% Mobile Phase B over 30-60 minutes. The exact gradient should be optimized based on the separation of the product from its impurities as determined by analytical HPLC.
-
Detection: Monitor the elution profile using a UV detector at wavelengths of 280 nm and approximately 309 nm (for the DBCO moiety).
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Solvent Removal: Combine the pure fractions and remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
-
Purity Analysis: Assess the purity of the final product using analytical RP-HPLC.
Protocol 2: Analytical RP-HPLC for Purity Assessment
This protocol is for determining the purity of the final product.
Materials:
-
Purified this compound
-
Analytical C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Standard Preparation: Prepare a solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution.
-
Elution and Detection: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. Monitor the absorbance at 280 nm and 309 nm.
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the product.
Protocol 3: Purification by Recrystallization
This protocol is an alternative for solid, crystalline crude products.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, acetonitrile, or a mixture like ethyl acetate/hexane)
-
Heating and stirring apparatus
-
Ice bath
-
Vacuum filtration setup
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to find a suitable recrystallization solvent (the compound should be sparingly soluble at room temperature but fully soluble upon heating).
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Purification workflow for this compound.
Caption: Functional logic of the this compound linker.
Application Notes and Protocols for Targeted Drug Delivery Systems using NH2-PEG4-hydrazone-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery systems are at the forefront of therapeutic innovation, aiming to enhance the efficacy of potent drugs while minimizing off-target toxicity. A key strategy in this field is the development of Antibody-Drug Conjugates (ADCs), which utilize the specificity of monoclonal antibodies to deliver cytotoxic agents directly to target cells. The linker connecting the antibody and the drug is a critical component, influencing the stability, pharmacokinetics, and ultimate effectiveness of the ADC.
This document provides detailed application notes and protocols for the use of NH2-PEG4-hydrazone-DBCO, a versatile heterobifunctional linker, in the development of targeted drug delivery systems. This linker incorporates three key elements:
-
An amine (NH2) group , which can be used for the initial conjugation of a payload.
-
A pH-sensitive hydrazone bond , which is stable at physiological pH (~7.4) but is cleaved under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.5), enabling intracellular drug release.[1]
-
A dibenzocyclooctyne (DBCO) group , which allows for a highly efficient and bioorthogonal copper-free click chemistry reaction with azide-modified targeting moieties (e.g., antibodies) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2]
The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and biocompatibility of the resulting conjugate. These features make this compound an excellent candidate for constructing ADCs and other targeted therapeutic agents.
Experimental Workflows and Signaling Pathways
To facilitate a clear understanding of the processes involved, the following diagrams illustrate the key experimental workflows and a relevant signaling pathway for a common cytotoxic agent, doxorubicin (B1662922).
Data Presentation
The following tables summarize key quantitative data relevant to the development of drug delivery systems using hydrazone-based linkers.
Table 1: Stability of Hydrazone Linkers at Different pH Values
| Linker Type | pH | Half-life (t½) | Reference |
| Aliphatic Aldehyde-derived PEG-Hydrazone | 7.4 | 20 - 150 min | [3] |
| Aliphatic Aldehyde-derived PEG-Hydrazone | 5.5 | < 2 min | [3] |
| Aromatic Aldehyde-derived PEG-Hydrazone | 7.4 | > 72 h | [3] |
| Aromatic Aldehyde-derived PEG-Hydrazone | 5.5 | > 48 h | [3] |
| Phenylketone-derived Hydrazone | Plasma (~7.4) | ~2 days | [4] |
| Doxorubicin-Gelatin Hydrazone Conjugate | 7.4 | > 48 h (10% release) | [5] |
| Doxorubicin-Gelatin Hydrazone Conjugate | 6.5 | ~48 h (22% release) | [5] |
| Doxorubicin-Gelatin Hydrazone Conjugate | 4.8 | < 24 h (48% release) | [5] |
| Doxorubicin-PMLA Hydrazone Conjugate | 7.4 | > 40 h (10% release) | [6] |
| Doxorubicin-PMLA Hydrazone Conjugate | 5.0 | ~3 h (50% release) | [6] |
Table 2: Drug Loading and In Vitro Efficacy of Hydrazone-based ADCs
| Drug | Targeting Moiety | Drug-to-Antibody Ratio (DAR) | IC50 (Target Cells) | IC50 (Control Cells) | Reference |
| Doxorubicin | Anti-SCLC mAb (MOC31) | ~7:1 | 0.5 - 1.0 µM | >100-fold higher | [7] |
| Doxorubicin | Gelatin | 3.4 - 5.0% (w/w) | 0.77 µM (PC3 cells) | Not reported | [5] |
| Doxorubicin | PLA Nanoparticles | up to 27% (w/w) | Specific cytotoxicity observed | Not reported | [8] |
| MMAE | Trastuzumab | 4 or 8 | Potent cytotoxicity reported | Not reported | [9] |
Experimental Protocols
Protocol 1: Conjugation of Doxorubicin to this compound
Objective: To form a stable hydrazone bond between the ketone group of doxorubicin and the amine group of the linker.
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or another suitable base
-
Activated molecular sieves (4 Å)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Doxorubicin Free Base Generation: Dissolve DOX·HCl in anhydrous DMF. Add a slight molar excess (e.g., 1.1 equivalents) of TEA to neutralize the hydrochloride and generate the free base form of doxorubicin. Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve this compound in anhydrous DMF. A slight molar excess of the linker (e.g., 1.2 equivalents relative to doxorubicin) is recommended to ensure complete consumption of the drug.
-
Addition of Doxorubicin: Slowly add the doxorubicin free base solution to the linker solution.
-
Catalyst (Optional but Recommended): A catalytic amount of a weak acid (e.g., a drop of acetic acid) can be added to facilitate the hydrazone formation.
-
Reaction Conditions: Add activated molecular sieves to the reaction mixture to remove water formed during the reaction, which drives the equilibrium towards product formation.[6] Stir the reaction at room temperature, protected from light, for 16-24 hours.[6]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC-MS to observe the consumption of starting materials and the formation of the product.
-
Purification: Upon completion, filter the reaction mixture to remove the molecular sieves. The crude product can be purified by preparative HPLC using a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% TFA).
-
Characterization: Confirm the identity and purity of the Doxorubicin-Hydrazone-PEG-DBCO conjugate by HPLC and mass spectrometry (e.g., ESI-MS) to verify the expected molecular weight.
Protocol 2: Conjugation of Drug-Linker to an Azide-Modified Antibody
Objective: To conjugate the DBCO-functionalized drug-linker to an azide-modified targeting antibody via SPAAC click chemistry.
Materials:
-
Azide-modified antibody (prepared separately, e.g., by reacting the antibody with an Azide-NHS ester)
-
Doxorubicin-Hydrazone-PEG-DBCO conjugate (from Protocol 1)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO or DMF for dissolving the drug-linker conjugate
-
Size-Exclusion Chromatography (SEC) or other protein purification system (e.g., desalting columns)
Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody is in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL.
-
Drug-Linker Solution: Dissolve the Doxorubicin-Hydrazone-PEG-DBCO conjugate in a minimal amount of DMSO or DMF to create a concentrated stock solution.
-
Reaction Setup: Add a molar excess (typically 3-10 fold) of the drug-linker conjugate solution to the antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Gently mix the reaction and incubate at 4°C overnight or at room temperature for 2-4 hours. The optimal time and temperature may need to be determined empirically.
-
Purification: Remove the excess, unreacted drug-linker conjugate and any organic solvent by purifying the ADC. This is typically achieved using size-exclusion chromatography (SEC) or spin desalting columns, eluting with PBS.
-
Characterization: The final ADC should be characterized for purity, aggregation (by SEC), and drug-to-antibody ratio (DAR).
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
Objective: To determine the average number of drug molecules conjugated to each antibody.
Principle: This method relies on the distinct UV-Vis absorbance maxima of the antibody (typically at 280 nm) and the drug (for doxorubicin, around 480 nm). The Beer-Lambert law is used to calculate the concentrations of both the protein and the drug in the ADC sample.[8][10]
Materials:
-
Purified ADC solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Extinction Coefficients: The molar extinction coefficients (ε) for both the antibody and the drug at two different wavelengths (e.g., 280 nm and 480 nm for a doxorubicin ADC) must be known. These can be determined experimentally or found in the literature.
-
ε(Ab, 280nm), ε(Ab, 480nm)
-
ε(Drug, 280nm), ε(Drug, 480nm)
-
-
Absorbance Measurement: Measure the absorbance of the purified ADC solution at the two selected wavelengths (A_280nm and A_480nm).
-
Calculation: The concentrations of the antibody (C_Ab) and the drug (C_Drug) can be calculated by solving the following system of equations:
-
A_280nm = (ε(Ab, 280nm) * C_Ab) + (ε(Drug, 280nm) * C_Drug)
-
A_480nm = (ε(Ab, 480nm) * C_Ab) + (ε(Drug, 480nm) * C_Drug)
-
Note: The absorbance of the antibody at the drug's maximum wavelength (e.g., 480 nm) is often negligible.
-
-
DAR Calculation: The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody:
-
DAR = C_Drug / C_Ab
-
Protocol 4: In Vitro pH-Dependent Drug Release Assay
Objective: To evaluate the cleavage of the hydrazone linker and the release of the drug from the ADC at physiological and acidic pH.
Materials:
-
Purified ADC
-
PBS, pH 7.4
-
Acetate (B1210297) or citrate (B86180) buffer, pH 5.0
-
Incubator or water bath at 37°C
-
Dialysis tubing (with an appropriate molecular weight cut-off to retain the ADC but allow the free drug to pass through) or a centrifugal filter device.
-
HPLC system with a fluorescence or UV detector to quantify the released drug.
Procedure:
-
Sample Preparation: Prepare solutions of the ADC at a known concentration in both pH 7.4 PBS and pH 5.0 acetate buffer.
-
Incubation: Place the ADC solutions in dialysis tubes and dialyze against a large volume of the corresponding buffer at 37°C. Alternatively, incubate the solutions directly and use centrifugal filters to separate the released drug at each time point.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take aliquots from the dialysis buffer or the filtrate.
-
Quantification: Analyze the aliquots by HPLC to quantify the concentration of the released free drug (e.g., doxorubicin).[6] A standard curve of the free drug should be prepared to accurately determine its concentration.
-
Data Analysis: Plot the cumulative percentage of drug released over time for each pH condition. This will demonstrate the pH-dependent stability of the hydrazone linker.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic efficacy of the ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, free drug, and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target and non-target cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, the free drug, and the unconjugated antibody. Remove the old media from the cells and add the treatment solutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the drug's mechanism of action (typically 48-72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound on both cell lines. A significantly lower IC50 for the ADC on target cells compared to non-target cells indicates successful targeted delivery and cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. PREPARATION, DRUG RELEASE, AND CELL GROWTH INHIBITION OF A GELATIN – DOXORUBICIN CONJUGATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and functional evaluation of new doxorubicin immunoconjugates containing an acid-sensitive linker on small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrazone linked doxorubicin-PLA prodrug nanoparticles with high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.journalagent.com [pdf.journalagent.com]
Application Notes: NH2-PEG4-hydrazone-DBCO for Live Cell Imaging
Introduction
Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The advent of bioorthogonal chemistry has significantly advanced this field by enabling the specific labeling of biomolecules within their native environment without disrupting cellular functions. Strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "copper-free click chemistry," is a prominent bioorthogonal reaction known for its high specificity and biocompatibility.[1] This document details the application of NH2-PEG4-hydrazone-DBCO, a heterobifunctional linker, for the fluorescent labeling of biomolecules in living cells.
This compound is a versatile tool for live cell imaging, featuring a terminal primary amine (NH2), a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, a cleavable hydrazone bond, and a dibenzocyclooctyne (DBCO) group. The DBCO group facilitates a highly selective reaction with azide-functionalized molecules, forming a stable triazole linkage.[1][2] The PEG4 spacer enhances water solubility and reduces steric hindrance.[1] The primary amine allows for conjugation to a variety of molecules, including fluorescent dyes, biotin, or small molecule drugs. The acid-labile hydrazone linkage offers the potential for payload release in acidic environments, such as endosomes or lysosomes.[3][4]
Core Applications in Live Cell Imaging
The unique structure of this compound lends itself to several applications in live cell imaging:
-
Targeted Labeling of Cellular Components: By conjugating a targeting moiety (e.g., a small molecule ligand) to the NH2 group, researchers can specifically label and visualize cellular structures or proteins of interest that have been metabolically engineered to express azide (B81097) groups.
-
Pulse-Chase Experiments: The ability to introduce a fluorescent probe at a specific time point allows for the tracking of molecular dynamics, such as protein trafficking, internalization, and degradation.
-
Drug Delivery and Release Studies: The cleavable hydrazone linker enables the development of probes that release a fluorescent cargo or a therapeutic agent in response to the acidic environment of specific cellular compartments, allowing for the visualization of drug delivery and release.
Quantitative Data for DBCO-Based Live Cell Imaging
The efficiency of SPAAC is a critical factor for successful live cell imaging. The following table summarizes key parameters related to DBCO-based bioorthogonal reactions.
| Parameter | Value/Range | Notes |
| Typical DBCO-fluorophore conjugate concentration for cell labeling | 1-10 µg/mL | The optimal concentration should be determined empirically for each cell type and experimental setup. |
| Incubation time for cell labeling | 15 min - 2 hours[1][5] | Shorter incubation times are generally preferred to minimize cellular stress. |
| Incubation temperature for cell labeling | 37°C[1] | Incubation at physiological temperatures is crucial for maintaining cell viability. |
| pH for SPAAC reaction | 4-11[6] | The reaction is largely pH-insensitive within this range, making it suitable for physiological conditions. |
| Relative reaction rate of DBCO + Azide | Faster than BCN + Azide[1] | DBCO is a highly reactive cyclooctyne (B158145) for SPAAC. |
Experimental Protocols
Here, we provide detailed protocols for the use of this compound in live cell imaging, encompassing the conjugation of a fluorescent dye to the linker and the subsequent labeling of azide-modified live cells.
Protocol 1: Conjugation of a Carboxylic Acid-Containing Fluorophore to this compound
This protocol describes the formation of a stable amide bond between the primary amine of the linker and the carboxylic acid of a fluorophore using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing fluorophore (e.g., a succinimidyl ester (NHS) activated fluorophore can also be used for direct reaction with the amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Activation of the Fluorophore:
-
Dissolve the carboxylic acid-containing fluorophore, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
-
Incubate the reaction for 1-2 hours at room temperature to form the NHS ester of the fluorophore.
-
-
Conjugation to this compound:
-
Add the freshly prepared activated fluorophore solution to a solution of this compound in an appropriate solvent at a 1.5 to 3-fold molar excess of the activated fluorophore.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Purification:
-
Remove the excess, unreacted fluorophore and byproducts using a desalting column or by dialysis against an appropriate buffer.
-
-
Characterization (Optional):
-
Confirm the successful conjugation and determine the concentration of the final product using UV-Vis spectrophotometry by measuring the absorbance of the fluorophore and the DBCO group (around 309 nm).
-
Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars
This protocol describes the incorporation of azide groups onto cell surface glycans through metabolic labeling.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz))
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed the cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere overnight.
-
-
Metabolic Labeling:
-
Replace the culture medium with fresh medium containing the azide-modified sugar at a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[1]
-
Protocol 3: Live Cell Imaging of Azide-Labeled Cells with Fluorophore-DBCO Conjugate
This protocol describes the labeling of azide-modified live cells with the fluorophore-conjugated this compound for fluorescence microscopy.
Materials:
-
Azide-labeled live cells (from Protocol 2)
-
Fluorophore-conjugated this compound (from Protocol 1)
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Cell Preparation:
-
Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.[1]
-
-
Labeling:
-
Dilute the fluorophore-DBCO conjugate in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).[1]
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound conjugate.[1]
-
-
Imaging:
-
Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.[1] Acquire images using the appropriate filter sets for the chosen fluorophore.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
Site-Specific Protein Modification Using a Bifunctional Linker for Advanced Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical technology in the development of next-generation protein therapeutics, including antibody-drug conjugates (ADCs).[1] It allows for the creation of homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR) and specific payload placement, leading to improved pharmacokinetics, safety, and efficacy.[2][3] This document provides detailed application notes and protocols for the site-specific modification of proteins using a bifunctional linker strategy, culminating in the attachment of a payload via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Two primary workflows are presented, leveraging advanced ligation chemistries for the initial, site-specific protein modification:
-
Hydrazino-Pictet-Spengler (HIPS) Ligation: This method utilizes a hydrazino-indole functionalized linker that reacts with a site-specifically introduced aldehyde on the target protein to form a highly stable C-C bond.[2][4][5] This ligation is rapid, occurs at or near neutral pH, and results in a conjugate with exceptional stability in plasma.[4][5]
-
Amine-Based Ligation: This workflow employs the NH2-PEG4-hydrazone-DBCO linker, where the terminal primary amine is conjugated to the protein via activated esters, such as N-Hydroxysuccinimide (NHS) esters. This method is suitable for targeting surface-accessible lysine (B10760008) residues or can be directed to other sites through protein engineering.
Following the initial site-specific modification, the dibenzocyclooctyne (DBCO) group on the linker enables the covalent attachment of an azide-functionalized payload (e.g., a therapeutic agent, a fluorescent dye, or a nanoparticle) through the bioorthogonal SPAAC reaction.[6][7][8]
Workflow 1: Site-Specific Modification via Hydrazino-Pictet-Spengler (HIPS) Ligation
This workflow is the recommended path for generating highly stable protein conjugates. It involves three key stages: site-specific introduction of an aldehyde tag onto the protein, HIPS ligation with a custom hydrazino-indole-PEG-DBCO linker, and the final SPAAC reaction.
Diagram of the HIPS Ligation Workflow
Caption: Workflow for site-specific protein modification using HIPS ligation and SPAAC.
Experimental Protocols
Stage 1: Site-Specific Introduction of an Aldehyde Tag
This protocol is based on the formylglycine generating enzyme (FGE) system, which recognizes a CxPxR consensus sequence and oxidizes the cysteine to a formylglycine residue, thus creating an aldehyde handle.[9][10]
-
Protein Engineering: Genetically engineer the target protein to include the FGE recognition sequence (e.g., LCTPSR) at a desired site (N-terminus, C-terminus, or an internal loop).
-
Protein Expression: Co-express the engineered protein and FGE in a suitable expression system (e.g., E. coli or mammalian cells).[9]
-
Purification: Purify the aldehyde-tagged protein using standard chromatography techniques.
-
Verification: Confirm the conversion of cysteine to formylglycine using mass spectrometry. The conversion efficiency is typically >85%.[11]
Stage 2: HIPS Ligation with a Hydrazino-Indole-PEG-DBCO Linker
-
Reagent Preparation:
-
Prepare the aldehyde-tagged protein at a concentration of 1-5 mg/mL in a buffer such as 100 mM sodium phosphate, pH 6.0.
-
Dissolve the hydrazino-indole-PEG-DBCO linker in an organic solvent (e.g., DMSO) to create a 10 mM stock solution.
-
-
Ligation Reaction:
-
Purification: Remove the excess linker using a desalting column or size-exclusion chromatography.
Stage 3: SPAAC Reaction with an Azide-Functionalized Payload
-
Reagent Preparation:
-
Prepare the DBCO-modified protein in an azide-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
Dissolve the azide-functionalized payload in a compatible solvent.
-
-
SPAAC Reaction:
-
Purification and Analysis:
-
Purify the final protein conjugate using chromatography methods appropriate for the protein and payload.
-
Analyze the final product by SDS-PAGE, mass spectrometry, and functional assays to confirm conjugation and retention of biological activity.
-
Quantitative Data: Stability of Linkages
The HIPS ligation creates a C-C bond that is significantly more stable than traditional hydrazone or oxime linkages, especially in a physiological environment.
| Linkage Type | Condition | Half-life (t½) | Reference |
| HIPS Ligation | Human Plasma (37°C) | > 5 days | [4][5] |
| Oxime Ligation | Human Plasma (37°C) | ~ 1 day | [4][5] |
| Generic Hydrazone | pH 7.0 | 183 hours | [1][14] |
| Generic Hydrazone | pH 5.0 | 4.4 hours | [1][14] |
| Acylhydrazone | pH 7.4 (Plasma) | ~ 2 days | [14] |
Workflow 2: Site-Specific Modification via Amine-Based Ligation
This workflow utilizes the terminal amine of the this compound linker to conjugate it to the protein, typically through reaction with an activated ester.
Diagram of the Amine-Based Ligation Workflow
Caption: Workflow for protein modification using amine-based ligation and SPAAC.
Experimental Protocols
Stage 1 & 2: Protein Modification with this compound
This protocol describes the conjugation of the linker to carboxyl groups on the protein after their activation with EDC and NHS.
-
Reagent Preparation:
-
Prepare the target protein at 1-5 mg/mL in an amine-free buffer, such as MES buffer at pH 6.0.
-
Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the same buffer.
-
Dissolve the this compound linker in DMSO to a concentration of 10 mM.
-
-
Protein Activation and Ligation:
-
Add a 10-20 fold molar excess of EDC and NHS to the protein solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Add a 10-20 fold molar excess of the this compound linker to the activated protein solution.
-
Adjust the pH to 7.2-7.5 and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification: Remove excess linker and reaction byproducts using a desalting column.
Stage 3: SPAAC Reaction with an Azide-Functionalized Payload
The protocol for the SPAAC reaction is the same as described in Workflow 1.
Quantitative Data: Reaction Efficiency
The efficiency of each step is crucial for the overall yield of the final conjugate.
| Reaction Step | Typical Efficiency | Notes |
| FGE-mediated Aldehyde Introduction | > 85% conversion | Dependent on protein and expression system.[11] |
| HIPS Ligation | > 90% conjugation | High efficiency under mild conditions.[15] |
| Amine-Based Ligation (EDC/NHS) | Variable | Depends on the number of accessible carboxyl groups. |
| SPAAC Reaction | > 95% | Highly efficient and bioorthogonal. |
Conclusion
The bifunctional linker strategy described provides a versatile and powerful platform for the site-specific modification of proteins. The Hydrazino-Pictet-Spengler ligation offers a superior method for creating exceptionally stable protein conjugates, which is highly desirable for in vivo applications. The subsequent Strain-Promoted Alkyne-Azide Cycloaddition allows for the efficient and modular attachment of a wide variety of payloads. These detailed protocols and comparative data serve as a valuable resource for researchers in the field of bioconjugation and drug development, enabling the creation of well-defined and highly effective protein therapeutics.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes: Experimental Conditions for Hydrazone Cleavage in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is critical to the ADC's success, ensuring stability in systemic circulation and facilitating payload release at the target site. Hydrazone linkers are a prominent class of acid-labile linkers designed for this purpose. They remain largely stable at the physiological pH of blood (~7.4) but are engineered to hydrolyze and release the drug in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells.[][2][3][4] This pH-dependent cleavage is crucial for minimizing off-target toxicity and maximizing therapeutic efficacy.[5][6]
These application notes provide a detailed overview of the experimental conditions and protocols for evaluating the cleavage of hydrazone linkers in ADCs.
Mechanism of Hydrazone Cleavage
The cleavage of a hydrazone bond is an acid-catalyzed hydrolysis reaction.[7][8] In the acidic milieu of the lysosome, the imine nitrogen of the hydrazone linker is protonated. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate (carbinolamine).[7][9] This unstable intermediate then decomposes, cleaving the C-N bond and releasing the free drug and the linker-antibody component.[7][8][9] The rate of this hydrolysis is highly dependent on the pH of the environment.[10][11]
Factors Influencing Cleavage Kinetics
The stability and cleavage rate of a hydrazone linker are influenced by several factors:
-
pH: This is the primary trigger for cleavage. The rate of hydrolysis increases significantly as the pH drops from neutral to acidic.[4][11]
-
Linker Structure: The electronic properties of the substituents near the hydrazone bond can modulate its stability. Aromatic hydrazones are generally more stable than aliphatic ones due to resonance stabilization.[5][9] Electron-donating groups can facilitate protonation and accelerate hydrolysis.[9]
-
Temperature: Hydrolysis reactions are temperature-dependent. Assays are typically conducted at 37°C to mimic physiological conditions.[12][13]
-
Presence of Catalysts: While the primary catalyst is acid (H+), other components in the buffer system could potentially influence the reaction rate.
Quantitative Data on Hydrazone Cleavage
The stability of a hydrazone linker is often expressed as its half-life (t½) under specific conditions. A successful linker for an ADC should have a long half-life at physiological pH and a short half-life at lysosomal pH.
| ADC / Linker Example | Condition | Half-life (t½) | Observation | Reference |
| Auristatin E Conjugate | pH 7.2 | 183 hours | High stability in neutral conditions. | [11] |
| Auristatin E Conjugate | pH 5.0 | 4.4 hours | Rapid release in acidic conditions. | [11] |
| Gemtuzumab Ozogamicin | pH 7.4 (37°C, 24h) | > 24 hours | Only 6% hydrolysis observed. | [12] |
| Gemtuzumab Ozogamicin | pH 4.5 (37°C, 24h) | < 24 hours | 97% of drug released. | [12] |
| General Hydrazone Linker | pH 7.4 | ~24 hours | Can suffer from instability in plasma. | [14] |
| Doxorubicin ADC | ~pH 5.0 | As short as 2.4 min | Demonstrates rapid release capability. | [12] |
| Doxorubicin ADC | pH 7.0 | > 2 hours | Shows relative stability at neutral pH. | [12] |
Experimental Protocols
Accurate assessment of hydrazone linker stability is crucial for ADC development. This requires robust in vitro assays that simulate physiological and intracellular conditions.
Protocol 1: pH-Dependent Hydrolysis Assay
Objective: To determine the cleavage rate of the hydrazone linker at different pH values (e.g., 7.4, 6.0, and 5.0) to simulate blood, endosomal, and lysosomal environments.
Materials:
-
Hydrazone-linked ADC of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate or acetate (B1210297) buffer, pH 6.0
-
Citrate or acetate buffer, pH 5.0
-
Incubator set to 37°C
-
Quenching solution (e.g., ice-cold buffer at pH > 8.0)
-
Analytical system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]
Methodology:
-
Preparation: Prepare stock solutions of the ADC in an appropriate formulation buffer.
-
Incubation:
-
Dilute the ADC stock solution to a final concentration (e.g., 1 mg/mL) in pre-warmed (37°C) buffers at pH 7.4, 6.0, and 5.0.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction tube.
-
Immediately quench the reaction by diluting the aliquot in an ice-cold high-pH buffer to stop further hydrolysis.
-
-
Analysis:
-
Data Analysis:
-
Plot the percentage of intact ADC or released drug against time for each pH condition.
-
Calculate the half-life (t½) of the linker at each pH by fitting the data to a first-order decay model.
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the hydrazone linker in a biological matrix, simulating its behavior in systemic circulation.
Materials:
-
Hydrazone-linked ADC
-
Human, mouse, or rat plasma (species relevant to planned in vivo studies)
-
Incubator at 37°C
-
Analytical system: Enzyme-Linked Immunosorbent Assay (ELISA), HIC (Hydrophobic Interaction Chromatography), or LC-MS.[6][18]
Methodology:
-
Incubation: Spike the ADC into pre-warmed (37°C) plasma at a defined concentration.
-
Time-Point Sampling: At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma sample.
-
Sample Processing:
-
For LC-MS analysis of the released drug, perform a protein precipitation step (e.g., with acetonitrile) to remove plasma proteins. Centrifuge and collect the supernatant.
-
For ELISA or HIC analysis of the intact ADC, samples may be diluted in an appropriate assay buffer.
-
-
Quantification:
-
LC-MS: Quantify the concentration of the released free drug in the supernatant.[6]
-
ELISA: Use a sandwich ELISA format. One antibody captures the ADC's antibody component, and a second antibody detects the conjugated drug. A decrease in signal over time indicates drug loss.
-
HIC: This chromatographic method can separate ADC species with different drug-to-antibody ratios (DAR). A shift towards lower DAR values over time indicates drug release.[18]
-
-
Data Analysis: Plot the percentage of remaining conjugated drug or intact ADC against time to determine the stability profile in plasma.
Conclusion
The conditional cleavage of hydrazone linkers is a cornerstone of ADC design, enabling targeted drug delivery by exploiting the pH differential between the bloodstream and intracellular compartments.[][10] However, premature drug release due to linker instability in circulation can lead to significant off-target toxicity, as seen in some early-generation ADCs.[2][6] Therefore, rigorous in vitro evaluation using the protocols described here is essential. By systematically assessing cleavage kinetics under simulated physiological and lysosomal conditions, researchers can select and optimize hydrazone linkers to create safer and more effective Antibody-Drug Conjugates.
References
- 2. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrazone - Wikipedia [en.wikipedia.org]
- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
Application Notes: NH2-PEG4-hydrazone-DBCO for Quantitative Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG4-hydrazone-DBCO is a versatile, trifunctional linker designed for advanced proteomics applications. This reagent integrates three key functionalities into a single molecule: a primary amine (-NH2) for conjugation to proteins, a polyethylene (B3416737) glycol (PEG) spacer for enhanced solubility and reduced steric hindrance, a hydrazone linker that is cleavable under mildly acidic conditions, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.
This unique combination of features makes this compound an ideal tool for the enrichment and identification of protein interaction partners, the quantification of protein abundance, and the elucidation of drug-target engagement. The cleavable hydrazone linker is particularly advantageous for mass spectrometry-based proteomics, as it allows for the release of captured proteins or peptides under mild conditions, thereby reducing background noise and improving the identification of low-abundance species.
Key Features and Applications
-
Amine-Reactive Labeling: The terminal primary amine can be readily conjugated to carboxyl groups on target proteins or activated small molecules, providing a versatile anchor point for probe design.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group facilitates highly efficient and bioorthogonal ligation to azide-modified biomolecules without the need for a cytotoxic copper catalyst, making it suitable for live-cell applications.[1]
-
Acid-Cleavable Linkage: The hydrazone bond is stable at neutral pH but can be selectively cleaved under mild acidic conditions (e.g., in endosomes and lysosomes), allowing for the controlled release of captured proteins.[2]
-
Enhanced Solubility: The hydrophilic PEG4 spacer improves the aqueous solubility of the linker and reduces aggregation of labeled proteins.[3]
Primary Applications in Proteomics:
-
Protein-Protein Interaction Studies: Used as a crosslinker to capture and identify interacting proteins in their native cellular environment.
-
Quantitative Proteomics: In conjunction with isotopic labeling strategies like TMT, it enables the relative quantification of protein abundance between different cellular states.
-
Target Deconvolution and Drug Discovery: Facilitates the identification of cellular targets of small molecule drugs by linking the drug to an azide- or DBCO-modified affinity tag for subsequent enrichment and analysis.
Experimental Workflow for Quantitative Proteomics
A general workflow for utilizing an amine-reactive, cleavable linker with a click chemistry handle in a quantitative proteomics experiment is outlined below. This workflow is adapted from methodologies used for similar cleavable linkers in quantitative cysteinome profiling.[4]
Data Presentation
The following table summarizes data from a study evaluating different enrichment strategies and cleavable linkers in a quantitative proteomics context. While not using this compound directly, the data illustrates the impact of linker choice and workflow on the number of identified peptides, which is a key consideration in experimental design. The data is adapted from a study by Vinogradova et al. (2019) on cysteinome profiling.[4][5]
| Linker Type | Enrichment Strategy | Total Unique Cysteine Residues Identified |
| Dialkoxydiphenylsilane (DADPS) | Peptide-level Enrichment | 11,400 |
| Dialkoxydiphenylsilane (DADPS) | Protein-level Enrichment | 10,316 |
| Azobenzene (AZO) | Peptide-level Enrichment | 9,362 |
| Azobenzene (AZO) | Protein-level Enrichment | 6,664 |
Signaling Pathway Analysis: EGFR Inhibitor Target Profiling
The application of cleavable linkers in quantitative proteomics can be powerfully demonstrated in the context of drug target profiling. For instance, a workflow similar to the one described can be used to identify the cellular targets of a covalent Epidermal Growth Factor Receptor (EGFR) inhibitor, such as dacomitinib. By comparing the labeled proteome in the presence and absence of the inhibitor, researchers can quantify changes in protein engagement and identify both direct targets and downstream signaling effects.
Experimental Protocols
Protocol 1: Labeling of Primary Amines on Proteins
This protocol describes the general procedure for labeling primary amines (e.g., lysine (B10760008) residues and N-termini) on proteins using an amine-reactive reagent. This protocol would be adapted for the specific reactivity of the this compound linker, which would first need to be activated or conjugated to a molecule with a reactive group for primary amines (e.g., an NHS ester). For the purpose of this protocol, we will assume the use of a generic NHS-ester activated version of the linker.
Materials:
-
Protein sample (2-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester activated this compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer (e.g., PBS or borate (B1201080) buffer) at a pH between 7.2 and 8.5. The presence of primary amines like Tris or glycine (B1666218) will compete with the labeling reaction.
-
Prepare Linker Stock Solution: Immediately before use, dissolve the NHS-ester activated linker in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the linker stock solution to the protein sample. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker using a desalting column or by dialysis against a suitable buffer.
Protocol 2: Copper-Free Click Chemistry (SPAAC) for Protein Enrichment
This protocol outlines the enrichment of DBCO-labeled proteins using an azide-functionalized affinity tag, such as azide-biotin.
Materials:
-
DBCO-labeled protein sample (from Protocol 1)
-
Azide-biotin stock solution (e.g., 10 mM in DMSO)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and/or detergent)
Procedure:
-
Click Reaction: To the DBCO-labeled protein sample, add a 3- to 5-fold molar excess of the azide-biotin stock solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Bead Preparation: Wash the streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Protein Enrichment: Add the reaction mixture to the prepared streptavidin beads and incubate for 1 hour at room temperature with gentle rotation to allow for binding.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
Protocol 3: On-Bead Digestion, Cleavage, and Sample Preparation for Mass Spectrometry
This protocol describes the on-bead digestion of enriched proteins, cleavage of the hydrazone linker, and preparation of peptides for LC-MS/MS analysis.
Materials:
-
Protein-bound streptavidin beads (from Protocol 2)
-
Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin solution (e.g., sequencing grade)
-
Cleavage buffer (e.g., 5% formic acid or other mild acidic solution)
-
C18 desalting spin columns
Procedure:
-
Reduction and Alkylation: Resuspend the beads in reduction buffer and incubate for 30 minutes at 56°C. Cool to room temperature, then add alkylation buffer and incubate for 20 minutes in the dark.
-
Tryptic Digestion: Wash the beads to remove DTT and iodoacetamide. Resuspend the beads in a suitable digestion buffer and add trypsin. Incubate overnight at 37°C.
-
Peptide Elution (Initial): Pellet the beads and collect the supernatant containing non-labeled peptides (if desired for a total proteome analysis).
-
Hydrazone Cleavage: To release the labeled peptides, resuspend the beads in the cleavage buffer and incubate for 1-2 hours at room temperature with occasional vortexing.
-
Sample Collection: Pellet the beads and carefully collect the supernatant containing the cleaved, formerly labeled peptides.
-
Desalting: Desalt the collected peptides using C18 spin columns according to the manufacturer's protocol.
-
Mass Spectrometry Analysis: The purified peptides are now ready for LC-MS/MS analysis for identification and quantification.
References
Application Notes and Protocols for Creating Fluorescent Probes with NH2-PEG4-hydrazone-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NH2-PEG4-hydrazone-DBCO linker is a versatile heterobifunctional molecule designed for the synthesis of advanced fluorescent probes for biological applications. This linker incorporates three key functionalities: a primary amine (NH2) for conjugation to fluorescent dyes, a pH-sensitive hydrazone bond for cleavable linkage strategies, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[1][2]
These features make it an ideal tool for creating sophisticated probes for applications such as antibody-drug conjugate (ADC) development, live-cell imaging, and tracking of biological molecules and processes.[1][2] The PEG4 spacer enhances the solubility of the resulting probe and minimizes steric hindrance, while the DBCO group allows for highly specific and biocompatible labeling of azide-modified targets in living systems.[3][] The acid-cleavable hydrazone linkage provides an option for releasing the conjugated molecule under the acidic conditions found in endosomes and lysosomes.[3][5]
This document provides detailed protocols for the synthesis of fluorescent probes using this compound, their conjugation to target biomolecules, and their application in cellular imaging, along with relevant quantitative data to guide experimental design.
Chemical Properties and Handling
| Property | Value |
| Full Name | Amine-Polyethylene Glycol (4 units)-Hydrazone-Dibenzocyclooctyne |
| Molecular Formula | C33H44N4O6 (example, may vary slightly by manufacturer) |
| Reactive Groups | Primary Amine (-NH2), Hydrazone, Dibenzocyclooctyne (DBCO) |
| Cleavability | Hydrazone bond is cleavable under acidic conditions (e.g., pH < 6).[3][5] |
| Storage | Store at -20°C, desiccated. Allow to warm to room temperature before opening to prevent moisture condensation.[6] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. |
Application Notes
The creation and application of fluorescent probes using this linker involve a multi-step process that leverages three distinct chemical reactions:
-
NHS Ester-Amine Coupling: The primary amine on the linker is readily conjugated to an amine-reactive fluorescent dye, typically one that is activated with an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond and is most efficient at a slightly basic pH (8.0-8.5).[7][8]
-
Hydrazone Ligation: The hydrazone moiety can be formed by reacting the hydrazine (B178648) group on the linker with an aldehyde or ketone on a target biomolecule. This reaction is pH-dependent, with optimal rates typically observed in a mildly acidic pH range (4-6).[9] Alternatively, the linker is provided with a pre-formed hydrazone bond, and the hydrazine end can be used to react with an aldehyde or ketone on a target molecule.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group reacts specifically and efficiently with azide-modified molecules in a copper-free "click" reaction.[10][11] This bioorthogonal reaction is ideal for labeling in complex biological environments, including live cells, as it does not interfere with native biochemical processes.[10][11]
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe via NHS Ester Conjugation
This protocol describes the conjugation of an amine-reactive (NHS ester) fluorescent dye to the this compound linker.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[12]
-
Purification column (e.g., C18 reverse-phase HPLC or silica (B1680970) gel chromatography)
Procedure:
-
Prepare Reagents:
-
Allow the this compound and the dye-NHS ester to equilibrate to room temperature before opening the vials.
-
Prepare a 10 mM stock solution of the this compound linker in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the dye-NHS ester in anhydrous DMSO immediately before use.[13]
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, dissolve the this compound linker in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add a 1.2 to 1.5-fold molar excess of the dye-NHS ester stock solution to the linker solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, purify the fluorescent probe conjugate from excess unreacted dye and linker using reverse-phase HPLC or silica gel chromatography.
-
Confirm the identity and purity of the product by mass spectrometry and UV-Vis spectroscopy.
-
Protocol 2: Generation of Aldehyde-Tagged Proteins
This protocol outlines a method to introduce aldehyde functionalities into a protein for subsequent hydrazone ligation. This is often achieved by the oxidation of N-terminal serine or threonine residues or by using formylglycine-generating enzyme (FGE) on a specific peptide tag.[14]
Materials:
-
Protein of interest (with an N-terminal serine or in a vector with an aldehyde tag sequence)
-
Sodium periodate (B1199274) (NaIO4)
-
Reaction Buffer: 0.1 M sodium acetate, pH 5.5[15]
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Prepare Protein:
-
Buffer exchange the protein into the reaction buffer to a concentration of 2-5 mg/mL.
-
-
Oxidation Reaction:
-
Prepare a fresh 20 mM solution of sodium periodate in the reaction buffer.[15]
-
Add the sodium periodate solution to the protein solution at a 10-fold molar excess.
-
Incubate the reaction for 20-30 minutes at 4°C in the dark.
-
-
Purification:
-
Remove excess sodium periodate immediately by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.[15]
-
The resulting aldehyde-tagged protein is now ready for conjugation.
-
Protocol 3: Labeling of Aldehyde-Tagged Proteins via Hydrazone Ligation
This protocol describes the conjugation of the synthesized fluorescent probe (from Protocol 1) to an aldehyde-tagged protein (from Protocol 2).
Materials:
-
Fluorescent Probe-PEG4-hydrazone-DBCO
-
Aldehyde-tagged protein
-
Reaction Buffer: 0.1 M sodium acetate, pH 5.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Conjugation Reaction:
-
Combine the aldehyde-tagged protein with a 10- to 20-fold molar excess of the fluorescent probe in the reaction buffer.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted fluorescent probe by size-exclusion chromatography.[13]
-
Collect the protein-containing fractions and confirm the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the fluorescent dye (at its λmax).
-
Protocol 4: Live-Cell Imaging with the DBCO-Functionalized Fluorescent Probe
This protocol describes the labeling of live cells that have been metabolically engineered to express azide (B81097) groups on their surface glycans.
Materials:
-
Live cells in culture
-
Azide-modified metabolic precursor (e.g., tetra-acetylated N-azidoacetyl-D-mannosamine, Ac4ManNAz)
-
Fluorescent Probe-PEG4-hydrazone-DBCO (or a protein conjugate from Protocol 3)
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)[10]
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Metabolic Labeling of Cells:
-
Labeling with Fluorescent Probe:
-
Gently wash the azide-labeled cells twice with pre-warmed live-cell imaging buffer.[10]
-
Prepare a solution of the DBCO-functionalized fluorescent probe in the imaging buffer (a typical starting concentration is 10-20 µM).[16][17]
-
Incubate the cells with the probe solution for 30-60 minutes at 37°C.[17]
-
-
Washing and Imaging:
-
Remove the probe solution and wash the cells three times with pre-warmed imaging buffer to remove any unbound probe.[10]
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Data Presentation
Table 1: Reaction Kinetics of Hydrazone Formation
The rate of hydrazone formation is influenced by the structure of the carbonyl compound and the pH of the reaction. The data below provides representative second-order rate constants.
| Carbonyl Compound | Hydrazine Partner | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Benzaldehyde | Phenylhydrazine | 7.4 | ~0.03 - 0.1 |
| 4-Nitrobenzaldehyde | Phenylhydrazine | 7.4 | ~0.15 |
| Butyraldehyde | Phenylhydrazine | 7.4 | ~2.0 |
| p-Fluorobenzaldehyde | 6-Hydrazinopyridyl-peptide | 7.0 | >100 (with aniline (B41778) catalyst)[18][19] |
| Various Aldehydes | 2-(Dimethylamino)ethylhydrazine | N/A | 0.23–208[12] |
Note: The presence of catalysts like aniline can significantly increase reaction rates.[18][19] Electron-withdrawing groups on the aldehyde can increase reactivity, while simple alkyl aldehydes are often the fastest reactants.[20]
Table 2: Hydrolytic Stability of Hydrazone Bonds
The hydrazone linkage is cleavable under acidic conditions. The stability is highly dependent on the structure of the aldehyde/ketone from which it was formed.
| Hydrazone Type | pH | Half-life (t₁/₂) | Stability Profile |
| Formed from Aliphatic Aldehyde | 5.5 | < 2 minutes | Highly unstable in acidic conditions.[21] |
| Formed from Aliphatic Aldehyde | 7.4 | Several hours | Reasonably stable at physiological pH.[21] |
| Formed from Aromatic Aldehyde | 5.5 | > 48 hours | Highly stable, resistant to hydrolysis.[21] |
| Formed from Aromatic Aldehyde | 7.4 | > 72 hours | Very stable at physiological pH.[21] |
| General Acylhydrazone | 7.0 | Significantly longer than alkylhydrazone | Acylhydrazones are generally more stable than alkylhydrazones.[5] |
Note: Aromatic hydrazones are more stable due to conjugation, making aliphatic hydrazones more suitable for acid-cleavable applications.[21]
Table 3: Quantum Yields of Common Amine-Reactive Fluorescent Dyes
The quantum yield (QY) is a measure of the efficiency of fluorescence. The QY of a dye can be influenced by its local environment, including conjugation to a biomolecule.[2][22]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (approx.) |
| Fluorescein (FITC) | 494 | 518 | 0.92 |
| Rhodamine B | 555 | 580 | 0.31 |
| Alexa Fluor 488 | 495 | 519 | 0.92[23] |
| Alexa Fluor 555 | 555 | 565 | 0.10[23] |
| Alexa Fluor 647 | 650 | 668 | 0.33[23] |
| Cy®3 | 550 | 570 | 0.15 |
| Cy®5 | 649 | 670 | 0.28 |
Data is for the free dye in aqueous solution and may vary upon conjugation.[2][23]
Visualizations
Caption: Experimental workflow for probe synthesis and application.
Caption: Chemical reaction schemes for probe creation and labeling.
Caption: EGFR receptor-mediated endocytosis pathway.
References
- 1. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biotium.com [biotium.com]
- 14. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. salic.med.harvard.edu [salic.med.harvard.edu]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantum yield - Wikipedia [en.wikipedia.org]
- 23. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
A Step-by-Step Guide to DBCO-Azide Ligation: Principles and Protocols for Bioconjugation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzocyclooctyne (DBCO)-azide ligation is a cornerstone of modern bioconjugation, enabling the efficient and specific covalent labeling of biomolecules under physiological conditions. This powerful reaction, a type of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is classified as "click chemistry" due to its high efficiency, selectivity, and biocompatibility. A key advantage of the DBCO-azide reaction is that it proceeds without the need for a cytotoxic copper(I) catalyst, making it ideal for applications in living systems, including in vivo imaging and the development of antibody-drug conjugates (ADCs).[1]
This guide provides a comprehensive overview of DBCO-azide ligation, including the underlying chemical principles, detailed experimental protocols, and key quantitative data to inform experimental design.
Principle of DBCO-Azide Ligation: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The SPAAC reaction is a [3+2] cycloaddition between a strained cyclooctyne, such as DBCO, and an azide (B81097). The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at room temperature without a catalyst.[2][3] The reaction is bioorthogonal, meaning that the reacting moieties (DBCO and azide) are abiotic and do not interfere with or participate in native biochemical processes within living organisms.[1] This high specificity ensures precise and targeted conjugation.[1] The reaction results in the formation of a stable triazole linkage.[4][5][6]
Key Features and Advantages:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it suitable for in vivo applications.[1][4][6]
-
High Efficiency and Yield: The reaction proceeds with high efficiency, often leading to quantitative yields of the desired conjugate.[3][4]
-
Rapid Kinetics: The strain-promoted nature of the reaction allows for fast conjugation even at low concentrations.[7]
-
Mild Reaction Conditions: The ligation can be performed under physiological conditions, including neutral pH and ambient temperature, in aqueous buffers.[5][7]
-
Stability: Both the DBCO and azide functional groups, as well as the resulting triazole linkage, are stable under physiological conditions.[7]
-
Bioorthogonality: DBCO and azide groups react specifically with each other, minimizing off-target reactions with other functional groups found in biomolecules.[1][4]
Quantitative Data for Experimental Design
The efficiency of DBCO-azide ligation can be influenced by several factors, including the choice of reactants, their molar ratio, temperature, and the solvent system. The following tables summarize key quantitative data to aid in the optimization of your experiments.
Table 1: Second-Order Rate Constants for DBCO Derivatives
The second-order rate constant (k₂) is a critical parameter for comparing the kinetics of different SPAAC reactions. Higher k₂ values indicate faster reactions.
| Cyclooctyne Derivative | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| DBCO Derivatives | Benzyl Azide | ~0.6 - 1.0 | [8] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | [8] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [8] |
| Peptide with azido-amino acid | PEG-functionalized DBCO | 0.34 | [9] |
| Azide-PEG4-acid | DBCO-PEG4-acid | 2.1 ± 0.2 | [10] |
Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature.
Table 2: Recommended Reaction Parameters
This table provides typical ranges for key reaction parameters. Optimal conditions should be determined empirically for each specific application.
| Parameter | Typical Value/Range | Conditions | Source(s) |
| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | [7] |
| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours | [7] |
| Reaction Time (SPAAC) | < 5 min to overnight | Dependent on concentration and reactants | [7] |
| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | [7] |
| DBCO Stability (on IgG) | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C | [7] |
Visualizing the Process
To better understand the chemical transformation and the experimental steps involved, the following diagrams have been generated.
Detailed Experimental Protocols
This section provides a step-by-step guide for a typical DBCO-azide ligation, focusing on the labeling of an antibody with a DBCO-NHS ester followed by conjugation to an azide-modified molecule.
Protocol 1: Activation of an Antibody with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.
Materials:
-
Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other means of buffer exchange/purification
Procedure:
-
Reagent Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.[11] If the buffer contains primary amines (e.g., Tris), they must be removed by dialysis or buffer exchange.
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[4][12]
-
-
Antibody Labeling:
-
Quenching the Reaction (Optional but Recommended):
-
Purification of the DBCO-labeled Antibody:
-
Remove excess, unreacted DBCO-NHS ester and the quenching agent using a spin desalting column, dialysis, or size-exclusion chromatography.[6]
-
-
Quantification of DBCO Incorporation (Optional):
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled antibody (from Protocol 1)
-
Azide-functionalized molecule (e.g., oligonucleotide, peptide, drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Mix the DBCO-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[1] The optimal ratio may need to be determined empirically.
-
-
Incubation:
-
Purification of the Final Conjugate:
-
Remove the unreacted azide-modified molecule and any other impurities using an appropriate purification method. The choice of method will depend on the properties of the final conjugate and the excess reactants. Common methods include:
-
Size-exclusion chromatography (SEC)
-
Ion-exchange chromatography (IEX)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC)[4]
-
Affinity chromatography
-
-
-
Validation and Storage:
-
Validate the formation of the conjugate using techniques such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, mass spectrometry, or HPLC.[1][4]
-
Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable buffer containing a cryoprotectant if necessary.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation | One or more reactants are not labeled with DBCO or azide. | Confirm the successful labeling of each component before proceeding with the ligation. |
| Suboptimal reaction conditions. | Increase incubation time, increase the concentration of reactants, or perform the reaction at a higher temperature (e.g., 37°C).[14] | |
| Presence of sodium azide in the buffer. | Use azide-free buffers for the DBCO-azide ligation step.[4] | |
| Precipitation of Protein | High concentration of organic solvent (e.g., DMSO). | Keep the final concentration of organic solvents below 20%.[4] |
| High molar excess of hydrophobic DBCO reagent. | Optimize the molar ratio of the DBCO-NHS ester to the antibody. |
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 3. interchim.fr [interchim.fr]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: NH2-PEG4-hydrazone-DBCO for Surface Functionalization of Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
NH2-PEG4-hydrazone-DBCO is a heterobifunctional linker designed for the advanced surface functionalization of nanoparticles.[1][2] This linker is instrumental in the development of sophisticated drug delivery systems and diagnostic tools by enabling precise control over nanoparticle conjugation and payload release. Its architecture incorporates four key functional elements:
-
Amine Group (NH2): A terminal primary amine that allows for covalent attachment to nanoparticles displaying surface carboxyl (-COOH) groups through a stable amide bond, typically formed via EDC/NHS chemistry.[3]
-
PEG4 Spacer: A hydrophilic 4-unit polyethylene (B3416737) glycol spacer that enhances the solubility and stability of the functionalized nanoparticle, reduces non-specific protein adsorption, and can increase systemic circulation time.
-
Hydrazone Linker: An acid-labile linkage that is stable at physiological pH (~7.4) but undergoes rapid hydrolytic cleavage in acidic environments (pH 4.5-6.5).[][] This feature is critical for stimulus-responsive drug release within the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.[6]
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and specific covalent conjugation to azide-modified molecules via copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[7][8] This bioorthogonal reaction proceeds readily under mild, physiological conditions.[9]
This unique combination of features makes this compound an ideal reagent for creating multifunctional nanoparticles for targeted therapy and diagnostics.
Mechanism of Action and Key Features
The linker's functionality is based on two independent, sequential chemical reactions. First, the amine group is used to anchor the linker to the nanoparticle surface. Second, the DBCO group is used for the bioorthogonal attachment of a targeting or imaging ligand. The integrated hydrazone bond provides a pH-sensitive release mechanism for encapsulated therapeutics.
Quantitative Data on Nanoparticle Functionalization
Surface functionalization invariably alters the physicochemical properties of nanoparticles. Monitoring these changes is essential for confirming successful conjugation and ensuring batch-to-batch consistency. The following tables provide representative data on the expected changes in nanoparticle size (hydrodynamic diameter), polydispersity index (PDI), and surface charge (zeta potential) upon modification.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|
| Bare Nanoparticles | |||
| PLGA Nanoparticles | 210.7 ± 8.9 | 0.19 ± 0.05 | -35.2 ± 3.4 |
| Bare Liposomes | 155.3 ± 4.2 | 0.12 ± 0.02 | -25.6 ± 1.8 |
| DBCO-Functionalized | |||
| Functionalized PLGA-PEG | 238.6 ± 10.2 | 0.21 ± 0.06 | -12.3 ± 2.6 |
| DBCO-Liposomes | 162.8 ± 5.1 | 0.15 ± 0.03 | -23.1 ± 2.1 |
| Ligand-Conjugated | |||
| Antibody-Conjugated Liposomes | 175.4 ± 6.3 | 0.18 ± 0.04 | -20.5 ± 2.5 |
(Note: Data is compiled from representative literature and may vary based on the specific nanoparticle system and ligands used.)
Table 2: Representative Drug Loading & Encapsulation Efficiencies
| Nanoparticle System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) |
|---|---|---|---|
| Mesoporous Silica NPs | Doxorubicin | ~12% | - |
| Polymer-Drug Conjugate Micelles | Doxorubicin | 7.3 - 37.6 | >95 |
| Cisplatin-loaded HPG conjugates | Cisplatin | 10 - 20 | 100 |
| Folate-PEG-Betulinic Acid NPs | Paclitaxel | 12.4 ± 1.1 | 85.7 ± 4.3 |
(Note: Drug loading is highly dependent on the nanoparticle material, drug properties, and loading method.)[10][11]
Experimental Workflow and Protocols
The overall process for utilizing this compound involves a two-stage conjugation strategy: first anchoring the linker to the nanoparticle, and second, attaching the azide-modified molecule of interest.
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes a two-step process for covalently attaching the amine-terminated linker to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated Nanoparticles (e.g., PLGA, silica, or liposomes)
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[12]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine)
-
Anhydrous DMSO or DMF for dissolving the linker
-
Washing/Storage Buffer (e.g., PBS)
Procedure:
Part A: Activation of Nanoparticle Carboxyl Groups
-
Resuspend the carboxylated nanoparticles in ice-cold Activation Buffer (MES, pH 6.0). The concentration will depend on the specific nanoparticle type.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use (e.g., 10 mg/mL). EDC is moisture-sensitive and hydrolyzes quickly.[12][13]
-
Add EDC and Sulfo-NHS to the nanoparticle suspension. A molar excess (e.g., 5-10 fold) relative to the estimated surface carboxyl groups is recommended.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator).[14]
Part B: Conjugation of this compound
-
Immediately after activation, purify the nanoparticles to remove excess EDC and Sulfo-NHS. This is typically done by centrifugation, pelleting the nanoparticles, removing the supernatant, and resuspending in Coupling Buffer (PBS, pH 7.4). Repeat this washing step twice.[13]
-
Dissolve the this compound linker in a minimal amount of anhydrous DMSO or DMF, and then dilute it in Coupling Buffer.
-
Add the linker solution to the washed, activated nanoparticles. The optimal molar ratio of linker to nanoparticles must be determined empirically.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[15]
-
Quench any remaining activated carboxyl groups by adding the Quenching Solution to a final concentration of 50-100 mM and incubating for 30 minutes.[16]
-
Purify the DBCO-functionalized nanoparticles by centrifugation and washing (3x with PBS) or by size-exclusion chromatography (SEC) to remove unreacted linker and quenching agent.
-
Characterize the purified DBCO-nanoparticles using Dynamic Light Scattering (DLS) for size and PDI, and for changes in zeta potential.[17][18]
Protocol 2: "Click" Chemistry Conjugation of Azide-Modified Ligands
This protocol describes the final step, where an azide-modified molecule (e.g., targeting antibody, peptide, or fluorescent dye) is conjugated to the DBCO-functionalized nanoparticles via SPAAC.
Materials:
-
Purified DBCO-functionalized nanoparticles
-
Azide-modified molecule of interest (ligand)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Resuspend the purified DBCO-functionalized nanoparticles in the Reaction Buffer to a suitable working concentration.
-
Prepare a solution of the azide-modified ligand in the Reaction Buffer.
-
Add the azide-ligand solution to the nanoparticle suspension. A molar excess of the ligand (e.g., 10-50 fold) is typically used to ensure complete reaction with the surface DBCO groups.
-
Incubate the mixture for 4-12 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[7] The reaction time may vary depending on the specific reactants and their concentrations.
-
Purify the final conjugated nanoparticles to remove any unreacted azide-ligand. The purification method will depend on the size of the nanoparticle and ligand (e.g., centrifugation, SEC, or dialysis).
-
Resuspend the final product in a suitable storage buffer.
-
Characterize the final product to confirm successful conjugation. This can include DLS, zeta potential measurement, UV-Vis spectroscopy (if the ligand has a chromophore), or fluorescence spectroscopy.[17]
Characterization of Functionalized Nanoparticles
A thorough characterization is crucial to ensure the quality and functionality of the modified nanoparticles. Different analytical techniques provide complementary information about the nanoparticle properties.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and polydispersity index (PDI). An increase in size post-functionalization is indicative of successful surface modification.[18][19]
-
Zeta Potential: Measures the surface charge of the nanoparticles in a colloidal suspension. A change in zeta potential confirms the alteration of the nanoparticle surface chemistry and provides insight into the stability of the suspension.[20][21]
-
UV-Vis Spectroscopy: Can be used to quantify the amount of DBCO attached or the final conjugated ligand if either molecule possesses a unique chromophore. The disappearance of the DBCO absorbance peak around 310 nm after the click reaction can indicate reaction completion.[7]
-
Nuclear Magnetic Resonance (NMR): Provides detailed structural information, confirming the presence of the PEG spacer and other components of the linker on the nanoparticle.
-
Transmission/Scanning Electron Microscopy (TEM/SEM): Visualizes the morphology and core size of the nanoparticles, ensuring they have not aggregated during the functionalization process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. oceannanotech.com [oceannanotech.com]
- 15. cytodiagnostics.com [cytodiagnostics.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. nist.gov [nist.gov]
- 18. BJNANO - Surface characterization of nanoparticles using near-field light scattering [beilstein-journals.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. nanobioletters.com [nanobioletters.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Hydrazone Bond Formation and Cleavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving hydrazone bond formation and cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of hydrazone formation and how does pH play a role?
A1: The formation of a hydrazone from an aldehyde or ketone and a hydrazine (B178648) occurs in two main steps:
-
Nucleophilic Addition: The nitrogen atom of the hydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a hemiaminal.
-
Dehydration: This intermediate then eliminates a water molecule to form the C=N double bond of the hydrazone. This dehydration step is typically the rate-limiting step, especially at neutral pH, and is subject to acid catalysis.[1][2]
The pH of the reaction medium is critical. A slightly acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack.[3][4] However, if the pH is too low (typically below 3-4), the hydrazine nucleophile becomes protonated, which reduces its nucleophilicity and slows down the initial addition step.[2][4]
Q2: What is the optimal pH for hydrazone bond formation?
A2: The optimal pH for hydrazone formation is a compromise between ensuring the hydrazine is sufficiently nucleophilic and promoting the acid-catalyzed dehydration step.[2] For most hydrazone formation reactions, the optimal pH range is mildly acidic, typically between pH 4 and 6 .[1][2] While the reaction is often slow at a physiological pH of 7.4, the use of catalysts like aniline (B41778) and its derivatives can significantly increase the reaction rate.[1][5]
Q3: How does pH affect the cleavage (hydrolysis) of hydrazone bonds?
A3: Hydrazone bond cleavage is primarily achieved through acid-catalyzed hydrolysis.[6][7] Hydrazones are generally stable at neutral or physiological pH (around 7.4) but will undergo accelerated cleavage in acidic environments.[6] This pH-dependent lability is a key feature exploited in drug delivery systems, where the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) can trigger the release of a conjugated drug.[6][7]
Q4: What is the difference in stability and reactivity between different types of hydrazones?
A4: The stability of a hydrazone bond is significantly influenced by the electronic properties of the substituents on both the hydrazine and carbonyl precursors.[6][7]
-
Alkylhydrazones vs. Acylhydrazones: Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones. However, they become more labile and prone to cleavage at lower pH, which is a desirable characteristic for drug delivery linkers.[6][7]
-
Aromatic vs. Aliphatic Aldehydes: Hydrazones formed from aromatic aldehydes are typically more stable than those derived from aliphatic aldehydes, due to conjugation of the C=N double bond with the aromatic ring.[6][8]
-
Electron-donating vs. Electron-withdrawing Groups: Electron-withdrawing groups on the hydrazine moiety can make the resulting hydrazone less stable and more susceptible to hydrolysis. Conversely, electron-donating groups on the aldehyde or ketone can increase the stability of the hydrazone bond.[7]
Q5: Are there alternatives to hydrazones that are more stable under acidic conditions?
A5: Yes, oximes, which are formed from the reaction of an aldehyde or ketone with a hydroxylamine, are significantly more stable than hydrazones under acidic conditions. The rate constants for the hydrolysis of oximes can be nearly 1000-fold lower than those for simple hydrazones.[6][7][9]
Troubleshooting Guide
Issue 1: Low or No Hydrazone Product Yield
| Potential Cause | Recommended Solution |
| Incorrect pH | The reaction of hydrazines with carbonyls is often slow at neutral pH. Adjust the pH of your reaction mixture to a mildly acidic range (pH 4-6) using a suitable buffer or a catalytic amount of a weak acid like acetic acid.[10] |
| Poor Quality Reagents | Ensure that your aldehyde/ketone and hydrazine starting materials are pure, as impurities can interfere with the reaction. Consider purifying your reagents if their quality is uncertain.[10] |
| Steric Hindrance | If you are using bulky aldehydes, ketones, or hydrazines, the reaction may be inherently slow. Try increasing the reaction time or temperature to facilitate the reaction.[10] |
| Reversible Reaction Equilibrium | Hydrazone formation is a reversible reaction. If the equilibrium does not favor the product, consider removing water as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves, to drive the reaction forward. |
| Side Product Formation | A common side reaction is the formation of an azine. Purification methods such as column chromatography or recrystallization will be necessary to isolate the desired hydrazone product.[10] |
Issue 2: Hydrazone Cleavage is Too Fast or Too Slow
| Potential Cause | Recommended Solution |
| pH is Not Optimal for Desired Stability | For increased stability at neutral pH, consider using an acylhydrazone instead of an alkylhydrazone.[6] If faster cleavage at acidic pH is desired, ensure the pH is sufficiently low (e.g., pH 4.5-5.5). |
| Substituent Effects | The electronic properties of your starting materials play a crucial role. To increase stability, use an aromatic aldehyde or a carbonyl compound with electron-donating groups.[7][8] For faster cleavage, consider a hydrazine with an electron-withdrawing group.[7] |
| Temperature | Hydrolysis rates are temperature-dependent. If cleavage is too slow, a moderate increase in temperature may accelerate the process. |
Data on pH-Dependent Hydrazone Formation and Cleavage
The following tables summarize quantitative data on the effect of pH on the kinetics of hydrazone bond formation and the hydrolytic stability of various hydrazones.
Table 1: Effect of pH on the Forward Rate of Hydrazone Formation
| Hydrazone System | pH | Forward Rate Constant (k₁) | Reference |
| 2-FPBA and Acethydrazide | 6.5 | ln(k₁) ≈ -2.5 | |
| 2-FPBA and Acethydrazide | 7.4 | ln(k₁) ≈ -4.0 | |
| 2-FPBA and Acethydrazide | 8.5 | ln(k₁) ≈ -5.0 | |
| 2-FPBA and Acethydrazide | 9.5 | ln(k₁) ≈ -6.0 | |
| 2-FPBA and Acethydrazide | 12.0 | ln(k₁) ≈ -7.5 |
Table 2: Hydrolytic Stability of Various Hydrazones at Different pD Values
| Hydrazone Type | pD 5.0 | pD 7.0 | pD 9.0 | Reference |
| Methylhydrazone | t½ = 0.02 h | t½ = 2.4 h | t½ = 240 h | [9] |
| Dimethylhydrazone | t½ = 0.03 h | t½ = 2.9 h | t½ = 290 h | [9] |
| Acetylhydrazone | t½ = 0.13 h | t½ = 12 h | t½ = 1200 h | [9] |
| Semicarbazone | t½ = 0.05 h | t½ = 5.3 h | t½ = 530 h | [9] |
| Trifluoroacetylhydrazone | t½ = 0.0004 h | t½ = 0.04 h | t½ = 4.4 h | [9] |
| Oxime | t½ = 29 h | t½ = 1400 h | t½ > 1 year | [9] |
(Note: pD is the equivalent of pH in deuterium (B1214612) oxide, D₂O)
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Synthesis
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution.
-
Add a catalytic amount of a weak acid, such as acetic acid (e.g., 1-2 drops), or adjust the pH of the buffered solution to the optimal range of 4-6.[2]
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS.
-
Upon completion, if the product precipitates, it can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Monitoring Hydrazone Hydrolysis by ¹H NMR Spectroscopy
-
Prepare a stock solution of the purified hydrazone in a suitable deuterated solvent (e.g., D₂O with a buffer to maintain the desired pD).
-
To monitor the hydrolysis, a known excess of a scavenger aldehyde or ketone (e.g., formaldehyde) can be added to the solution.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the reaction by integrating the signal of a characteristic proton of the released carbonyl compound (e.g., the aldehydic proton) and a corresponding signal of the hydrazone.
-
The disappearance of the hydrazone signal and the appearance of the aldehyde signal over time can be used to calculate the first-order rate constant (k) for hydrolysis.
-
The half-life (t½) can then be calculated using the equation: t½ = ln(2)/k.[6]
Visualizations
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
how to prevent aggregation of NH2-PEG4-hydrazone-DBCO conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of NH2-PEG4-hydrazone-DBCO conjugates, with a primary focus on preventing and mitigating aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation of this compound conjugates?
Aggregation of protein-DBCO conjugates is a common issue that can stem from several factors, primarily related to the physicochemical properties of the dibenzocyclooctyne (DBCO) molecule and the specifics of the reaction conditions.[1] The primary causes include:
-
Hydrophobicity of the DBCO Moiety: The DBCO group is inherently hydrophobic, which can lead to non-specific binding and aggregation, particularly when conjugated to proteins or other biomolecules.[1][2] Studies have shown that DBCO-functionalized lipids can induce protein aggregation on nanoparticle surfaces due to the hydrophobic nature of the DBCO group.[2]
-
High Molar Excess of the Reagent: Employing a large molar excess of the DBCO reagent can result in its precipitation or lead to extensive, uncontrolled modifications of the target molecule, thereby causing aggregation.[1] For instance, conjugation reactions with a molar ratio of DBCO to antibody exceeding 5 have been observed to cause precipitation of either the protein or the DBCO reagent.[1]
-
Suboptimal Buffer Conditions: The stability of proteins is highly sensitive to the pH, ionic strength, and overall composition of the buffer. If the reaction buffer is not optimized for the specific protein, it can lead to instability and aggregation even before the DBCO reagent is introduced.[1]
-
High Protein Concentration: Conducting the conjugation reaction at a high protein concentration increases the likelihood of aggregation due to the increased proximity of protein molecules, which facilitates intermolecular interactions.[1]
-
Instability of the Hydrazone Linker: The hydrazone bond is susceptible to hydrolysis, especially at acidic pH.[3][4][5][][7] Premature cleavage of the linker could potentially expose reactive groups that contribute to aggregation.
Q2: How does the PEG4 spacer in the this compound conjugate help in preventing aggregation?
The polyethylene (B3416737) glycol (PEG) spacer plays a crucial role in mitigating aggregation. The key benefits of the PEG spacer include:
-
Increased Hydrophilicity: The PEG4 spacer is hydrophilic and increases the overall water solubility of the conjugate.[8] This helps to counteract the hydrophobic nature of the DBCO moiety, thus reducing the tendency for the conjugate to aggregate in aqueous solutions.
-
Reduced Steric Hindrance: The PEG spacer provides a flexible and extended linkage between the conjugated molecules, which can minimize steric hindrance and allow for more efficient and specific binding in downstream applications.
-
Improved Biocompatibility: PEGylation is a well-established technique for improving the biocompatibility of molecules by reducing immunogenicity and non-specific interactions.
Q3: What is the optimal pH for working with this compound conjugates?
The optimal pH is a balance between the stability of the hydrazone linker and the stability of the biomolecule being conjugated.
-
Hydrazone Linker Stability: Hydrazone linkers are generally more stable at neutral to slightly basic pH (around 7.4) and are susceptible to hydrolysis under acidic conditions (pH < 6).[3][4][] Aromatic hydrazones, which are structurally similar to the hydrazone in this conjugate, tend to be more stable than aliphatic ones.[4][5]
-
Biomolecule Stability: The optimal pH for your specific protein or biomolecule should be maintained to prevent denaturation and aggregation. It is advisable to work at a pH that is at least 1-2 units away from the isoelectric point (pI) of the protein.[1]
For the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with the DBCO group, a pH range of 7-9 is generally recommended.[9] However, protein stability should be the primary consideration.
Troubleshooting Guide: Preventing Aggregation
This guide provides a systematic approach to troubleshooting and preventing aggregation during the use of this compound conjugates.
Optimization of Reaction Conditions
Optimizing the key parameters of your conjugation reaction is the first and most critical step in preventing aggregation.
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO Reagent | 5-20 fold | For sensitive or low-concentration proteins (<1 mg/mL), a 20-40 fold excess may be necessary. For more robust proteins (>1 mg/mL), starting with a 10-20 fold excess is advisable. A molar excess of 5-10 is often optimal to maximize yield while minimizing the risk of precipitation.[1] |
| Protein Concentration | 1-5 mg/mL | While higher concentrations can improve reaction efficiency, they also increase the risk of aggregation. If you observe aggregation, try reducing the protein concentration.[1] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can slow down the reaction rate, which may help in controlling the conjugation process and reducing aggregation. Reactions can also be performed at room temperature, with higher temperatures (up to 37°C) potentially increasing reaction efficiency.[9] |
| Reaction Time | 2-24 hours | The optimal reaction time will depend on the specific reactants and conditions. Longer incubation times can often improve conjugation efficiency.[9] |
Buffer Optimization and the Use of Excipients
The composition of the reaction buffer is critical for maintaining the stability of your conjugate. Consider the following additives to prevent aggregation.
| Additive | Typical Concentration | Mechanism of Action |
| Salts (e.g., NaCl, KCl) | 50-200 mM | Modulate electrostatic interactions that can lead to aggregation.[1] |
| Stabilizing Osmolytes (e.g., Glycerol (B35011), Sucrose) | 5-20% (v/v) | Promote the native, folded state of the protein.[1] |
| Amino Acids (e.g., L-Arginine, L-Glutamate) | 50-500 mM | Can increase protein solubility by binding to charged and hydrophobic regions.[1] |
| Non-ionic Detergents (e.g., Tween 20, CHAPS) | 0.01-0.1% (w/v) | Help to solubilize protein aggregates without causing denaturation.[1] |
| Reducing Agents (e.g., TCEP, DTT) | 1-5 mM | Prevent the formation of non-native disulfide bonds, which can be a cause of aggregation. Note: Ensure the reducing agent does not interfere with your protein's structure or the conjugation chemistry.[1] |
Post-Conjugation Handling and Purification
Proper handling of the conjugate after the reaction is complete is essential to prevent further aggregation.
-
Immediate Purification: Once the conjugation reaction is complete, it is crucial to purify the conjugate immediately to remove excess DBCO reagent and any aggregates that may have formed.[1]
-
Purification Methods:
-
Size-Exclusion Chromatography (SEC): An effective method for separating the conjugated protein from excess small molecule reagents and for removing aggregates.[1]
-
Dialysis: A straightforward method for removing small, unreacted molecules.
-
Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecule impurities.[10]
-
-
Storage: For long-term storage, it is recommended to snap-freeze the purified conjugate in single-use aliquots and store it at -20°C or -80°C. The addition of a cryoprotectant like glycerol can help to maintain stability.[1]
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
This protocol provides a general guideline. Optimization for your specific protein and application is recommended.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at a pH between 7 and 9.[9] Ensure the buffer does not contain any primary amines (e.g., Tris, Glycine) as they will compete with the protein for reaction with an NHS ester (if the NH2 group is to be activated).
-
Adjust the protein concentration to 1-5 mg/mL.[1]
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the dissolved this compound to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing.[1]
-
-
Purification:
-
Immediately after incubation, purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagent and any aggregates.
-
Protocol 2: Assessment of Aggregation using Size-Exclusion Chromatography (SEC)
-
System Equilibration: Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS) until a stable baseline is achieved.
-
Sample Preparation: Filter the conjugated protein sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.
-
Injection: Inject a suitable volume of the filtered sample onto the SEC column.
-
Analysis: Monitor the elution profile at 280 nm (for protein) and ~309 nm (for the DBCO group).[1] The presence of high molecular weight species eluting earlier than the main monomeric peak is indicative of aggregation.
Visual Guides
Factors Contributing to Aggregation of DBCO Conjugates
Caption: Key factors that can lead to the aggregation of DBCO conjugates.
Troubleshooting Workflow for Aggregation
Caption: A logical workflow for troubleshooting aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
stability issues with NH2-PEG4-hydrazone-DBCO in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of NH2-PEG4-hydrazone-DBCO in aqueous buffers. It is intended for researchers, scientists, and drug development professionals utilizing this linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound in aqueous buffers?
A1: The primary stability concern is the hydrolysis of the hydrazone bond, which is sensitive to acidic conditions.[1][2][3][4] The hydrazone linkage is generally stable at neutral or physiological pH (around 7.4) but will undergo accelerated cleavage in acidic environments, such as those found in endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1] This pH-dependent hydrolysis is a key feature often exploited for controlled drug release.[1][2][5]
Q2: How does pH affect the stability of the hydrazone bond?
A2: The hydrolysis of the hydrazone bond is acid-catalyzed.[1][3][4][6] As the pH of the aqueous buffer decreases, the rate of hydrolysis increases significantly. The mechanism involves the protonation of the imine nitrogen, followed by a nucleophilic attack of a water molecule, leading to the cleavage of the C-N bond.[7][8] At neutral to slightly basic pH (7.0-8.5), the hydrazone linkage is significantly more stable.[8][9]
Q3: What is the stability of the DBCO group in aqueous buffers?
A3: The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9).[10] However, prolonged incubation, especially under strongly acidic conditions, can lead to a gradual loss of reactivity.[10] It is also important to avoid buffers containing azides (e.g., sodium azide), as the azide (B81097) will react directly with the DBCO group.[10]
Q4: How does temperature influence the stability of the molecule?
A4: Increased temperatures will accelerate the rate of hydrolysis of the hydrazone bond, especially in acidic conditions. For optimal stability in solution, it is recommended to perform experiments at controlled, lower temperatures (e.g., 4°C) when possible and to store aqueous solutions for short periods.[10]
Q5: Are there any buffer components that should be avoided?
A5: Yes. Avoid buffers containing azides (e.g., sodium azide as a preservative), as they will react with the DBCO group.[10] Also, be cautious with buffers containing other nucleophiles or highly reactive species that could potentially interact with the hydrazone or DBCO moieties, especially during long-term storage.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
Problem 1: Low or no yield in subsequent conjugation reactions (e.g., SPAAC).
-
Possible Cause 1: Hydrolysis of the hydrazone linker.
-
Troubleshooting:
-
Verify Buffer pH: Ensure the pH of your aqueous buffer is within the optimal range for hydrazone stability (typically pH 7.0-8.5).
-
Minimize Incubation Time: Reduce the time the molecule is kept in an aqueous buffer before the conjugation step.
-
Control Temperature: Perform reactions at room temperature or 4°C if the protocol allows, to slow down potential hydrolysis.
-
Fresh Solutions: Prepare aqueous solutions of the linker immediately before use.[10]
-
-
-
Possible Cause 2: Degradation of the DBCO group.
-
Troubleshooting:
-
Check Buffer Composition: Confirm that your buffers do not contain sodium azide or other azide-containing compounds.[10]
-
Avoid Harsh Conditions: Protect the molecule from strongly acidic conditions and prolonged exposure to light.
-
-
Problem 2: Premature cleavage or release of a conjugated molecule.
-
Possible Cause: The experimental buffer is too acidic.
-
Troubleshooting:
-
Measure and Adjust pH: Carefully measure the pH of your buffer and adjust it to a neutral or slightly basic pH if premature cleavage is not desired.
-
Buffer Choice: Select a buffer system with a stable pH in the desired range for the duration of your experiment.
-
-
Quantitative Data Summary
The stability of the hydrazone bond is highly dependent on the specific chemical structure of the reactants and the conditions. The following table provides an illustrative summary of expected stability based on the known chemistry of hydrazone and DBCO functional groups. For critical applications, an in-house stability test is recommended.
| pH of Aqueous Buffer | Temperature | Incubation Time | Expected % Intact Hydrazone Linker (Illustrative) | Notes |
| 5.0 | 25°C | 24 hours | 70 - 85% | Potential for significant acid-catalyzed hydrolysis of the hydrazone and slow degradation of DBCO.[10] |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal short-term storage condition for working solutions.[10] |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability at room temperature for typical reaction times.[10] |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature accelerates degradation of both hydrazone and DBCO moieties.[10] |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable, but very high pH can increase the rate of hydrolysis of other functional groups if present.[10] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
Objective: To determine the rate of hydrolysis of the hydrazone bond in a specific aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4; 0.1 M acetate (B1210297) buffer, pH 5.0)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (monitoring at ~260 nm for the hydrazone and ~309 nm for DBCO)
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Initiate Degradation: Add a small volume of the DMSO stock solution to the pre-warmed aqueous buffer of choice to a final concentration of 1 mM. Vortex gently to mix.
-
Time Points: Immediately take a "time zero" (T=0) sample. Incubate the remaining solution at the desired temperature (e.g., 25°C or 37°C).
-
Sample Collection: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
HPLC Analysis:
-
Inject the collected samples into the RP-HPLC system.
-
Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile) to separate the intact linker from its hydrolysis products.
-
Monitor the elution profile using the UV detector.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound.
-
Integrate the area of this peak for each time point.
-
Calculate the percentage of the intact linker remaining at each time point relative to the T=0 peak area.
-
Plot the percentage of intact linker versus time to determine the stability profile and half-life in the tested buffer.
-
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of a hydrazone bond.
Caption: Experimental workflow for assessing aqueous stability.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: NH2-PEG4-hydrazone-DBCO Conjugations
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the nuances of NH2-PEG4-hydrazone-DBCO conjugations. Below you will find troubleshooting guides and frequently asked questions to address common side reactions and challenges encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound conjugations.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugate Yield | Hydrazone Linker Instability: The hydrazone bond is susceptible to hydrolysis, especially under acidic conditions (pH < 6).[1][] | - Maintain a pH between 7.0 and 8.5 during the conjugation reaction.[3] - If acidic conditions are necessary for other reaction steps, minimize the exposure time of the hydrazone linker to the acidic environment. - Consider using a more stable linker if the reaction requires prolonged exposure to acidic pH. |
| DBCO Moiety Degradation: The DBCO group can degrade over time, especially with prolonged storage or exposure to acidic conditions (e.g., 90% TFA).[4] | - Use freshly prepared or properly stored DBCO-containing reagents. Store solid DBCO reagents at -20°C, protected from light and moisture.[5] - Avoid repeated freeze-thaw cycles of DBCO solutions.[5] - If acidic cleavage from a resin is required, consider using a protection strategy for the DBCO group, such as complexation with copper(I).[6] | |
| Inefficient SPAAC Reaction: Suboptimal reaction conditions can lead to a slow or incomplete reaction between the DBCO and azide (B81097) groups. | - Optimize the reaction buffer. HEPES buffer has been shown to result in higher reaction rates compared to PBS.[3] - Increase the reaction temperature to 25°C or 37°C to improve kinetics.[3] - Ensure an appropriate molar ratio of azide to DBCO; a slight excess of one reagent may be necessary. | |
| High Background Signal or Non-Specific Binding | Hydrophobic Interactions: The DBCO group is hydrophobic and can lead to non-specific binding with proteins or other surfaces.[5] | - Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to wash buffers.[5] - Increase the concentration and duration of blocking steps in surface-based assays (e.g., 1-5% BSA).[5] |
| Ionic Interactions: Charged impurities or the inherent charge of biomolecules can cause non-specific electrostatic binding. | - Ensure buffers are at the appropriate ionic strength. - Purify all components prior to conjugation to remove charged impurities. | |
| Linker Aggregation: High concentrations of the linker or conjugate can lead to aggregation and non-specific precipitation. | - Filter the conjugate solution through a 0.22 µm spin filter before use to remove aggregates.[5] | |
| Presence of Unexpected Side Products | Reaction of DBCO with Thiols: The strained alkyne of the DBCO group can react with free sulfhydryl groups (e.g., on cysteine residues) in a thiol-yne addition reaction.[7] This side reaction is significantly slower than the reaction with azides.[8] | - If the target molecule contains free thiols that are not intended for conjugation, consider blocking them with a reagent like N-ethylmaleimide (NEM) prior to adding the DBCO-containing molecule. - Optimize reaction time to favor the faster SPAAC reaction over the slower thiol-yne reaction. |
| Formation of Azines: An excess of the carbonyl compound reacting with a hydrazone can lead to the formation of an azine side product. | - Use a slight molar excess of the hydrazine-containing reactant to minimize azine formation. | |
| Acid-Mediated Rearrangement of DBCO: Strong acidic conditions can cause an inactivating rearrangement of the DBCO ring.[6] | - Avoid exposing the DBCO linker to strong acids like TFA for extended periods. - As mentioned, a copper(I) protection strategy can be employed during acid cleavage steps.[6] | |
| Inconsistent Results Between Batches | Variability in Reagent Quality: Degradation of the this compound linker or the azide-containing molecule during storage can lead to inconsistent results. | - Aliquot reagents into single-use volumes to avoid multiple freeze-thaw cycles. - Store all reagents under the recommended conditions (typically -20°C or -80°C, protected from light and moisture).[3] |
| Inconsistent Degree of Labeling: The efficiency of the initial modification of a biomolecule with either the hydrazone-DBCO linker or the azide can vary between batches. | - Carefully control the stoichiometry and reaction conditions of the initial labeling step. - Characterize the degree of labeling for each batch using techniques like mass spectrometry or UV-Vis spectroscopy.[3] |
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to the stability and reactivity of the components of the this compound linker.
Table 1: pH-Dependent Stability of Hydrazone Linkers
| Hydrazone Type | pH | Temperature (°C) | Half-life (t½) | Reference |
| Aliphatic Aldehyde-derived | 7.4 | 37 | 20 - 150 min | [9] |
| Aliphatic Aldehyde-derived | 5.5 | 37 | < 2 min | [9] |
| Aromatic Aldehyde-derived | 7.4 | 37 | > 72 h | [9] |
| Aromatic Aldehyde-derived | 5.5 | 37 | > 48 h | [9] |
| Auristatin E Conjugate | 7.2 | - | 183 h | [1] |
| Auristatin E Conjugate | 5.0 | - | 4.4 h | [1] |
| Doxorubicin Conjugate | 7.4 | 37 | > 48 h (<5% release) | [10] |
| Doxorubicin Conjugate | 5.0 | 37 | 4 - 6 h | [10] |
Table 2: Second-Order Rate Constants for SPAAC Reactions
| Reactants | Buffer | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Reference |
| Sulfo-DBCO-amine + 3-azido-L-alanine | PBS | 7 | 25 | 0.32 | [11] |
| Sulfo-DBCO-amine + 3-azido-L-alanine | HEPES | 7 | 25 | 0.55 | [11] |
| Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 7 | 25 | 0.85 | [11] |
| Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 7 | 25 | 1.22 | [11] |
| DBCO + Benzyl azide | - | - | - | 0.24 | [12] |
| BCN + Benzyl azide | - | - | - | 0.07 | [12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrazone linker cleavage?
A1: The primary mechanism of hydrazone bond cleavage is acid-catalyzed hydrolysis.[13] These linkers are designed to be relatively stable at physiological pH (~7.4) but will hydrolyze and cleave under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[13][14]
Q2: How can I minimize the side reaction of DBCO with thiols?
A2: The reaction of DBCO with thiols is a known side reaction, though it is significantly slower than the reaction with azides.[8] To minimize this, you can:
-
Block free thiols: If your biomolecule has cysteine residues that are not the target of conjugation, you can block them with a thiol-reactive reagent like N-ethylmaleimide (NEM) before introducing the DBCO-containing molecule.
-
Optimize reaction time: Since the SPAAC reaction is much faster, you can often achieve high yields of the desired conjugate before significant thiol-yne side product formation occurs. Monitor the reaction progress to determine the optimal time point to stop the reaction.
Q3: What are the best storage conditions for my this compound linker?
A3: For long-term storage, the solid form of the linker should be stored at -20°C, protected from light and moisture.[5] If you need to prepare a stock solution, use an anhydrous solvent like DMSO or DMF and store it at -20°C in single-use aliquots to prevent degradation from moisture and repeated freeze-thaw cycles.[5] It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.
Q4: Can I use a buffer containing sodium azide as a preservative?
A4: No, you should strictly avoid using any buffers containing sodium azide. The azide in the buffer will react with the DBCO group on your linker, effectively quenching it and preventing your desired conjugation reaction from occurring.
Q5: How can I confirm that my biomolecule has been successfully conjugated?
A5: There are several analytical techniques you can use to confirm conjugation:
-
Mass Spectrometry (MS): This is a direct method to observe the mass shift corresponding to the addition of the linker and the conjugated molecule.
-
HPLC: Reverse-phase HPLC can often separate the conjugated product from the starting materials based on changes in hydrophobicity. The bulky, hydrophobic DBCO group will typically alter the retention time of the labeled molecule.[15]
-
SDS-PAGE: For protein conjugations, you can often observe a shift in the molecular weight of the protein on an SDS-PAGE gel. If one of the conjugated partners is fluorescent, you can use in-gel fluorescence scanning to visualize the conjugate.
-
UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance peak around 309 nm, which can be used to help determine the degree of labeling.[16]
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting Low Conjugation Yield
-
Reagent Validation:
-
Perform a small-scale control reaction with simple, commercially available azide and DBCO-containing small molecules to confirm the reactivity of your reagents and the suitability of your reaction buffer.
-
If the control reaction is successful, the issue likely lies with your biomolecules. If the control fails, the problem may be with your reagents or general reaction conditions.[4]
-
-
Characterize Starting Materials:
-
Confirm the successful modification of your biomolecules with the azide and DBCO moieties. For proteins, this can be done using MALDI-TOF mass spectrometry to check for the expected mass increase.
-
-
Optimize Reaction Conditions:
-
pH: Ensure the pH of your reaction buffer is between 7.0 and 8.5.
-
Temperature: Try increasing the reaction temperature from 4°C to room temperature (25°C) or 37°C.[3]
-
Time: Monitor the reaction at several time points (e.g., 1, 4, 12, and 24 hours) to determine the optimal reaction time.
-
Concentration: Increasing the concentration of the reactants can improve the reaction rate.
-
-
Purification:
-
Ensure that your purification method (e.g., size-exclusion chromatography, dialysis) is effectively separating the conjugate from unreacted starting materials.
-
Protocol 2: Analysis of Hydrazone Linker Stability by HPLC
-
Sample Preparation:
-
Prepare solutions of your hydrazone-containing conjugate in buffers of different pH values (e.g., pH 5.0, 6.0, and 7.4).
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each sample and quench any further reaction by freezing or adding a quenching agent if necessary.
-
-
HPLC Analysis:
-
Analyze each aliquot by reverse-phase HPLC. The method should be able to separate the intact conjugate from the cleaved components.
-
-
Data Analysis:
-
Quantify the peak area of the intact conjugate at each time point.
-
Plot the percentage of remaining intact conjugate versus time for each pH.
-
Calculate the half-life (t½) of the hydrazone linker at each pH by fitting the data to a first-order decay model.[17]
-
Visualizations
Caption: General experimental workflow for a two-step conjugation.
Caption: Overview of potential side reactions.
Caption: A decision tree for troubleshooting low yield.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Copper-Free Click Chemistry Efficiency
Welcome to the technical support center for copper-free click chemistry, specifically focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments for improved efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is copper-free click chemistry?
Copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that enables the covalent joining of two molecules without the need for a cytotoxic copper catalyst.[1][2] The reaction's driving force is the high ring strain of a cyclooctyne (B158145), which reacts rapidly and specifically with an azide-functionalized molecule to form a stable triazole linkage.[1][2] This method is particularly advantageous for in vivo and live-cell applications where copper toxicity is a concern.[1][3]
Q2: What are the main advantages of copper-free click chemistry over copper-catalyzed click chemistry (CuAAC)?
The primary advantage is its biocompatibility due to the absence of a toxic copper catalyst, making it suitable for experiments in living systems.[1][2][4] It also simplifies purification as there is no need to remove residual copper from the final product.[1]
Q3: My SPAAC reaction has a low yield. What are the potential causes?
Several factors can contribute to low reaction yields in copper-free click chemistry:
-
Reagent Instability: Strained cyclooctynes, such as DBCO and BCN, can be unstable under certain conditions, including acidic environments or during prolonged storage, leading to degradation or oligomerization.[1] Some cyclooctynes can also be degraded in intracellular environments.[1]
-
Steric Hindrance: Bulky molecules or functional groups near the azide (B81097) or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction.[1][5]
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[1]
-
Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can result in incomplete consumption of the limiting reagent.[1]
-
Side Reactions: Strained cyclooctynes can undergo side reactions, particularly with thiols (e.g., cysteine residues in proteins).[1][2] Highly reactive cyclooctynes can also self-react or trimerize.[1] Additionally, inorganic azides, like sodium azide used as a preservative, can react with and quench cyclooctynes.[1]
Q4: How can I improve the yield of my SPAAC reaction?
-
Optimize Reagent Handling and Storage: Store strained cyclooctynes under recommended conditions (typically cold and protected from light) and use them promptly after reconstitution.[1] Avoid harsh acidic conditions if your cyclooctyne is known to be unstable.[1]
-
Incorporate a PEG Linker: Introducing a polyethylene (B3416737) glycol (PEG) linker between the cyclooctyne or azide and the molecule of interest can increase the distance between the two reacting molecules, minimizing steric hindrance and potentially improving solubility.[1][6]
-
Improve Solubility: If solubility is an issue, consider using a co-solvent like DMSO or DMF.[1] For biomolecules, denaturing or solvating conditions might be necessary to expose the reactive groups.[1]
-
Adjust Stoichiometry: While a 1:1 ratio is theoretically sufficient, using a slight excess (1.5-2 equivalents) of one reagent (typically the smaller, less precious molecule) can help drive the reaction to completion.[1]
-
Optimize Reaction Conditions: Experiment with different buffers, pH levels, and temperatures. For example, HEPES buffer has been shown to result in higher reaction rates compared to PBS in some cases.[1] A pH between 7 and 8 is generally recommended.[1]
Q5: Are there any known side reactions with cyclooctyne reagents?
Yes, strained cyclooctynes can undergo side reactions. For instance, DBCO can react with cysteine residues in proteins, which can be a source of off-target labeling.[1] Some highly reactive cyclooctynes can also self-react or trimerize upon storage or under certain experimental conditions.[1] Inorganic azides, such as sodium azide often used as a preservative, can also react with and quench cyclooctynes.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degraded or Inactive Reagents | Perform a small-scale control reaction with fresh, reliable, simple azide and cyclooctyne reagents (e.g., benzyl (B1604629) azide and DBCO-amine). | If the control reaction works, the issue lies with your specific azide or cyclooctyne-labeled molecules. If it fails, the problem may be with the reagents or general reaction conditions. |
| Steric Hindrance | Introduce a PEG linker to increase the distance between the reactive moieties.[1] | Improved reaction efficiency due to reduced steric clash. |
| Poor Solubility | Add a co-solvent such as DMSO or DMF to the reaction mixture.[1] For biomolecules, consider using denaturing agents. | Enhanced solubility leading to a homogeneous reaction and increased yield. |
| Suboptimal Reaction Conditions | Screen different buffers (e.g., HEPES, PBS) and pH levels (typically pH 7-8).[1] | Identification of optimal conditions for your specific reactants. |
Issue 2: Off-Target Labeling or Background Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Side reaction with thiols | If working with proteins, consider blocking free cysteine residues prior to the click reaction. | Reduced non-specific labeling of proteins. |
| Non-specific binding of detection reagents | Include appropriate blocking steps and wash protocols in your experimental workflow. | Lower background signal and improved signal-to-noise ratio. |
| Reaction with inorganic azides | Ensure all buffers and solutions are free from sodium azide, which is a common preservative.[1] | Prevention of cyclooctyne quenching and improved reaction efficiency. |
Data Presentation
Table 1: Comparison of Common Cyclooctynes in Copper-Free Click Chemistry
| Cyclooctyne | Key Features | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Stability |
| OCT | First generation, moderate reactivity. | ~0.0024 | Moderate |
| MOFO | Monofluorinated, improved kinetics. | ~0.043 | Good |
| DIFO | Difluorinated, high reactivity.[7][8] | ~0.3 | Moderate |
| DBCO (ADIBO) | High reactivity and stability.[2][9] | ~0.1 | High |
| BCN | Synthetically accessible, good stability.[8] | ~0.01 | High |
| BARAC | Biarylazacyclooctynone, significantly enhanced kinetics.[10] | >1.0 | Moderate |
| DIBAC | Aza-dibenzocyclooctyne, fast kinetics and good hydrophilicity.[8] | ~0.3 | Good |
Rate constants can vary depending on the specific azide, solvent, and temperature.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.
-
Dissolve the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.[1]
-
If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. The final percentage of the organic solvent should be kept as low as possible, especially for reactions involving proteins that may denature.[1]
-
Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction.[1]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.
-
Protect the reaction from light if either of the molecules is light-sensitive.[1]
-
-
Monitoring and Purification:
-
Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS, SDS-PAGE (for proteins), or HPLC.[1]
-
Once the reaction is complete, purify the conjugate using standard methods like size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials.[1]
-
Visualizations
Caption: Troubleshooting workflow for low yield in SPAAC reactions.
Caption: Key parameters influencing SPAAC reaction efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Cu-free click cycloaddition reactions in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 5. mdpi.com [mdpi.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 8. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antibody-Drug Conjugate (ADC) Purification
Welcome to the technical support center for antibody-drug conjugate (ADC) purification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying ADCs?
The primary challenges in ADC purification stem from the inherent heterogeneity of the conjugation reaction mixture. Key difficulties include:
-
Removal of Unconjugated Antibody and Free Payload: The crude reaction mixture contains residual unconjugated monoclonal antibody (mAb) and excess cytotoxic payload/linker, both of which must be removed to ensure the safety and efficacy of the final product.[1] The presence of unreacted free drug is a significant risk due to its cytotoxic nature.[1]
-
Separation of Different Drug-to-Antibody Ratio (DAR) Species: The conjugation process typically yields a heterogeneous mixture of ADCs with varying numbers of drugs conjugated to each antibody (e.g., DAR=0, 2, 4, 6, 8).[] Achieving a homogeneous DAR profile is often critical for consistent efficacy and a predictable pharmacokinetic profile.[3][4]
-
Managing Aggregation: The conjugation of hydrophobic payloads to an antibody increases the molecule's overall hydrophobicity, enhancing the risk of aggregation.[5] Aggregates can reduce therapeutic efficacy and potentially induce an immunogenic response.[5][6][7]
-
Controlling Charge Variants: The conjugation process, along with post-translational modifications, can introduce a wide range of charge variants.[8] This charge heterogeneity can affect the stability, efficacy, and safety of the ADC and complicates purification.[8][9]
-
Linker-Payload Instability: Some linker-payload constructs are labile and can be prone to degradation under certain purification conditions, such as harsh pH or temperatures, leading to premature drug release.[10]
Q2: How can I remove unconjugated antibody from my ADC preparation?
Several chromatographic techniques can be employed to separate unconjugated antibody (DAR=0) from drug-conjugated species.
-
Hydrophobic Interaction Chromatography (HIC): This is one of the most effective methods. The unconjugated antibody is less hydrophobic than the ADC and will therefore elute earlier from the HIC column.[][11]
-
Ion-Exchange Chromatography (IEC): Conjugation of the payload can alter the overall charge of the antibody, allowing for separation of unconjugated mAb from ADCs based on differences in their isoelectric points (pI).[11]
-
Imaged Capillary Isoelectric Focusing (iCIEF): This high-resolution technique separates species based on their pI and can be used to quantify the level of unconjugated antibody.[11]
Q3: My ADC is aggregating during purification. What can I do to prevent this?
Aggregation is a common issue, particularly with hydrophobic payloads. Here are some strategies to mitigate aggregation:
-
Optimize Buffer Conditions:
-
pH: Avoid pH conditions that are close to the isoelectric point (pI) of the antibody, as this is the point of least solubility.[7]
-
Excipients: The inclusion of certain excipients, such as arginine, in purification buffers has been shown to reduce aggregate formation compared to standard buffers like citrate (B86180) or glycine.[6]
-
-
Chromatography Method Optimization:
-
Hydrophobic Interaction Chromatography (HIC): While effective for DAR separation, the high salt concentrations used in HIC can sometimes promote aggregation. Careful optimization of salt type and concentration is crucial.
-
Size Exclusion Chromatography (SEC): SEC is a standard method for removing aggregates.[7][12] However, for some ADCs, interactions with the stationary phase can lead to anomalous results.[13]
-
Multimodal Chromatography (MMC): MMC resins can offer unique selectivities for aggregate removal.[14]
-
-
Tangential Flow Filtration (TFF): TFF can be used for buffer exchange and product concentration, but optimization of process parameters is necessary to avoid shear-induced aggregation.
Q4: How do I address the issue of charge variants in my ADC product?
Charge heterogeneity is a critical quality attribute that needs to be controlled.
-
Ion-Exchange Chromatography (IEC): Cation-exchange chromatography is a powerful tool for separating and characterizing charge variants of ADCs.[15] Both salt-gradient and pH-gradient elution methods can be optimized for robust separation.
-
Analytical Characterization: Techniques like imaged capillary isoelectric focusing (iCIEF) are essential for monitoring the charge variant profile throughout the purification process.[9]
-
Process Optimization: Understanding the source of charge variants (e.g., deamidation, isomerization, or conjugation process itself) can help in optimizing upstream and downstream processes to minimize their formation.[8]
Troubleshooting Guides
Troubleshooting Guide 1: Low Yield After Purification
| Symptom | Potential Cause | Suggested Solution |
| Low overall yield of ADC | Aggregation and Precipitation: The ADC may be aggregating and precipitating out of solution during purification steps. | - Optimize buffer conditions (pH, ionic strength, excipients) to enhance solubility.[6][7]- Reduce protein concentration during processing.- Evaluate different chromatography resins and conditions that are less prone to causing aggregation. |
| Inefficient Purification Method: The chosen purification method may not be optimal for the specific ADC, leading to product loss. | - Screen different chromatography techniques (HIC, IEC, SEC, MMC) to identify the most suitable one.[][14]- Optimize elution conditions (e.g., gradient slope, pH) to improve recovery without sacrificing purity. | |
| Linker-Payload Instability: The linker may be cleaving prematurely during purification, leading to a loss of conjugated drug and a lower yield of intact ADC.[10] | - Ensure purification conditions (pH, temperature) are compatible with the linker chemistry.[10]- Minimize processing times.- Consider using a more stable linker if possible.[16] |
Troubleshooting Guide 2: Poor Resolution in HIC
| Symptom | Potential Cause | Suggested Solution |
| Overlapping peaks of different DAR species | Suboptimal Gradient: The salt gradient may be too steep, leading to co-elution of different DAR species. | - Decrease the gradient slope to improve separation.[3]- Implement a step gradient for elution of specific DAR species.[3] |
| Inappropriate Resin Selection: The hydrophobicity of the HIC resin may not be suitable for the ADC. | - Screen HIC resins with different ligand densities and hydrophobicities (e.g., Butyl, Phenyl, Ether).[4] A more hydrophobic resin may not elute the ADC species effectively.[4] | |
| Incorrect Salt Concentration: The initial salt concentration in the binding buffer may be too low for efficient binding or too high, causing precipitation. | - Optimize the concentration of the salt (e.g., ammonium (B1175870) sulfate) in the loading and mobile phases.[17] |
Troubleshooting Guide 3: Inaccurate Aggregate Quantification by SEC
| Symptom | Potential Cause | Suggested Solution |
| Peak tailing or splitting of the monomer peak | Secondary Interactions: The hydrophobic nature of the ADC can lead to non-specific interactions with the SEC column matrix, causing poor peak shape.[12][18] | - Use an SEC column specifically designed to minimize secondary hydrophobic interactions.[18]- Optimize the mobile phase composition by adding organic modifiers or altering the salt concentration. |
| Aggregate percentage increases with sample load | On-column Aggregation: The ADC may be aggregating on the column itself, leading to an overestimation of the aggregate content.[13] | - Reduce the protein concentration of the sample being injected.- Decrease the injection volume.[13]- Use an orthogonal technique like Analytical Ultracentrifugation (AUC) to confirm the aggregation levels.[13] |
Experimental Protocols
Protocol 1: General Workflow for ADC Purification
This protocol outlines a typical multi-step chromatographic process for purifying ADCs.
Caption: A typical multi-step workflow for ADC purification.
Methodology:
-
Initial Capture and Buffer Exchange: The crude conjugation mixture is often first subjected to Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove small molecule impurities like unconjugated payload and linker, and to exchange the buffer to one suitable for the next chromatography step.[19]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a key step for separating ADC species based on their DAR values.[3][17] The separation is based on the increased hydrophobicity of the ADC with a higher number of conjugated drugs.
-
Ion-Exchange Chromatography (IEC): IEC is employed to separate charge variants of the ADC.[8][14] This step is crucial for achieving a homogeneous product with consistent biological activity.
-
Final Polishing (SEC): A final SEC step is often used to remove any remaining aggregates and to exchange the purified ADC into the final formulation buffer.[12]
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Separation
Caption: Protocol for ADC separation by HIC.
Methodology:
-
Mobile Phase Preparation:
-
Sample Preparation: Adjust the salt concentration of the ADC sample to be compatible with the initial binding conditions. For example, add a high salt diluent to achieve a final concentration of 0.5 M ammonium sulfate.[17]
-
Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 5 column volumes of 100% Mobile Phase A or a specific starting percentage of B).[17]
-
Sample Loading and Elution:
-
Load the prepared sample onto the column.
-
Wash the column with the starting buffer to remove any unbound material.[17]
-
Elute the bound species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).[17] Species will elute in order of increasing hydrophobicity (unconjugated antibody first, followed by increasing DAR species).
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by UV spectroscopy and/or mass spectrometry to determine the DAR of each peak.
Quantitative Data Summary
Table 1: Comparison of Chromatographic Techniques for ADC Purification
| Technique | Primary Separation Principle | Typical Application in ADC Purification | Key Strengths | Potential Challenges |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separation of DAR species, removal of unconjugated antibody.[3][17][20] | High resolution for DAR separation.[4] | High salt concentrations can promote aggregation; method development can be complex.[3] |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Removal of aggregates, buffer exchange, removal of free payload.[12][21] | Robust and reliable for aggregate removal. | Potential for non-specific interactions leading to peak tailing; limited loading capacity.[12][18] |
| Ion-Exchange Chromatography (IEC) | Net Surface Charge | Separation of charge variants.[8][14] | Effective for resolving acidic and basic variants. | May not be effective for separating species with similar charges. |
| Multimodal Chromatography (MMC) | Mixed (e.g., IEX and HIC) | Aggregate removal, polishing steps.[14] | Can provide unique selectivity not achievable with single-mode chromatography. | Mechanism of interaction can be complex, making method development challenging. |
Table 2: Example HIC Gradient for ADC Separation
| Step | Time (min) | % Mobile Phase B | Purpose |
| Equilibration | 0 - 5 | 33.3 | Column equilibration |
| Sample Injection & Wash | 5 - 10 | 33.3 | Load sample and wash unbound material |
| Elution Gradient | 10 - 40 | 33.3 - 100 | Separate DAR species |
| High Salt Wash | 40 - 45 | 100 | Elute highly hydrophobic species |
| Re-equilibration | 45 - 50 | 33.3 | Prepare for next injection |
| This is an example gradient and will require optimization for specific ADCs and HIC columns. Based on a generic protocol.[17] |
References
- 1. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 3. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Unconjugated Antibody Determination - Creative Proteomics [creative-proteomics.com]
- 12. agilent.com [agilent.com]
- 13. criver.com [criver.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 18. agilent.com [agilent.com]
- 19. lonza.com [lonza.com]
- 20. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactions
Welcome to our technical support center for optimizing the molar ratio in Dibenzocyclooctyne (DBCO) and azide (B81097) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide for a successful click reaction?
A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 10 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1][3] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can enhance conjugation efficiency, with a 5 to 10-fold molar excess of DBCO per mole of antibody showing high conjugation yield in some studies.[2][4]
Q2: How do I choose which reactant should be in excess?
A2: The decision of which component to use in excess often depends on the specific molecules being conjugated and their availability. As a general rule, the more abundant or less critical component should be in excess. For example, when conjugating a small molecule to a protein, it is common to use an excess of the small molecule-linker conjugate.
Q3: What are the recommended reaction conditions (temperature and duration)?
A3: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1][3] Higher temperatures generally lead to faster reaction rates.[1][5] Typical reaction times are between 2 to 12 hours at room temperature.[3] For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C.[1][6] In some instances, incubation for up to 24-48 hours may be necessary to maximize the yield.[1]
Q4: Which solvents are compatible with DBCO click chemistry?
A4: DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF.[1] For bioconjugation, aqueous buffers are preferred.[1] If your DBCO reagent has poor aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF first and then added to the aqueous reaction mixture.[1] It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid protein precipitation.[1][7]
Q5: Can I use buffers containing sodium azide?
A5: No. It is critical to avoid buffers containing sodium azide (NaN₃), as it will react with the DBCO group and compete with your azide-labeled molecule, significantly reducing the efficiency of your intended reaction.[3][7][8]
Q6: How can I monitor the progress of my DBCO click reaction?
A6: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm.[1][7] You can monitor the reaction's progress by observing the decrease in this absorbance over time as the DBCO is consumed.[1][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or low conjugation | One or more of the molecules is not correctly labeled with DBCO or azide. | Confirm that both molecules were successfully labeled. You may need to repeat the activation process.[2][3] |
| The DBCO reagent has decomposed. | Use a fresh stock of the DBCO reagent. DBCO-modified proteins can lose 3-5% of their reactivity over 4 weeks at 4°C or -20°C.[3] | |
| Suboptimal reaction conditions. | Optimize the molar ratio, increase the concentration of reactants, or increase the incubation time and/or temperature.[2] | |
| Presence of sodium azide in buffers. | Ensure all buffers are free of sodium azide.[3][7][8] | |
| Protein precipitation | High concentration of organic solvent (e.g., DMSO, DMF). | Keep the final concentration of the organic solvent below 20%.[1][7] |
| A high molar ratio of a hydrophobic DBCO reagent to the protein. | This can lead to an accumulation of hydrophobic groups on the protein surface, affecting solubility. Consider using a DBCO reagent with a PEG spacer to increase hydrophilicity.[4] |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess.[1][2][3] |
| Reaction Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[1][3] |
| Reaction Time | 2 - 24 hours | Can be extended up to 48 hours to maximize yield.[1][3][6] |
| Organic Solvent (if used) | < 20% of final volume | To avoid precipitation of proteins.[1][7] |
| DBCO UV Absorbance | ~309-310 nm | Used for monitoring reaction progress.[1][7] |
Experimental Protocols
Protocol 1: General DBCO-Azide Conjugation
This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule.
-
Prepare Reactants:
-
Dissolve the DBCO-containing molecule and the azide-containing molecule in a suitable azide-free buffer (e.g., PBS, pH 7.4).
-
If the DBCO reagent is not readily soluble in aqueous buffer, first dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the reaction buffer.
-
-
Set up the Reaction:
-
Combine the DBCO- and azide-containing molecules in a reaction tube at the desired molar ratio (e.g., 1.5 to 10-fold molar excess of one component).
-
-
Incubation:
-
Purification (Optional but Recommended):
-
If necessary, purify the resulting conjugate to remove any unreacted starting materials using an appropriate method such as size exclusion chromatography, dialysis, or HPLC.[3]
-
Protocol 2: Monitoring Reaction Progress via UV-Vis Spectroscopy
This protocol describes how to follow the progress of the reaction by monitoring the disappearance of the DBCO absorbance.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at ~309 nm.[8]
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[8]
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately start monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[8]
-
-
Data Analysis:
-
Plot the absorbance at 309 nm versus time to visualize the reaction progress.
-
Visualizations
Caption: General experimental workflow for DBCO-azide conjugation.
Caption: Troubleshooting logic for low or no DBCO-azide conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. lifetein.com [lifetein.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
long-term storage conditions for NH2-PEG4-hydrazone-DBCO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of NH2-PEG4-hydrazone-DBCO.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. It is crucial to protect the compound from moisture and light. When stored under these conditions, the reagent is expected to be stable for months.
Q2: How should I store solutions of this compound?
For short-term storage (days to weeks), solutions can be kept at 0-4°C. For long-term storage, it is recommended to prepare aliquots of the stock solution in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can introduce moisture and lead to degradation.
Q3: How stable are the individual components of this compound?
-
NH2 (Amine) Group: The terminal amine group is generally stable but can react with aldehydes and ketones.
-
PEG4 (Polyethylene Glycol) Linker: PEG linkers are known to be highly stable and enhance the solubility and stability of the molecule to which they are attached.[1][2][3]
-
Hydrazone Linkage: The hydrazone bond is pH-sensitive. It is relatively stable at neutral pH (around 7.4) but will undergo cleavage under acidic conditions (pH 4.5-6.0).[4] This characteristic is often utilized for the controlled release of conjugated molecules in the acidic environment of endosomes and lysosomes.
-
DBCO (Dibenzocyclooctyne) Group: The DBCO group is a strained alkyne used in copper-free click chemistry. It is generally stable under physiological conditions but can be sensitive to strong acids.[5] Some studies have shown that DBCO can exhibit moderate stability in intracellular environments and may be susceptible to degradation in the presence of certain reactive species.[6] For long-term storage of DBCO-containing molecules, it is advisable to use buffers free of azides and thiols.[7]
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The PEG4 linker also imparts a degree of aqueous solubility.
Q5: Are there any specific handling precautions I should take?
Yes. To ensure the integrity of the compound, it is important to handle it in a clean, dry environment. When preparing to use the solid compound, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture. Use anhydrous solvents for preparing stock solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of reactivity of the DBCO group | 1. Improper storage (exposure to moisture, light, or incompatible buffers).2. Repeated freeze-thaw cycles of stock solutions.3. Presence of reactive species (e.g., thiols) in the reaction buffer. | 1. Store the solid compound and stock solutions at the recommended temperatures, protected from light and moisture.2. Aliquot stock solutions into single-use volumes.3. Ensure your reaction buffers are free from azides and thiols. |
| Premature cleavage of the hydrazone linker | 1. The compound has been exposed to acidic conditions (pH < 7.0) during storage or handling. | 1. Maintain a neutral to slightly basic pH (7.0-7.5) during storage and in your experimental setup unless cleavage is intended. |
| Compound appears clumped or discolored | 1. Absorption of moisture. | 1. Discard the reagent as its integrity may be compromised. Ensure proper storage of new vials. |
Quantitative Data Summary
| Parameter | Condition | Recommendation | Expected Stability |
| Solid Compound Storage | Long-term | -20°C, protected from light and moisture | Months |
| Short-term | 0-4°C, protected from light and moisture | Days to weeks | |
| Solution Storage (in anhydrous DMSO) | Long-term | -20°C or -80°C in single-use aliquots | Months |
| Short-term | 0-4°C | Days | |
| pH Stability (Hydrazone Linkage) | Neutral to slightly basic (pH 7.0-7.5) | Stable | Hours to Days |
| Acidic (pH 4.5-6.0) | Labile (undergoes cleavage) | Minutes to Hours |
Experimental Protocols
Protocol for Preparation and Storage of Stock Solutions
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolution: Add anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Gently vortex to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, a small amount can be kept at 4°C for a few days.
Visualizations
Caption: Troubleshooting logic for this compound storage issues.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. purepeg.com [purepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. interchim.fr [interchim.fr]
Technical Support Center: Reducing Steric Hindrance in Bioconjugation with PEG Linkers
Welcome to the technical support center for bioconjugation using Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to steric hindrance and optimize their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation and how do PEG linkers help?
A: Steric hindrance is a phenomenon where the size and spatial arrangement of molecules impede a chemical reaction.[1][2] In bioconjugation, if the molecules to be joined are large and bulky, such as antibodies and therapeutic payloads, they can physically block each other, leading to low conjugation efficiency.[1] PEG linkers act as flexible, hydrophilic spacers that create distance between the conjugated molecules, minimizing this steric interference and allowing the reaction to proceed more efficiently.[3][4]
Q2: How does the length of a PEG linker affect steric hindrance and conjugation efficiency?
A: The length of the PEG linker is a critical factor. Longer PEG chains generally provide greater separation between the biomolecule and the payload, which can be crucial for reducing steric hindrance, especially when working with large molecules.[3][5] However, excessively long linkers might sometimes have a negative impact on the biological activity of the final conjugate.[6][7][8] Therefore, the optimal PEG linker length often needs to be determined empirically for each specific application.[9]
Q3: What is the difference between linear and branched PEG linkers in mitigating steric hindrance?
A:
-
Linear PEG Linkers: These consist of a single, straight chain of PEG units. They are generally easier to synthesize and can provide precise control over the linker length, making them ideal for applications where minimal steric hindrance is required.[5]
-
Branched PEG Linkers: These have multiple PEG arms extending from a central core.[5] This structure provides a greater hydrodynamic volume, which can be more effective at shielding the conjugated molecule from its environment, potentially reducing immunogenicity and increasing circulation half-life.[5][10] However, the branched structure itself can sometimes contribute to steric hindrance depending on the conjugation site and the geometry of the biomolecule.[11]
Q4: Can the choice of conjugation chemistry influence steric hindrance?
A: Yes, the choice of functional groups for conjugation plays a role. For example, targeting abundant and accessible amine groups on lysine (B10760008) residues is a common strategy.[6] However, if the desired conjugation site is in a sterically crowded region of the protein, this can lead to low yields. Site-specific conjugation methods, such as targeting less abundant but more accessible cysteine residues, can offer better control and reduce heterogeneity in the final product.[6][12]
Q5: I'm observing low or no conjugation. What are the possible causes besides steric hindrance?
A: Several factors could be at play:
-
Suboptimal Reaction Conditions: pH, temperature, and reaction time are critical parameters that need to be optimized for each specific bioconjugation reaction.[3][13]
-
Reagent Quality and Stability: Ensure your PEG linkers and other reagents are of high purity and have been stored correctly to prevent degradation.[1] For instance, NHS esters are sensitive to moisture.[3]
-
Incorrect Reagent Ratio: The molar ratio of the PEG linker to the biomolecule should be optimized to achieve the desired degree of labeling without causing issues like precipitation.[1]
-
Inaccessibility of Functional Groups: The target functional groups on your biomolecule might be buried within its three-dimensional structure.[14]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency or Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance | Increase the length of the PEG linker to provide more space between the reacting molecules.[3] | Improved accessibility of reactive sites, leading to higher conjugation efficiency. |
| Switch from a linear to a branched PEG linker to alter the spatial orientation of the payload.[5] | The branched structure may provide a more favorable conformation for conjugation, overcoming localized steric clashes. | |
| Suboptimal Reaction pH | Adjust the pH of the reaction buffer. For example, NHS-PEG esters react best at a pH of 7.5-8.5.[3] For thiol-maleimide reactions, a pH of 6.5-7.5 is optimal.[6] | Optimized reactivity of the functional groups, resulting in a higher yield of the desired conjugate. |
| Incorrect Molar Ratio | Perform a titration experiment with varying molar ratios of the PEG linker to the biomolecule. | Identification of the optimal ratio that maximizes conjugation without causing aggregation or precipitation. |
| Inactive Reagents | Use fresh, high-purity PEG linkers and other reagents. Verify the activity of the reagents if possible. | Increased reaction efficiency due to the use of fully active components. |
Problem 2: Reduced Biological Activity of the Conjugate
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance at the Active Site | The PEG linker may be blocking the active or binding site of the biomolecule.[6] Try using a shorter PEG linker to reduce its spatial footprint. | Restoration of biological activity by minimizing interference at the critical functional site of the biomolecule. |
| If possible, utilize site-specific conjugation to attach the PEG linker at a location distant from the active site.[12] | Preservation of the biomolecule's native conformation and function. | |
| Conjugation Chemistry Affecting Key Residues | The conjugation chemistry may be modifying amino acid residues that are essential for the biomolecule's activity. | Changing the conjugation strategy (e.g., from amine-reactive to thiol-reactive) can spare critical residues. |
Problem 3: Aggregation or Precipitation of the Bioconjugate
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Increased Hydrophobicity | The payload molecule may be highly hydrophobic, leading to aggregation when conjugated to the biomolecule. | Incorporating a hydrophilic PEG linker can increase the overall solubility of the conjugate.[3][15] |
| High Degree of Labeling | Attaching too many PEG-payload molecules to a single biomolecule can lead to insolubility. | Optimize the reaction conditions (e.g., lower the molar ratio of the linker) to achieve a lower and more controlled drug-to-antibody ratio (DAR).[9] |
| Inappropriate Buffer Conditions | The buffer composition (e.g., pH, ionic strength) may not be optimal for the stability of the conjugate. | Screen different buffer conditions to find one that maintains the solubility and stability of the bioconjugate. |
Quantitative Data Summary
Table 1: Effect of PEG Linker Length on Conjugation Efficiency and Biological Activity
| Bioconjugate System | PEG Linker Length | Impact on Conjugation Efficiency | Impact on In Vitro Cytotoxicity (IC50) | Reference |
| Affibody-MMAE Conjugate | No PEG | Baseline | Baseline | [6] |
| 4 kDa | Not specified | 6.5-fold decrease | [8] | |
| 10 kDa | Not specified | 22.5-fold decrease | [8] | |
| Interferon α-2a | N/A | Yield: 17% - 25% | Bioactivity: 2.8 x 10^6 - 6.7 x 10^6 IU/mg | [7][16] |
Note: The impact on conjugation efficiency is often multifactorial and not solely dependent on linker length.
Experimental Protocols
General Protocol for NHS-Ester PEGylation of a Protein
This protocol describes a common method for conjugating a PEG linker with an N-hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine residues) of a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS) at a suitable pH (typically 7.2-8.5).
-
NHS-PEG reagent.
-
Reaction buffer (e.g., PBS, pH 7.5-8.5).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-PEG reagent in a small amount of anhydrous DMSO or DMF, and then dilute it in the reaction buffer.
-
Conjugation Reaction: Add the desired molar excess of the NHS-PEG reagent to the protein solution. Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours, with gentle stirring.[6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its purity and integrity using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.[17]
General Protocol for Maleimide PEGylation of a Protein
This protocol outlines the conjugation of a PEG-maleimide to a thiol-containing protein (e.g., a protein with a free cysteine residue).
Materials:
-
Thiol-containing protein.
-
PEG-Maleimide reagent.
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5.[6]
-
(Optional) Reducing agent (e.g., DTT or TCEP) if disulfide bonds need to be reduced.
-
Purification system (e.g., desalting column or dialysis).
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5. If necessary, reduce disulfide bonds using a reducing agent and then remove the reducing agent prior to adding the PEG-maleimide.[6]
-
PEG Reagent Preparation: Dissolve the PEG-Maleimide reagent in the reaction buffer immediately before use.
-
Conjugation Reaction: Add a 1.5 to 20-fold molar excess of the PEG-Maleimide reagent to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
-
Purification: Purify the conjugate from unreacted PEG reagent and quenching agent using a desalting column or dialysis.
-
Characterization: Characterize the purified PEGylated protein using appropriate analytical techniques to determine the extent of conjugation and purity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. what is steric hindrance and hyper conjugation? pls do answer my last - askIITians [askiitians.com]
- 3. precisepeg.com [precisepeg.com]
- 4. purepeg.com [purepeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG-interferon conjugates: effects of length and structure of linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
Welcome to the technical support center for monitoring Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful monitoring of your SPAAC reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to monitor the progress of a SPAAC reaction?
A1: The progress of a SPAAC reaction can be monitored using various analytical techniques that track the consumption of starting materials (azide or cyclooctyne) or the formation of the triazole product. Commonly employed methods include:
-
Chromatography: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate and identify reactants and products.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Vis spectroscopy can monitor changes in the chemical environment and specific functional groups.[1][2][3]
-
Fluorescence: If one of the reactants is fluorescent and its fluorescence properties change upon reaction (e.g., quenching or enhancement), this can be used for real-time monitoring.[4][5]
Q2: How do I choose the best monitoring technique for my experiment?
A2: The choice of monitoring technique depends on several factors, including the properties of your reactants and product, the required sensitivity, the availability of equipment, and whether you need real-time monitoring. For example, IR spectroscopy is excellent for monitoring the disappearance of the characteristic azide (B81097) peak around 2100 cm⁻¹.[1] NMR spectroscopy provides detailed structural information but requires deuterated solvents and may not be suitable for complex biological media.[2] LC-MS is highly sensitive and provides mass information, making it ideal for complex mixtures.[6]
Q3: Can I monitor SPAAC reactions in complex biological media?
A3: Yes, certain techniques are well-suited for monitoring SPAAC reactions in complex environments like cell lysates or blood plasma. Inline Attenuated Total Reflectance (ATR)-IR spectroscopy has been successfully used for live reaction monitoring in human blood plasma.[1] Fluorescence-based methods can also be employed for in vivo imaging and monitoring.[7]
Troubleshooting Guides
Issue 1: My SPAAC reaction is slow or appears incomplete.
| Potential Cause | Troubleshooting Suggestion |
| Low Reactivity of Cyclooctyne (B158145) | The choice of cyclooctyne reagent is critical. Highly strained cyclooctynes like DIFO reagents react faster than more stable ones like BCN.[8] Consider switching to a more reactive cyclooctyne if your reaction is too slow. |
| Steric Hindrance | Bulky substituents near the azide or alkyne can impede the reaction. If possible, redesign your molecules to increase the accessibility of the reactive groups.[9] |
| Incorrect Stoichiometry | An improper ratio of azide to cyclooctyne can lead to the incomplete consumption of the limiting reagent.[8] Ensure accurate concentration determination of your starting materials and consider using a slight excess (1.5-2 equivalents) of one component to drive the reaction to completion.[8] |
| Suboptimal Reaction Conditions | Factors such as pH, buffer composition, and temperature can influence reaction rates.[3][10] Higher pH values generally increase SPAAC reaction rates, though this can be buffer-dependent.[3] |
| Solvent Effects | The choice of solvent can impact reaction kinetics. While organic co-solvents like DMSO may be needed for solubility, the rate of 1,3-dipolar cycloadditions often increases with a higher mole fraction of water.[10] |
Issue 2: I'm observing a low yield of my desired product.
| Potential Cause | Troubleshooting Suggestion |
| Degradation of Reagents | Ensure the stability of your azide and cyclooctyne reagents, especially during storage and reaction setup. Some cyclooctynes can self-react or trimerize.[8] Perform a small-scale control reaction with fresh, commercially available small molecule reagents to verify the integrity of your general reaction conditions.[8] |
| Side Reactions | Cyclooctynes can react with other functional groups, such as thiols (cysteine residues in proteins).[6] If working with proteins, consider pre-incubating with a thiol-blocking agent. Inorganic azides, like sodium azide used as a preservative, can also react with and quench cyclooctynes.[8] |
| Inaccurate Quantification | If your yield is based on spectroscopic measurements, ensure your extinction coefficients are accurate and that there is no interference from other components at the measurement wavelength. |
| Purification Issues | The loss of product during purification steps can lead to a perceived low yield. Optimize your purification method (e.g., chromatography, dialysis) to maximize recovery. |
Experimental Protocols & Data
Protocol 1: Monitoring SPAAC Reaction Progress by ¹H NMR Spectroscopy
This protocol describes how to monitor a SPAAC reaction using quantitative ¹H NMR by observing the disappearance of a reactant peak or the appearance of a product peak.
-
Sample Preparation:
-
NMR Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction to get a baseline.
-
Initiate the reaction (e.g., by mixing the two reactant solutions).
-
Acquire subsequent spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.[12]
-
-
Data Analysis:
-
Integrate the signals of a characteristic peak for one of the starting materials and the internal standard in each spectrum.
-
Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the starting material versus time to obtain the reaction profile.
-
Protocol 2: Monitoring SPAAC Reaction Kinetics using UV-Vis Spectroscopy
This protocol is suitable when the cyclooctyne (e.g., DBCO) has a distinct UV-Vis absorbance that changes upon reaction.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure the absorbance at the λmax of the cyclooctyne (e.g., ~309 nm for DBCO).[3]
-
-
Sample Preparation:
-
Prepare a solution of the azide-containing molecule in a suitable buffer or solvent in a cuvette. Use this solution to zero the spectrophotometer.
-
The concentration of the cyclooctyne reagent should be chosen to ensure the initial absorbance is within the linear range of the instrument.[3]
-
-
Data Acquisition:
-
Initiate the reaction by adding the cyclooctyne-containing reagent to the cuvette.
-
Immediately begin monitoring the decrease in absorbance at the specified wavelength over time.[3] Record data points at regular intervals until the absorbance stabilizes.
-
-
Data Analysis:
Quantitative Data Summary
Table 1: Comparison of Second-Order Rate Constants for Different Cyclooctynes.
| Cyclooctyne | Azide | Solvent | Rate Constant (M⁻¹s⁻¹) |
| [9+1]CPP | Benzyl azide | DMSO-d₆ | 2.2 x 10⁻³ |
| [11+1]CPP | Benzyl azide | DMSO-d₆ | 4.5 x 10⁻⁴ |
| BCN | Benzyl Azide | Acetonitrile | 1.35 x 10⁻² (determined by ATR-IR) |
| BCN | Benzyl Azide | Acetonitrile-d₃ | 1.11 x 10⁻² (determined by NMR) |
Data sourced from multiple studies for comparative purposes.[1][11]
Visual Workflows
Caption: General workflow for monitoring a SPAAC reaction.
Caption: Decision tree for selecting a SPAAC monitoring technique.
References
- 1. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Solubility of Linker-Payload Complexes
This guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility challenges encountered with linker-payload complexes and antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility in linker-payload complexes and ADCs?
Poor solubility is a significant hurdle in ADC development, often stemming from the high hydrophobicity of the cytotoxic payload molecules.[][2] This inherent property, while beneficial for cell membrane penetration, can lead to the formation of hydrophobic patches on the antibody surface after conjugation.[2] These patches promote intermolecular interactions, causing the ADCs to self-associate and form aggregates.[2][3][4]
Other contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making aggregation more likely.[][5][6]
-
Linker Chemistry: The chemical structure of the linker significantly impacts the physicochemical properties of the ADC. Hydrophobic linkers can exacerbate solubility issues.[][7]
-
Formulation Conditions: Suboptimal conditions such as pH, ionic strength, and the presence of organic co-solvents can destabilize the ADC and promote aggregation.[2][8] Holding a protein solution at a pH near its isoelectric point (pI) is particularly problematic, as this is the point of least aqueous solubility.[2][9]
Q2: How does linker chemistry influence the solubility and stability of an ADC?
The linker is a critical component that directly regulates the stability, solubility, and payload-release characteristics of an ADC.[7] The choice between a cleavable and non-cleavable linker affects plasma stability and the drug release mechanism.[][10] More directly related to solubility, the hydrophilicity of the linker can be rationally designed to counteract the hydrophobicity of the payload.[7][11] Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker is a core strategy to improve solubility, reduce aggregation, and enhance pharmacokinetic properties.[][11][12]
Q3: What are the consequences of ADC aggregation?
ADC aggregation can lead to several negative outcomes that can jeopardize a development program:
-
Reduced Efficacy: Aggregates may have diminished binding affinity for the target antigen and are often cleared from circulation more quickly.[13]
-
Increased Immunogenicity: High molecular weight aggregates can be immunogenic, potentially causing severe allergic reactions and neutralizing the therapeutic effect.[2][13]
-
Physical Instability: Aggregation leads to the formation of particles and precipitation, which compromises the stability, manufacturability, and shelf-life of the product.[][14]
-
Manufacturing Challenges: Aggregates must be removed, typically through chromatographic methods like Size Exclusion Chromatography (SEC), which adds processing time, increases costs, and reduces the final product yield.[2][8]
Q4: What analytical techniques are used to detect and quantify aggregation?
Several highly sensitive analytical tools are crucial for monitoring ADC stability and aggregation.[] Key techniques include:
-
Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying aggregates by separating molecules based on their size.[12][15]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the formation of aggregates.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reversed-Phase (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are used to assess ADC properties, including DAR and aggregation.[][15][16]
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique provides detailed information on the composition and aggregation state of ADCs.[][12]
Troubleshooting Guide: Experimental Issues & Protocols
This section addresses specific problems you may encounter during your experiments and provides detailed protocols to resolve them.
Issue 1: Precipitation or Cloudiness Observed During/After Conjugation
You've just completed a conjugation reaction between your antibody and a hydrophobic linker-payload, and you observe that the solution has become cloudy or that a precipitate has formed.
Possible Cause: The linker-payload has poor solubility in the aqueous conjugation buffer, or the newly formed ADC is aggregating and precipitating out of solution due to increased hydrophobicity.[17]
Troubleshooting Workflow
Caption: Decision tree for troubleshooting precipitation during conjugation.
Many hydrophobic payloads require a small amount of an organic co-solvent for initial solubilization before being added to the aqueous reaction buffer.[17] However, high concentrations can denature the antibody.[17] This protocol helps find the optimal balance.
Objective: To determine the minimum percentage of a suitable organic co-solvent required to solubilize the linker-payload without destabilizing the antibody.
Materials:
-
Linker-payload construct
-
Organic solvents: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Ethanol[18]
-
Aqueous conjugation buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or 96-well plate
-
Spectrophotometer or nephelometer
Methodology:
-
Prepare Stock Solution: Dissolve the linker-payload in 100% of the chosen organic solvent (e.g., DMSO) to create a concentrated stock solution. For example, Monomethyl auristatin E (MMAE) is soluble in DMSO at approximately 5 mg/mL.[18]
-
Create Co-solvent Gradient: In a series of tubes or wells, prepare your conjugation buffer with varying percentages of the co-solvent (e.g., 0%, 2%, 5%, 10%, 15%, 20% v/v).
-
Add Linker-Payload: Add a fixed amount of the linker-payload stock solution to each buffer condition. The final concentration should be at the target concentration for your conjugation reaction.
-
Equilibrate and Observe: Gently mix and incubate the solutions at the reaction temperature for 30 minutes.
-
Assess Solubility:
-
Visual Inspection: Check for any visible precipitation or cloudiness.
-
Quantitative Measurement: Measure the absorbance at 600 nm (A600) or use a nephelometer to quantify turbidity. A lower reading indicates better solubility.
-
-
Antibody Stability Check (Optional but Recommended): Incubate your antibody alone in the promising co-solvent concentrations identified in step 5. Use Dynamic Light Scattering (DLS) to check for any signs of antibody unfolding or aggregation.
-
Select Condition: Choose the lowest co-solvent percentage that maintains linker-payload solubility without negatively impacting the antibody.
Data Interpretation:
| Co-solvent (DMSO) % | Linker-Payload Solubility (Turbidity @ 600nm) | Notes |
| 0% | 0.85 | Heavy precipitation |
| 2% | 0.42 | Significant precipitation |
| 5% | 0.15 | Slight haze |
| 10% | 0.04 | Clear solution |
| 15% | 0.03 | Clear solution |
Table based on the principle that increasing organic co-solvent improves solubility of hydrophobic compounds.[17]
The pH of the reaction buffer can dramatically affect the solubility of both the linker-payload and the antibody.[19][20] Proteins are generally least soluble at their isoelectric point (pI).[2][9] Moving the pH away from the pI can increase net charge and improve solubility.[21]
Objective: To identify a pH that maximizes the solubility of the ADC complex.
Materials:
-
Purified antibody and linker-payload
-
A series of buffers with different pH values (e.g., Acetate pH 5.0, MES pH 6.0, Phosphate pH 7.0, Tris pH 8.0). It's important to choose a pH range where the antibody is stable.[19]
-
pH meter
-
Microcentrifuge tubes or 96-well plate
-
Analytical SEC (Size Exclusion Chromatography) system
Methodology:
-
Buffer Exchange: If starting with purified antibody, exchange it into each of the desired buffer systems.
-
Set up Reactions: Perform the conjugation reaction in parallel in each of the selected buffers. Use the optimal co-solvent concentration determined in Protocol 1.
-
Monitor Reaction: After the desired reaction time, stop the reaction (e.g., by adding a quenching reagent).
-
Centrifuge: Spin all samples in a microcentrifuge at >14,000 x g for 10 minutes to pellet any insoluble precipitate.
-
Analyze Supernatant: Carefully take the supernatant from each sample and analyze it using analytical SEC.
-
Data Analysis: Compare the chromatograms. The optimal pH will yield the highest area for the main monomeric ADC peak and the lowest area for high-molecular-weight (HMW) aggregate peaks.
Data Interpretation:
| Buffer pH | Monomeric ADC Peak Area (%) | HMW Aggregate Peak Area (%) | Notes |
| 5.0 | 92.5% | 4.5% | Some auristatin derivatives have higher solubility at acidic pH.[22] |
| 6.0 | 95.8% | 2.1% | Improved solubility and lower aggregation. |
| 7.0 | 97.2% | 1.3% | Optimal condition with highest monomer content. |
| 8.0 | 94.1% | 3.8% | Increased aggregation observed. |
This table illustrates a typical outcome where an optimal pH minimizes aggregation and maximizes the desired product.[23]
Issue 2: Final Purified ADC Shows High Levels of Aggregation
Your conjugation and initial purification are complete, but analysis by SEC shows a significant percentage of high-molecular-weight (HMW) species or aggregates.
Possible Cause: The final ADC product is inherently unstable in the formulation buffer due to the increased hydrophobicity from the conjugated payload.[3][4]
Logical Diagram: Factors Leading to ADC Aggregation
Caption: Key factors contributing to the aggregation of ADCs.
Excipients are additives used to stabilize the final drug product.[] Sugars, amino acids, and surfactants can be used to protect against aggregation.[24]
Objective: To identify a formulation buffer containing excipients that minimizes ADC aggregation and ensures long-term stability.
Materials:
-
Purified, monomeric ADC (if possible, isolate the monomeric fraction via preparative SEC for this study)
-
Base buffer (e.g., Histidine buffer, pH 6.0)
-
Stock solutions of excipients:
-
96-well plate or microcentrifuge tubes
-
Incubator for stress studies (e.g., 40°C)
-
SEC-HPLC system
Methodology:
-
Design Experiment: Create a matrix of formulations. Start with the base buffer and add individual excipients at various concentrations. You can also test combinations.
-
Example conditions: Base Buffer alone; Base + 200 mM Sucrose; Base + 150 mM Arginine; Base + 0.02% PS80; Base + 200 mM Sucrose + 0.02% PS80.
-
-
Prepare Samples: Dilute or dialyze your purified ADC into each of the test formulations to a target concentration (e.g., 10 mg/mL).
-
Initial Analysis (T=0): Immediately analyze an aliquot from each formulation by SEC to establish a baseline percentage of monomer and HMW aggregates.
-
Stress Incubation: Incubate the remaining samples under accelerated stress conditions (e.g., 40°C for 2 weeks) to promote aggregation.
-
Final Analysis: After the incubation period, re-analyze all samples by SEC.
-
Compare Results: Identify the formulation(s) that showed the smallest increase in HMW species over the incubation period.
Data Interpretation (Example Results from a Stressed Stability Study):
| Formulation Condition | % Monomer (T=0) | % Monomer (T=2 weeks @ 40°C) | % Increase in Aggregates |
| Histidine Buffer, pH 6.0 | 98.5% | 85.3% | 13.2% |
| + 250 mM Sucrose | 98.6% | 92.1% | 6.5% |
| + 150 mM Arginine | 98.4% | 94.5% | 3.9% |
| + 0.02% Polysorbate 80 | 98.5% | 96.8% | 1.7% |
| + 150 mM Arginine + 0.02% PS80 | 98.5% | 97.9% | 0.6% |
This table shows that surfactants like Polysorbate 80 are highly effective at preventing aggregation, and combinations of excipients can provide synergistic stabilizing effects.[6][24][25]
References
- 2. pharmtech.com [pharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 9. biochemistry - Optimal pH of protein buffer? Basic principles to adjust buffers according method and analysis - Biology Stack Exchange [biology.stackexchange.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. benchchem.com [benchchem.com]
- 14. thesolubilitycompany.com [thesolubilitycompany.com]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sequence-based prediction of pH-dependent protein solubility using CamSol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. researchgate.net [researchgate.net]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. The effects of excipients on protein aggregation during agitation: an interfacial shear rheology study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Incomplete Conjugation Products
Welcome to the technical support center for the characterization of incomplete conjugation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete conjugation reactions?
Incomplete conjugation can stem from several factors throughout the experimental workflow. Key contributors include:
-
Suboptimal Reactant Molar Ratio: An insufficient molar excess of the labeling reagent (e.g., drug-linker) to the biomolecule (e.g., antibody) can lead to a low degree of conjugation.
-
Reaction Conditions: pH, temperature, and incubation time significantly impact reaction efficiency. For instance, amine-reactive conjugations are typically more efficient at a slightly alkaline pH.[1]
-
Reagent Quality and Stability: Degradation of the conjugation reagents, often due to improper storage or handling, can reduce their reactivity.[2]
-
Accessibility of Functional Groups: The target functional groups on the biomolecule may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the labeling reagent.[3]
-
Presence of Interfering Substances: Buffer components containing primary amines (e.g., Tris) or other nucleophiles can compete with the target biomolecule for the conjugation reagent.[4]
-
Antibody Purity and Concentration: The presence of protein impurities can compete for the conjugation reagent, and a low antibody concentration can slow down reaction kinetics.[2]
Q2: How can I get a preliminary assessment of my conjugation efficiency?
A quick assessment can often be performed using UV/Vis spectroscopy. By measuring the absorbance at wavelengths specific to the protein (typically 280 nm) and the conjugated molecule (e.g., a dye or a drug with a unique absorbance spectrum), you can estimate the average number of molecules conjugated per protein, also known as the Drug-to-Antibody Ratio (DAR).[5]
Q3: What are the most common analytical techniques for characterizing incomplete conjugation products?
A multi-faceted approach employing several analytical techniques is essential for a thorough characterization of the heterogeneity of conjugation products.[6][7] The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): This is a reference technique for determining the drug-to-antibody ratio (DAR) for cysteine-linked antibody-drug conjugates (ADCs).[8][9][10] It separates species based on the number of conjugated drugs, as each addition increases the molecule's hydrophobicity.[8][10]
-
Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight of the conjugate, which directly relates to the number of attached molecules.[11][12] It can be used for both qualitative and quantitative analysis of ADCs.[11][13]
-
Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size, making it effective for detecting aggregation or fragmentation of the bioconjugate.[14]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is valuable for assessing the stability of the payload and its release profile.[14]
Troubleshooting Guides
Problem 1: Low Drug-to-Antibody Ratio (DAR) or Low Labeling Efficiency
Possible Causes and Solutions
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal Molar Ratio | Increase the molar excess of the drug-linker or labeling reagent in the reaction mixture. |
| Inefficient Reaction Conditions | Optimize the reaction buffer pH, temperature, and incubation time. Perform small-scale pilot experiments to test a range of conditions.[1] |
| Degraded Reagents | Ensure reagents are stored correctly and are not expired. Avoid multiple freeze-thaw cycles.[2] If possible, use a fresh batch of reagents. |
| Inaccessible Functional Groups | Consider gentle denaturation or conformational changes of the biomolecule to expose target sites. This should be done with caution to avoid irreversible damage.[3] |
| Interfering Buffer Components | Perform a buffer exchange into a conjugation-compatible buffer (e.g., PBS) prior to the reaction to remove interfering substances like Tris or glycine.[4] |
| Low Antibody Purity/Concentration | Ensure the antibody purity is >95%.[2] If the antibody concentration is low (<0.5 mg/mL), consider concentrating it before conjugation. |
| Incomplete Antibody Reduction (for Cysteine Conjugation) | Optimize the concentration of the reducing agent (e.g., DTT, TCEP) and the reduction time to ensure sufficient free thiol groups are available for conjugation.[2] |
Problem 2: Product Aggregation or Precipitation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Recommendation |
| High Degree of Labeling | A high number of conjugated hydrophobic molecules can lead to aggregation. Reduce the molar ratio of the labeling reagent to the biomolecule.[15] |
| Unfavorable Buffer Conditions | The pH or ionic strength of the buffer may be promoting aggregation. Screen different buffer formulations post-conjugation. |
| Instability of the Conjugate | Some bioconjugates are inherently less stable. Analyze the product immediately after purification or screen for stabilizing excipients. |
| Harsh Reaction Conditions | Extreme pH or high temperatures during the conjugation reaction can lead to denaturation and aggregation.[16] Use milder reaction conditions. |
| Presence of Organic Solvents | If the labeling reagent is dissolved in an organic solvent, its addition to the aqueous protein solution can cause precipitation. Add the reagent slowly while mixing.[15] |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
-
Measure the absorbance of the purified conjugate solution at 280 nm and at the wavelength of maximum absorbance for the conjugated small molecule (λmax).
-
Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the small molecule at 280 nm.
-
Calculate the concentration of the conjugated small molecule using its molar extinction coefficient at its λmax.
-
Determine the average DAR by dividing the molar concentration of the small molecule by the molar concentration of the protein.
Protocol 2: Characterization by Hydrophobic Interaction Chromatography (HIC)
-
System Preparation: Use a bio-inert HPLC system to prevent corrosion from the high-salt mobile phases.[8]
-
Column: Select a HIC column suitable for protein separations (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer).
-
Mobile Phase B: Low salt buffer (e.g., phosphate buffer, potentially with a small amount of organic modifier like isopropanol).[8]
-
Gradient: Run a descending salt gradient from high to low salt concentration to elute the species. Unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs.[9]
-
Data Analysis: Integrate the peak areas for each species (DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC). Calculate the weighted average DAR based on the relative peak areas.[9]
Visualizations
Caption: General workflow for antibody-drug conjugation and characterization.
Caption: Troubleshooting logic for incomplete conjugation reactions.
References
- 1. thenativeantigencompany.com [thenativeantigencompany.com]
- 2. benchchem.com [benchchem.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.criver.com [assets.criver.com]
- 13. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
impact of buffer composition on hydrazone ligation
Welcome to the technical support center for hydrazone ligation. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone ligation?
The optimal pH for hydrazone ligation is typically in the mildly acidic range of 4.5 to 6.0.[1][2][3] This pH range represents a crucial balance: it is acidic enough to catalyze the rate-limiting dehydration of the tetrahedral intermediate, but not so acidic that it protonates the hydrazine (B178648) nucleophile, which would render it unreactive.[1][2] While the reaction can proceed at neutral pH, it is often significantly slower.[4]
Q2: Why is my hydrazone ligation reaction so slow at neutral pH (pH 7.0-7.4)?
At neutral or basic pH, the acid-catalyzed dehydration of the tetrahedral intermediate (a key step in the reaction) is inefficient and becomes the rate-limiting step, leading to very slow reaction kinetics.[1][4] This is a common challenge, especially in biological applications that require physiological conditions.[3][4] To overcome this, the use of a nucleophilic catalyst is highly recommended.[1][4]
Q3: What is a nucleophilic catalyst and why is it important for hydrazone ligation?
A nucleophilic catalyst, such as aniline (B41778), accelerates hydrazone formation, particularly at neutral pH.[5] The catalyst first reacts with the aldehyde to form a highly reactive protonated Schiff base intermediate.[5][6] This intermediate is more electrophilic than the starting aldehyde and reacts more rapidly with the hydrazine, significantly increasing the overall reaction rate.[6] Aniline and its derivatives have been shown to increase reaction rates by several orders of magnitude.[4][7]
Q4: Can the buffer itself affect the reaction rate?
Yes, the choice of buffer is critical. Some buffers can inhibit the reaction, while others can be catalytic.
-
Inhibitory or Non-Catalytic Buffers: Buffers containing primary amines, such as Tris, can react with the aldehyde component, reducing its availability and offering no catalytic benefit.[8][9] Buffers like HEPES have also been observed to yield slower reaction rates compared to a simple phosphate (B84403) buffer.[8][10]
-
Catalytic Buffers: A strategy to accelerate reactions is to use the catalyst itself as the buffering agent.[10][11] Certain amine buffers, such as 2-(aminomethyl)imidazoles and N,N-dimethylethylenediamine, have been designed to be bifunctional, controlling the pH while also actively catalyzing the ligation.[12][13]
Q5: My yield is low. What are the common causes besides pH and buffer choice?
Low yields can stem from several factors:
-
Steric Hindrance: Bulky chemical groups on the aldehyde/ketone or the hydrazine can physically block the reaction site, slowing down the reaction and leading to lower yields.[1]
-
Side Reactions: If using unsubstituted hydrazine, a common side reaction is the formation of an azine, which occurs when the initial hydrazone product reacts with a second molecule of the carbonyl compound.[1] Using a slight excess of the hydrazine reactant can help minimize this.[1]
-
Reactant Instability: Some reactants, like 6-hydrazinopyridine (HYNIC), can be prone to oxidation.[14] Ensuring proper storage and handling, and using rapid ligation conditions, can mitigate degradation.[14]
-
Hydrolysis: The hydrazone bond is reversible and can hydrolyze, especially under acidic conditions or at elevated temperatures.[4] The stability of the bond is influenced by the electronic properties of the reactants; for example, conjugation with an aromatic ring generally increases stability.[15]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem: My reaction is not proceeding or is extremely slow.
This is the most common issue encountered. Follow this workflow to diagnose the potential cause.
Problem: I need to work at neutral pH but cannot use aniline.
Aniline may be unsuitable for some cellular applications or may interfere with certain metalloproteins.[7][12] In such cases, consider alternative catalytic buffers that have been developed with lower toxicity, such as those based on N,N-dimethylethylenediamine or 2-(aminomethyl)imidazoles.[12][13] Arginine has also been reported as a biocompatible catalyst that can prevent protein aggregation.[16]
Data & Key Parameters
The rate of hydrazone ligation is highly dependent on pH and the presence of a catalyst. The tables below summarize quantitative data from kinetic studies.
Table 1: Effect of pH and Aniline Catalyst on Hydrazone Ligation Rate
This table shows the second-order rate constant (k₁) for the reaction between two unprotected peptides at different pH values, with and without aniline.
| pH | Aniline Conc. (mM) | Rate Constant (k₁) M⁻¹s⁻¹ | Fold Increase | Reference |
| 5.7 | 0 | ~0.003 | - | [5] |
| 5.7 | 10 | ~0.05 | ~17x | [5] |
| 4.5 | 0 | 0.030 ± 0.002 | - | [5] |
| 4.5 | 10 | 0.49 ± 0.02 | ~16x | [5] |
| 7.0 | 100 | 170 ± 10 | - | [7] |
Data adapted from studies on peptide ligation systems. Absolute rates can vary based on substrates.
Table 2: Comparison of Different Buffer Systems on Reaction Rate
This table compares the relative reaction rates of hydrazone formation (benzaldehyde + phenylhydrazine) at pH 7.4 in different 50 mM buffer systems.
| Entry | Buffer System | Relative Rate (k_rel) | Catalytic Effect | Reference |
| 1 | Phosphate | 1.0 (Baseline) | None | [8][10] |
| 2 | Tris | ~1.0 | None | [8] |
| 3 | HEPES | < 1.0 | Inhibitory | [8][10] |
| 4 | Imidazole | ~2.0 | Moderate | [8][10] |
| 5 | p-Diaminobenzene | ~12.0 | High | [11][12] |
| 6 | N,N-dimethylethylenediamine | ~25.0 | Very High | [11][12] |
Rates are relative to the reaction in phosphate buffer. These "Amine Buffer/Catalysts" (ABCs) demonstrate that buffer choice can dramatically accelerate the reaction.
Key Experimental Protocols
Protocol 1: General Protocol for Aniline-Catalyzed Hydrazone Ligation
This protocol describes a general method for labeling a hydrazine-modified peptide with an aldehyde-containing molecule at neutral pH.
Materials:
-
Hydrazine-modified peptide (e.g., HYNIC-peptide)
-
Aldehyde-containing molecule
-
Buffer: 0.1 M Sodium Phosphate, pH 7.0
-
Catalyst Stock: 200 mM Aniline in reaction buffer (prepare fresh)
-
Quenching solution (if necessary)
-
Analytical equipment (e.g., RP-HPLC, ESI-MS)
Procedure:
-
Prepare Reactant Stock Solutions: Prepare stock solutions of the hydrazine-peptide and the aldehyde molecule in the reaction buffer. For example, create 2 mM stock solutions.[7]
-
Reaction Setup: In a microcentrifuge tube, combine the buffer, aniline stock, and reactant stocks to achieve the desired final concentrations. A typical reaction might contain:
-
Control Reaction (Optional): Set up a parallel reaction without the aniline catalyst to confirm its effect.[7]
-
Incubation: Incubate the reaction at room temperature, protected from light if any components are light-sensitive.
-
Monitoring: Follow the progress of the reaction by taking aliquots at various time points and analyzing them by RP-HPLC to quantify the formation of the hydrazone product.[5][7]
-
Analysis: Once the reaction is complete, confirm the identity of the product by ESI-MS.[7]
Protocol 2: Screening Buffer Conditions for Optimal Ligation
This protocol is designed to identify the best buffer system for a specific pair of reactants.
Materials:
-
Hydrazine and carbonyl reactants
-
A panel of buffers to test (e.g., Sodium Acetate pH 4.5, Sodium Phosphate pH 7.4, Tris pH 7.4, and a catalytic buffer like N,N-dimethylethylenediamine pH 7.4)
-
pH meter and solutions for pH adjustment (1 M HCl, 1 M NaOH)
-
Spectrophotometer or HPLC for monitoring
Procedure:
-
Prepare Buffer Stocks: Prepare 100 mM stocks of each buffer to be tested. Adjust the pH of each stock to its target value.
-
Prepare Reactant Stocks: Prepare concentrated stock solutions of your hydrazine and carbonyl reactants in a compatible solvent (e.g., DMSO, DMF, or water).
-
Set up Parallel Reactions: For each buffer condition, set up a reaction in a separate tube or a multi-well plate. To each well/tube, add:
-
Buffer stock to a final concentration of 50 mM.
-
Reactants to a consistent final concentration (e.g., 500 µM of the excess reactant, 10 µM of the limiting reactant).
-
-
Initiate and Monitor: Start all reactions simultaneously if possible. Monitor the formation of the hydrazone product over time. This can often be done spectrophotometrically by tracking the increase in absorbance at a wavelength where the hydrazone product absorbs uniquely (e.g., ~340-350 nm).[12] Alternatively, use HPLC for more precise quantification.
-
Data Analysis: For each buffer, determine the initial reaction rate. Compare the rates to identify the optimal buffer system for your specific application.
Visualizing Key Reaction Influences
The efficiency of hydrazone ligation is a result of several interconnected factors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. datapdf.com [datapdf.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Buffers – The Biological Imaging Facility [microscopyberkeley.net]
- 10. research.chalmers.se [research.chalmers.se]
- 11. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 13. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
Technical Support Center: Hydrazone Linker Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the premature cleavage of hydrazone linkers in their experiments.
Troubleshooting Guide: Preventing Premature Cleavage of Hydrazone Linkers
Premature cleavage of hydrazone linkers can lead to off-target toxicity and reduced therapeutic efficacy. This guide provides a structured approach to identifying and resolving common issues.
Potential Causes and Solutions for Premature Hydrazone Linker Cleavage
| Potential Cause | Recommended Solution | Underlying Principle |
| Suboptimal pH of the experimental medium | Maintain physiological pH (~7.4) during storage and in circulation to ensure linker stability.[][2][3] | Hydrazone linkers are designed to be stable at neutral pH and labile in acidic environments (pH 4.5-6.5) found in endosomes and lysosomes.[][3][4] |
| Inappropriate chemical structure of the linker | Modify the electronic properties of the hydrazine (B178648) or carbonyl precursor. Use aromatic hydrazones for increased stability.[2] | Electron-donating groups on the aldehyde/ketone or electron-withdrawing groups on the hydrazine can modulate stability. Aromatic hydrazones are generally more stable than aliphatic ones due to resonance stabilization.[2][5] |
| Presence of catalysts in the reaction mixture | Purify the conjugate thoroughly to remove any acidic or enzymatic contaminants that could catalyze hydrolysis. | Acidic impurities can lower the local pH, leading to cleavage. Certain enzymes can also catalyze the hydrolysis of hydrazone bonds. |
| Instability in plasma | Perform in vitro plasma stability assays to assess linker integrity in a simulated physiological environment.[2][6] Consider linker modifications if plasma stability is low. | Some hydrazone linkers show discrepancies between buffer and plasma stability, with hydrolysis being more rapid in plasma.[6] |
| High drug-to-antibody ratio (DAR) | Optimize the conjugation process to achieve a lower, more controlled DAR (typically 2-4). | Over-conjugation can lead to reduced solubility, increased immunogenicity, and faster drug release.[] |
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding hydrazone linker stability.
Q1: What is the primary mechanism of hydrazone linker cleavage?
A1: The primary mechanism is acid-catalyzed hydrolysis.[4] Hydrazone linkers are designed to be stable at the neutral pH of the bloodstream (around 7.4) but break down in the acidic environment of cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), releasing the conjugated payload.[][3][4]
Q2: How does the chemical structure of the precursors affect the stability of the hydrazone bond?
A2: The chemical structure of both the hydrazine and the carbonyl (aldehyde or ketone) precursors significantly influences stability.[2]
-
Electronic Effects: Electron-donating groups on the aldehyde or ketone increase the electron density of the hydrazone carbon, making it more stable. Conversely, electron-withdrawing groups on the hydrazine can decrease stability.[4]
-
Aromatic vs. Aliphatic: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.[2][5]
Q3: What are the differences in stability between alkylhydrazones, acylhydrazones, and oximes?
A3: There are significant differences in their hydrolytic stability:
-
Oximes are considerably more stable than hydrazones.[4]
-
Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones but are more labile at lower pH.[8] This makes them particularly suitable for pH-responsive drug delivery.[8]
Q4: Can hydrazone linkers cleave in the bloodstream before reaching the target site?
A4: While designed for stability at physiological pH, some premature cleavage can occur in the bloodstream.[9][10] The extent of this premature release depends on the specific hydrazone linker's structure and its stability in plasma.[6] It is crucial to experimentally determine the plasma stability of any new antibody-drug conjugate (ADC).[2]
Q5: How can I assess the stability of my hydrazone-linked conjugate?
A5: An in vitro plasma stability assay is a critical experiment to determine the stability of a drug-linker conjugate in a simulated physiological environment.[2] This involves incubating the conjugate with plasma at 37°C and analyzing samples at various time points using techniques like LC-MS or HPLC-UV to quantify the amount of intact conjugate remaining.[2]
Experimental Protocols
1. In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of a hydrazone-linked conjugate in plasma.
Materials:
-
Test conjugate stock solution (e.g., in DMSO)
-
Frozen plasma (human, mouse, etc.)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C with gentle shaking
-
Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
Centrifuge
-
HPLC-UV or LC-MS system
Procedure:
-
Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Pre-warm the plasma to 37°C.
-
Incubation: Spike the test conjugate stock solution into the pre-warmed plasma to a final concentration of 1-10 µM. Ensure the final concentration of the organic solvent is low (<1%) to prevent protein precipitation.[2]
-
Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-conjugate mixture.[2]
-
Sample Quenching and Processing: Immediately add the plasma aliquot to a tube containing a cold quenching solution (e.g., 3 volumes of acetonitrile with an internal standard). Vortex vigorously and centrifuge at high speed to precipitate plasma proteins.[2]
-
Analysis: Collect the supernatant, which contains the intact conjugate and any released drug. Analyze the supernatant by a validated LC-MS or HPLC-UV method to separate and quantify the intact conjugate and the released drug.[2]
-
Data Analysis: Plot the percentage of the remaining intact conjugate against time to determine the half-life (t½) of the conjugate in plasma.[2]
Data Presentation
Comparative Stability of Different Hydrazone Linkers
The stability of a hydrazone linker is highly dependent on its chemical structure. The following table summarizes quantitative data on the half-lives of different hydrazone linkers at physiological and acidic pH. Note: Experimental conditions may vary between studies, and direct comparisons should be made with caution.
| Linker Type | Precursors | pH | Half-life (t½) | Reference |
| Acylhydrazone | 4-(4-acetylphenoxy)butanoic acid + Acyl hydrazide | 7.4 | Stable (6% hydrolysis after 24h at 37°C) | [8] |
| Acylhydrazone | 4-(4-acetylphenoxy)butanoic acid + Acyl hydrazide | 4.5 | Rapid (97% release after 24h at 37°C) | [8] |
| Acylhydrazone | Doxorubicin derivative | 7.0 | > 2.0 h | [8] |
| Acylhydrazone | Doxorubicin derivative | 5.0 | 2.4 min | [8] |
| Aliphatic Hydrazone | Aliphatic aldehyde + Acyl hydrazides | 7.4 | 20 - 150 min | [5] |
| Aliphatic Hydrazone | Aliphatic aldehyde + Acyl hydrazides | 5.5 | < 2 min | [5] |
| Aromatic Hydrazone | Aromatic aldehyde + Acyl hydrazides | 7.4 | > 72 h | [5] |
| Aromatic Hydrazone | Aromatic aldehyde + Acyl hydrazides | 5.5 | > 48 h | [5] |
Visualizations
Caption: Troubleshooting workflow for premature hydrazone linker cleavage.
Caption: Key factors that influence the stability of hydrazone linkers.
Caption: Workflow for the in vitro plasma stability assay.
References
- 2. benchchem.com [benchchem.com]
- 3. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating NH2-PEG4-Hydrazone-DBCO Conjugation Efficiency
For researchers, scientists, and drug development professionals, validating the efficiency of bioconjugation is a critical quality attribute that directly impacts the efficacy, stability, and safety of therapeutics like antibody-drug conjugates (ADCs). The NH2-PEG4-hydrazone-DBCO linker combines three key functionalities: an amine group for initial conjugation, an acid-cleavable hydrazone bond for payload release, and a DBCO moiety for copper-free click chemistry. This guide provides an objective comparison of the primary analytical methods used to validate the conjugation efficiency of this system and compares the linker technology to viable alternatives.
I. Analytical Techniques for Validating Conjugation Efficiency
The successful conjugation of a payload to a biomolecule (e.g., an antibody) using the this compound linker results in a heterogeneous mixture. Validating the efficiency involves quantifying the average number of payload molecules per antibody, known as the Drug-to-Antibody Ratio (DAR), and assessing the overall purity and integrity of the conjugate.[1] The primary methods for this characterization are chromatography and mass spectrometry.[2][3]
Comparison of Primary Validation Methods
| Method | Principle | Key Advantages | Key Limitations | Typical Output |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. Each conjugated drug adds hydrophobicity, allowing separation of species with different DARs (DAR0, DAR2, DAR4, etc.).[4] | Analysis is performed under non-denaturing conditions, preserving the native protein structure.[5][6] It is the most common and preferred method for DAR analysis.[7][8] | May have lower resolution for highly loaded ADCs (e.g., DAR8), where hydrophobicity differences are smaller.[9] Requires method optimization for each specific ADC. | Chromatogram showing peaks for each DAR species. Allows calculation of average DAR and drug load distribution.[4] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity under denaturing conditions (organic solvents, low pH). Typically requires reduction of the antibody into light and heavy chains.[7][8] | Offers high resolution and is an excellent orthogonal method to HIC.[7][8] Can provide detailed information on drug load distribution on light and heavy chains. | Denaturing conditions can alter the molecule. Requires a sample reduction step, adding complexity.[6][] | Chromatogram showing separated light and heavy chains with different drug loads. Allows for weighted average DAR calculation.[7] |
| Mass Spectrometry (LC-MS) | Measures the mass-to-charge ratio of the intact or fragmented conjugate. It can be coupled with liquid chromatography (LC) for online separation.[11] | Provides precise mass measurements, confirming the identity of different DAR species and identifying any side products. | Higher DAR species may have different ionization efficiencies, potentially underestimating the average DAR.[9] Requires specialized instrumentation and expertise. | Mass spectrum showing masses for each drug-loaded species. Allows for accurate DAR calculation and distribution analysis.[12] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius (size). It is primarily used to detect and quantify aggregates.[13][14] | Excellent for assessing product purity and identifying high molecular weight species (aggregates) which are a critical quality attribute.[15][16] | Does not provide information on DAR, as drug loading does not significantly change the molecule's size.[15] Hydrophobic ADCs can interact non-specifically with the column matrix.[13] | Chromatogram showing monomer, dimer, and higher aggregate peaks.[13] |
II. Comparison of Linker Chemistries
The this compound linker's performance can be benchmarked against alternatives for its key components: the DBCO group (for SPAAC) and the hydrazone bond (for payload release).
A. Conjugation Chemistry: SPAAC vs. Alternatives
The Dibenzocyclooctyne (DBCO) group enables Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[17][18]
| Feature | SPAAC (with DBCO) | CuAAC (Copper-Catalyzed) |
| Principle | Cycloaddition between a strained alkyne (DBCO) and an azide, driven by ring strain.[19] | Cycloaddition between a terminal alkyne and an azide, catalyzed by Copper(I).[2] |
| Biocompatibility | Highly biocompatible; no cytotoxic copper catalyst is required, making it suitable for in vivo and live-cell applications.[18][20] | Copper catalyst can be cytotoxic, limiting its use in living systems without protective ligands.[20][21] |
| Reaction Efficiency | Very high, often achieving near-quantitative yields (>95%) under mild, aqueous conditions.[2][22] | Also very efficient, and can sometimes be faster and more effective for in vitro proteomics applications.[4][20] |
| Side Reactions | Minimal side reactions due to the bioorthogonal nature of the reactants.[17] Some strained alkynes can react with thiols.[20] | Copper can catalyze side reactions and promote the oxidation of certain amino acid residues.[19] |
| Cost | Strained cyclooctyne (B158145) reagents like DBCO can be more expensive.[20] | Terminal alkynes and copper catalysts are generally less expensive. |
B. Release Mechanism: Hydrazone vs. Alternatives
The hydrazone bond is designed for acid-cleavage in the low-pH environment of endosomes and lysosomes.[23][24]
| Feature | pH-Sensitive Hydrazone Linker | Glutathione-Sensitive Disulfide Linker | Protease-Sensitive Peptide Linker |
| Cleavage Trigger | Low pH (acid hydrolysis).[23][25] | High intracellular glutathione (B108866) (GSH) concentration (reduction).[23][26] | Specific lysosomal proteases (e.g., Cathepsin B).[23] |
| Plasma Stability | Variable. Can exhibit instability in circulation, with some studies showing half-lives of ~2 days in plasma, potentially leading to premature drug release.[23][27] | Generally more stable in circulation than hydrazones, but premature cleavage can still occur.[25][26] Stability can be tuned by adding steric hindrance.[26] | Highly stable. Peptide linkers like Val-Cit can have half-lives exceeding 200 days in human plasma.[23][27] |
| Release Efficiency | Efficient release in the acidic compartments of the cell.[24] | Efficient release in the reducing environment of the cytoplasm.[26] | Highly efficient and specific release within the lysosome. |
| Potency in ADCs | Effective, but ADCs using this linker are sometimes less potent in direct comparisons to those with protease-sensitive linkers.[23][27] | Widely used and effective, particularly for delivering thiol-containing payloads. | Considered a highly robust and potent release mechanism for many successful ADCs.[23] |
Experimental Protocols & Workflows
Conjugation and Validation Workflow
The overall process from conjugation to validation follows a logical sequence designed to produce and characterize a purified bioconjugate.
Protocol 1: DAR Determination by HIC-HPLC
This protocol is for analyzing the distribution of drug-loaded species and calculating the average DAR under native conditions.
-
System Preparation:
-
HPLC System: Agilent 1260 HPLC system or equivalent.[28]
-
Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm.[28]
-
Mobile Phase A (MPA): 1.2 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 6.0.[28]
-
Mobile Phase B (MPB): 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) Isopropanol (B130326).[28]
-
Column Temperature: 30 °C.[28]
-
Flow Rate: 0.8 mL/min.[28]
-
Detection: UV absorbance at 280 nm.[28]
-
-
Sample Preparation:
-
Dilute the purified conjugate sample to a concentration of 1 mg/mL in a buffer compatible with the mobile phase (e.g., PBS).
-
-
Chromatography:
-
Equilibrate the column with MPA.
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient from high salt (MPA) to low salt (MPB) over 20-30 minutes to elute species based on increasing hydrophobicity (unconjugated antibody elutes first, followed by DAR2, DAR4, etc.).
-
-
Data Analysis:
Protocol 2: Aggregate Analysis by SEC-HPLC
This protocol is for quantifying high molecular weight species (aggregates) in the final conjugate sample.
-
System Preparation:
-
HPLC System: UHPLC system such as Agilent 1290 Infinity II Bio LC.[13]
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm.[13]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. For hydrophobic ADCs, adding an organic modifier like 10-15% isopropanol may be necessary to prevent secondary interactions.[13][15]
-
Column Temperature: Ambient (25 °C).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.[13]
-
-
Sample Preparation:
-
Dilute the purified conjugate to a final concentration of 1-2 mg/mL in the mobile phase.[14]
-
-
Chromatography:
-
Equilibrate the column with the mobile phase.
-
Inject 5-20 µL of the sample.
-
Run an isocratic elution for 15-20 minutes. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.[15]
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of aggregates: % Aggregates = (Area_Aggregates / Total Area of All Peaks) * 100
-
Protocol 3: Intact Mass Analysis by LC-MS
This protocol provides an overview of determining DAR by intact mass analysis.
-
System Preparation:
-
LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer like a Q-TOF.[1][11]
-
Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S) or a size-exclusion column for native MS.
-
Mobile Phase (RP-LC): Typically involves a gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
MS Parameters: Set to acquire data in the appropriate m/z range for the expected charge state distribution of the intact ADC.
-
-
Sample Preparation:
-
The sample must be purified and buffer-exchanged into a volatile buffer (e.g., ammonium acetate) for native MS or prepared in the LC mobile phase for RP-LC-MS.
-
For complex ADCs, deglycosylation using an enzyme like PNGase F may be performed to simplify the resulting mass spectrum.[12]
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram and the corresponding mass spectra.
-
Use deconvolution software (e.g., Agilent MassHunter BioConfirm) to convert the raw mass spectrum (m/z vs. intensity) into a deconvoluted spectrum showing the neutral mass of each species (mass vs. intensity).[1][12]
-
Identify the mass peaks corresponding to the unconjugated antibody and the various drug-loaded forms.
-
Calculate the average DAR based on the relative abundance of each species in the deconvoluted spectrum.[12]
-
References
- 1. hpst.cz [hpst.cz]
- 2. glenresearch.com [glenresearch.com]
- 3. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 16. usp.org [usp.org]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. docs.aatbio.com [docs.aatbio.com]
- 23. benchchem.com [benchchem.com]
- 24. pharmiweb.com [pharmiweb.com]
- 25. researchgate.net [researchgate.net]
- 26. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 28. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hydrazone Linkage Versus Other Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences its therapeutic index. This guide provides an objective comparison of hydrazone linkers with other prevalent cleavable linkers, supported by experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate complex mechanisms.
The efficacy of an ADC hinges on the stable attachment of a potent cytotoxic payload to a monoclonal antibody (mAb) in systemic circulation and its efficient release at the tumor site. Cleavable linkers are designed to exploit the physiological differences between the bloodstream and the tumor microenvironment or the intracellular compartments of cancer cells to trigger payload release. This targeted delivery mechanism is paramount for maximizing on-target efficacy while minimizing off-target toxicities.
This guide will delve into the characteristics of three main classes of cleavable linkers: pH-sensitive (hydrazone), protease-sensitive (e.g., valine-citrulline), and glutathione-sensitive (disulfide) linkers.
Mechanisms of Cleavage: A Tale of Three Triggers
The selective release of the cytotoxic payload is orchestrated by distinct cleavage mechanisms inherent to each linker type.
-
pH-Sensitive Linkers (Hydrazone): These linkers are engineered to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[1] The acidic milieu protonates the hydrazone nitrogen, facilitating its cleavage and subsequent release of the payload.
-
Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[1] The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[1]
-
Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are stable in the oxidative environment of the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH).[1]
Quantitative Comparison of Linker Performance
The performance of a linker is evaluated based on its stability in plasma and its ability to mediate potent cytotoxicity upon reaching the target cells. The following tables summarize key quantitative data from comparative studies.
Plasma Stability of Cleavable Linkers
A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| pH-Sensitive | Hydrazone | ~2 days[1] | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[1] |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[1] | Highly stable in human plasma, but can be less stable in mouse plasma due to the presence of carboxylesterases.[1] |
| Valine-Alanine (Val-Ala) | Stable[1] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[1] | |
| Glutathione-Sensitive | Disulfide | Variable[1] | Stability can be modulated by steric hindrance around the disulfide bond.[1] |
| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable[1] | Shows greater stability and efficacy in vivo compared to some peptide linkers.[1] |
| Sulfatase-Cleavable | High (> 7 days in mouse plasma)[1] | Demonstrates high plasma stability.[1] |
Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
| Linker Type | Linker Example | Payload | Target Antigen | IC50 (ng/mL) | Key Findings |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | Variable[1] | Generally less potent than protease-sensitive linker-ADCs in direct comparisons.[1] |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3[1] | Potent cytotoxicity, but efficacy can be influenced by the level of protease expression in tumor cells.[1] |
| Valine-Alanine (Val-Ala) | MMAE | HER2+ | Similar to Val-Cit[1] | Comparable in vitro activity to Val-Cit, with the advantage of lower hydrophobicity.[1] | |
| Enzyme-Sensitive (Other) | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8[1] | Demonstrated higher in vitro potency compared to a Val-Cit ADC.[1] |
| Sulfatase-cleavable | MMAE | HER2+ | 61[1] | Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[1] |
Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Experimental Protocols
To aid researchers in the evaluation of ADCs with different linkers, detailed methodologies for key experiments are provided below.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
References
A Comparative Guide to Analytical Techniques for Characterizing Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) are a complex class of biotherapeutics that merge the targeted specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug.[1][2] This intricate structure, comprising an antibody, a linker, and a payload, presents unique analytical challenges.[1] Ensuring the safety, efficacy, and consistency of these therapies necessitates a robust analytical toolkit to monitor their critical quality attributes (CQAs).[1][3][4]
This guide provides a comparative overview of the principal analytical techniques used to characterize ADCs, with a focus on experimental data and detailed methodologies to aid researchers in selecting the most appropriate methods for their development needs.
Key Critical Quality Attributes (CQAs) and Corresponding Analytical Techniques
The manufacturing process of ADCs can result in a heterogeneous mixture of species.[1][4] Characterizing this heterogeneity is paramount. The primary CQAs for ADCs include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation, and charge heterogeneity. A variety of analytical techniques are employed to assess these attributes.[4][5][6]
A general workflow for the analytical characterization of ADCs often involves a multi-faceted approach, starting from initial screening to in-depth characterization and quality control.
References
- 1. adcreview.com [adcreview.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
Mass Spectrometry for the Analysis of NH2-PEG4-hydrazone-DBCO Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the analysis of NH2-PEG4-hydrazone-DBCO conjugates, critical components in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
The this compound linker is a key reagent in bioconjugation, enabling the attachment of molecules to biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC) via its dibenzocyclooctyne (DBCO) group and providing a flexible polyethylene (B3416737) glycol (PEG) spacer. The hydrazone linkage offers a cleavable option under acidic conditions, while the amine (NH2) group provides a versatile point of attachment. Mass spectrometry (MS) is an indispensable tool for confirming the successful synthesis and purity of these conjugates. This guide compares the most common MS-based methods for their analysis: Electrospray Ionization Mass Spectrometry (ESI-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Native Mass Spectrometry.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique for analyzing this compound conjugates depends on the specific analytical need, whether it's routine confirmation of a small molecule conjugate or detailed characterization of a large, complex biomolecule like an ADC.
| Parameter | Electrospray Ionization (ESI-MS) | MALDI-TOF MS | Native Mass Spectrometry |
| Principle | Soft ionization of analytes from solution, producing multiply charged ions. | Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization, primarily producing singly charged ions. | ESI-based technique under non-denaturing conditions to preserve the native structure of biomolecules. |
| Mass Accuracy | High (<5 ppm with high-resolution instruments). | Moderate to High (5-100 ppm, depending on the instrument). | High (<10 ppm with high-resolution instruments). |
| Resolution | High, allowing for isotopic resolution of large molecules. | Good, but can be limited for very high mass species. | High, capable of resolving different drug-to-antibody ratios (DARs). |
| Sensitivity | High (femtomole to attomole range). | High (femtomole to picomole range). | Moderate to High, dependent on sample purity and instrument tuning. |
| Throughput | Moderate, often coupled with liquid chromatography (LC) for sample introduction. | High, suitable for rapid screening of multiple samples. | Moderate, often coupled with size-exclusion chromatography (SEC). |
| Sample Type | Soluble small molecules to large proteins and ADCs. | Peptides, proteins, polymers, and small molecules. Tolerant to some salts and buffers. | Intact proteins, protein complexes, and ADCs in their folded state. |
| Key Application for Conjugate Analysis | Detailed structural characterization, LC-MS for purity assessment and identification of byproducts. | Rapid screening, molecular weight determination of conjugates. | Determination of drug-to-antibody ratio (DAR) and analysis of non-covalent interactions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for each mass spectrometry technique.
Electrospray Ionization (ESI-MS) Protocol for a PEGylated Peptide
-
Sample Preparation:
-
Dissolve the this compound conjugated peptide in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 µM.
-
Ensure the sample is free of non-volatile salts which can interfere with ionization. Buffer exchange into a volatile buffer like ammonium (B1175870) acetate (B1210297) may be necessary for larger biomolecules.[1]
-
-
Instrumentation and Analysis:
-
Couple a liquid chromatography system (e.g., UPLC) to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a C18 column for reversed-phase separation.
-
Set the mobile phases as A: 0.1% formic acid in water, and B: 0.1% formic acid in acetonitrile.
-
Apply a gradient elution from 5% to 95% B over a suitable time to ensure separation of the conjugate from any impurities.
-
Acquire data in positive ion mode over a mass range appropriate for the expected m/z of the conjugate.
-
The resulting data can be deconvoluted to determine the zero-charge mass of the conjugate.[1]
-
MALDI-TOF MS Protocol for a PEGylated Small Molecule
-
Matrix and Sample Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[2]
-
Dissolve the this compound conjugate in the same solvent to a concentration of approximately 10 pmol/µL.
-
Mix the analyte and matrix solutions in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.
-
-
Instrumentation and Analysis:
-
Use a MALDI-TOF mass spectrometer in positive ion reflector mode for higher mass accuracy.
-
Calibrate the instrument using a standard peptide or polymer mixture of known molecular weights.
-
Acquire the mass spectrum by firing the laser at the sample spot. The resulting spectrum will primarily show the singly charged molecular ion ([M+H]+ or [M+Na]+).
-
Native Mass Spectrometry Protocol for an ADC
-
Sample Preparation:
-
Buffer exchange the ADC sample into a volatile, non-denaturing buffer such as 100-200 mM ammonium acetate (pH 7.0) using a desalting column or buffer exchange spin column.[3]
-
The final concentration of the ADC should be in the low micromolar range (e.g., 1-5 µM).
-
-
Instrumentation and Analysis:
-
Couple a size-exclusion chromatography (SEC) system to a mass spectrometer capable of native MS analysis (e.g., a Q-TOF or Orbitrap modified for high mass transmission).
-
Use an SEC column with an appropriate pore size for the ADC.
-
The mobile phase should be the same volatile buffer used for sample preparation (e.g., 100 mM ammonium acetate).
-
Set the mass spectrometer to positive ion mode with gentle source conditions (e.g., lower capillary voltage, higher source temperature) to preserve the native structure and non-covalent interactions.
-
The resulting mass spectrum will show a distribution of multiply charged ions for each drug-loaded species (DAR0, DAR2, DAR4, etc.), which can be deconvoluted to determine the average DAR.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in the analysis of this compound conjugates.
Caption: Experimental workflow for ESI-MS analysis.
Caption: Experimental workflow for MALDI-TOF MS analysis.
Caption: Experimental workflow for Native MS analysis.
Conclusion
The mass spectrometric analysis of this compound conjugates is a critical step in the development of novel bioconjugates. ESI-MS provides detailed structural information and is well-suited for coupling with liquid chromatography for purity assessment. MALDI-TOF MS offers a rapid and high-throughput method for molecular weight determination. Native MS is the premier technique for characterizing intact antibody-drug conjugates, providing crucial information on drug-to-antibody ratios and the presence of aggregates. The selection of the most appropriate technique will be guided by the specific analytical question and the nature of the conjugate being analyzed.
References
A Researcher's Guide to Assessing the In Vitro and In Vivo Stability of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals.
The stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success, profoundly influencing its efficacy, safety, and pharmacokinetic profile. Premature release of the cytotoxic payload can lead to off-target toxicity, while a linker that is too stable may prevent the drug from reaching its intracellular target. This guide provides an objective comparison of key methodologies for assessing the in vitro and in vivo stability of ADCs, supported by experimental data and detailed protocols.
Data Presentation: Comparative Stability of ADC Linkers
The choice of linker technology is pivotal to an ADC's performance. The following tables summarize key quantitative data comparing the stability of different linker types in various biological matrices.
Table 1: In Vitro Plasma Stability of Different ADC Linkers
| Linker Type | ADC Example | Species | Incubation Time (days) | % DAR Loss | Reference |
| Val-Cit-PABC (vc) | Trastuzumab-vc-MMAE | Human | 7 | < 5% | [1] |
| Val-Cit-PABC (vc) | Trastuzumab-vc-MMAE | Mouse | 7 | ~10-15% | [1] |
| Val-Ala | Anti-Her2-Val-Ala-MMAE | Mouse | 7 | Similar to Val-Cit | [2] |
| OHPAS (Ortho Hydroxy-Protected Aryl Sulfate) | ITC6103RO | Mouse | In vivo study | Stable | [3] |
| VC-PABC | ITC6104RO | Mouse | In vivo study | Unstable | [3] |
| Non-cleavable (e.g., SMCC) | Ado-trastuzumab emtansine | Human | Clinical Study | Stable | [4] |
| Exo-Cleavable | Exo-EVC-Exatecan ADC | Rat | In vivo study | Superior stability to T-DXd |
DAR: Drug-to-Antibody Ratio. Data is compiled from multiple sources and may represent approximations for comparative purposes.
Table 2: In Vitro Lysosomal Stability of Different ADC Linkers
| Linker Type | Incubation Time | % Payload Release | Reference |
| Val-Cit | 30 minutes | >80% | [5] |
| Deruxtecan (GGFG) | 24 hours | Near complete | [5] |
| Tesirine (Val-Ala) | 24 hours | Near complete | [5] |
| Non-cleavable (Mafodotin) | 24 hours | No cleavage | [5] |
Key Stability-Indicating Assays
A comprehensive assessment of ADC stability involves a panel of orthogonal analytical methods to monitor various degradation pathways, including deconjugation, aggregation, and fragmentation.
In Vitro Stability Assays
1. Plasma Stability Assay: This assay is crucial for predicting the premature release of the cytotoxic payload in systemic circulation.[1] ADCs are incubated in plasma from different species (e.g., human, mouse, rat) at 37°C over a time course, typically up to seven days.[1][6] The stability is assessed by monitoring the change in the drug-to-antibody ratio (DAR) over time using techniques like liquid chromatography-mass spectrometry (LC-MS).[1] A stable ADC will exhibit minimal loss in DAR.[1]
2. Lysosomal Stability Assay: This assay simulates the intracellular environment where the linker is designed to be cleaved, releasing the payload.[1] The ADC is incubated with isolated lysosomes or lysosomal enzymes, and the release of the payload is quantified over time, typically by LC-MS.[1][5]
3. Aggregation Analysis: The conjugation of hydrophobic drugs can increase the propensity of an ADC to aggregate, which can impact its efficacy and immunogenicity. Size-exclusion chromatography (SEC) is the standard method for quantifying high molecular weight species (aggregates).[7][8][9]
4. Forced Degradation Studies: These studies are designed to identify potential degradation pathways by subjecting the ADC to stress conditions such as high and low pH, elevated temperature, light, and oxidation.[10][11] The goal is to achieve 5-20% degradation to ensure that the analytical methods can detect and resolve the degradation products.[12][13]
In Vivo Stability Assessment
In vivo stability is ultimately determined through pharmacokinetic (PK) studies in relevant animal models.[14] These studies involve administering the ADC to animals and collecting blood samples at various time points to measure the concentrations of different ADC species, including the total antibody, the conjugated ADC, and the free payload.[15] The pharmacokinetic profiles of these analytes provide critical information about the in vivo stability and clearance of the ADC.[4][16]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
Objective: To determine the stability of an ADC in plasma by monitoring DAR over time.
Materials:
-
ADC of interest
-
Human, mouse, and rat plasma (frozen aliquots)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunoaffinity capture
-
LC-MS system
Procedure:
-
Preparation: Thaw plasma aliquots. Prepare a solution of the ADC in PBS.
-
Incubation: Incubate the ADC in plasma from different species at a concentration of approximately 1 mg/mL at 37°C. Include a buffer control (ADC in PBS) to assess inherent stability.[1]
-
Time Points: Collect aliquots at specified time points (e.g., 0, 1, 3, 5, and 7 days).[1]
-
Sample Processing: Isolate the ADC from the plasma using immunoaffinity capture with Protein A/G magnetic beads.[1]
-
LC-MS Analysis: Analyze the captured ADC by LC-MS to determine the average DAR at each time point. The supernatant can also be analyzed to quantify the amount of released payload.[17][18]
-
Data Analysis: Calculate the percentage of DAR loss over time compared to the day 0 sample.
Protocol 2: Aggregation Analysis by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of aggregates in an ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)[7]
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate (B84403) buffer with or without an organic modifier)[8]
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration in the mobile phase.
-
Injection: Inject the prepared sample onto the SEC column.
-
Chromatography: Run the SEC method, separating molecules based on their hydrodynamic radius. Larger molecules (aggregates) will elute first, followed by the monomer, and then any fragments.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.
Protocol 3: Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and drug load distribution of a cysteine-linked ADC.
Materials:
-
ADC sample
-
HIC column (e.g., YMC-Triart BioPro HIC)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
System Preparation: Equilibrate the HIC column with the starting mobile phase conditions (a mixture of Mobile Phase A and B).
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Injection: Inject the prepared sample onto the HIC column.
-
Chromatography: Apply a gradient from high to low salt concentration to elute the different ADC species. The unconjugated antibody will elute first, followed by species with increasing drug loads (DAR2, DAR4, etc.) due to their increased hydrophobicity.[19][20]
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species. Calculate the weighted average DAR using the percentage peak area for each species and its corresponding drug load.[19][21]
Mandatory Visualizations
Caption: Workflow for assessing ADC stability in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. sgs.com [sgs.com]
- 14. mdpi.com [mdpi.com]
- 15. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC) | Waters [waters.com]
A Comparative Analysis of Copper-Free vs. Copper-Catalyzed Click Chemistry for Researchers and Drug Development Professionals
An objective guide to the two predominant click chemistry paradigms, offering a detailed comparison of their performance, supported by experimental data and protocols.
Click chemistry has revolutionized the fields of bioconjugation, drug discovery, and materials science by providing a set of reliable and efficient reactions for covalently linking molecules.[1] Among these, the azide-alkyne cycloaddition has become a cornerstone, with two primary variants leading the way: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative.[2][3] This guide provides a comprehensive comparative analysis of these two powerful methodologies to assist researchers in selecting the optimal approach for their specific applications.
Performance Comparison: CuAAC vs. SPAAC
The choice between copper-catalyzed and copper-free click chemistry hinges on a trade-off between reaction speed and biocompatibility.[4] CuAAC is generally faster and more efficient for a wider range of substrates, while SPAAC excels in biological applications where the cytotoxicity of copper is a concern.[4][5]
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide (B81097).[4] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[4] |
| Reaction Rate | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[4] The reaction rate is less affected by the steric bulk of the azide.[4] | Slower than CuAAC, with rates highly dependent on the structure of the cyclooctyne and azide.[4][6] Can be significantly slower with sterically demanding substrates.[4] |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[5][7] The use of copper-chelating ligands can mitigate toxicity to some extent.[8][9][10] | Excellent biocompatibility as it is a catalyst-free reaction, making it ideal for in vivo and live-cell applications.[1][11][12] |
| Specificity & Side Reactions | Highly specific with fewer background side reactions.[2][10] However, copper ions can promote the oxidation of certain amino acid residues.[13] | Strained alkynes can be highly reactive towards cysteine-containing proteins, potentially leading to off-target reactions and higher background.[2] |
| Reagent Accessibility | Terminal alkynes are generally small and easy to synthesize or incorporate into biomolecules.[6] | The synthesis of highly strained cyclooctynes can be challenging and costly.[5] Their bulky nature can also lead to steric hindrance and increased hydrophobicity.[6] |
| Regioselectivity | Produces a single 1,4-disubstituted triazole regioisomer.[14] | Typically produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[12] |
Experimental Data: A Head-to-Head Comparison in Proteomics
A key application of click chemistry is in the identification of post-translationally modified proteins. A comparative study on O-GlcNAc modified proteins in A549 cells provides valuable quantitative insights into the performance of CuAAC and SPAAC in a complex biological sample.[2][15]
| Metric | CuAAC (with Biotin-Diazo-Alkyne) | SPAAC (with Biotin-DIBO-Alkyne) |
| Putative O-GlcNAc Modified Proteins Identified | 229[15] | 188[15] |
| Overlapping Proteins Identified by Both Methods | 114[15] | 114[15] |
| Proteins Found in O-GlcNAc Database (dbOGAP) | 74[15] | 46[15] |
These results suggest that in this specific proteomics workflow, CuAAC demonstrated higher labeling efficiency and specificity, leading to the identification of a greater number of proteins with better accuracy.[2][15]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for CuAAC and SPAAC.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for labeling an alkyne-tagged biomolecule with an azide-containing reporter molecule in a cell lysate.[8]
Reagents:
-
Alkyne-tagged biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer)
-
Azide-containing reporter molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution
-
Sodium ascorbate (B8700270) stock solution (must be freshly prepared)
-
Copper-chelating ligand (e.g., THPTA, BTTAA) stock solution
Procedure:
-
To the buffered solution of the alkyne-tagged biomolecule, add the azide reporter molecule to the desired final concentration.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add CuSO₄ to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1 hour.
-
The reaction can be stopped by adding a chelating agent like EDTA or by proceeding directly to purification steps such as precipitation or chromatography.[8]
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a general guideline for labeling an azide-tagged biomolecule with a strained alkyne reporter.[8]
Reagents:
-
Azide-tagged biomolecule in a suitable buffer (e.g., phosphate buffer)
-
Strained alkyne-containing reporter molecule (e.g., a DBCO or DIBO derivative) dissolved in a compatible solvent (e.g., DMSO)
Procedure:
-
To the buffered solution of the azide-tagged biomolecule, add the strained alkyne reporter molecule.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the strained alkyne and the concentration of the reactants.[8]
-
The reaction proceeds to completion without the need for quenching.
-
The product can be used directly or purified as needed.[8]
Visualizing the Chemistries
To better understand the fundamental differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.
Conclusion
Both copper-catalyzed and copper-free click chemistry are invaluable tools in the modern researcher's arsenal. CuAAC offers superior reaction kinetics and is often the method of choice for applications where biocompatibility is not the primary concern, such as in materials science or with in vitro protein labeling.[2][4] Conversely, SPAAC is the undisputed champion for in vivo and live-cell studies, where the absence of copper toxicity is paramount.[1][11] The development of new ligands to reduce copper's toxicity is narrowing the gap, but for now, the choice between these two powerful techniques remains a critical decision based on the specific experimental context.[9][10] By understanding the strengths and limitations of each approach, researchers can harness the full potential of click chemistry to advance their scientific discoveries.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody-Drug Conjugate Linkers: A Comparative Evaluation of Efficacy
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision point in the design and ultimate success of an antibody-drug conjugate (ADC). This guide provides an objective comparison of the performance of ADCs with different linker technologies, supported by experimental data and detailed methodologies for key evaluation assays.
The linker connecting the monoclonal antibody to the potent cytotoxic payload is a pivotal component that profoundly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while ensuring efficient cleavage and payload delivery within the target tumor cells.[1][2] Linker technologies are broadly categorized as cleavable and non-cleavable, each with distinct mechanisms of action that dictate the therapeutic window of the ADC.[3][4]
The Great Divide: Cleavable vs. Non-Cleavable Linkers
Cleavable linkers are designed to be selectively cleaved in response to specific triggers present in the tumor microenvironment or within the cancer cell, such as enzymes, acidic pH, or a reducing environment.[4][5] This targeted release can enhance the ADC's potency and may facilitate a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[4]
Non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to release the payload.[2][6] This generally results in greater plasma stability and a reduced risk of off-target toxicity, as the payload remains attached to the antibody until the ADC is internalized and processed by the target cell.[6] Studies have suggested that non-cleavable linked ADCs may offer a wider therapeutic window due to their enhanced stability.[6]
Quantitative Comparison of ADC Performance with Different Linkers
The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data from various studies to facilitate a comparison of different linker types.
Note: Direct comparison of data across different studies should be approached with caution due to variations in the antibody, payload, drug-to-antibody ratio (DAR), and the specific experimental models used.
Table 1: In Vitro Cytotoxicity of ADCs with Various Linkers
| Linker Type | Linker Example | Antibody Target | Payload | Cell Line | IC50 | Citation(s) |
| Cleavable | ||||||
| Protease-Sensitive | Val-Cit | HER2 | MMAE | SK-BR-3 (High HER2) | ~13-50 ng/mL | [7] |
| Val-Cit | HER2 | MMAE | MDA-MB-361 (Moderate HER2) | ~25-80 ng/mL (DAR >3.5) | [7] | |
| Val-Ala | HER2 | MMAE | HER2+ cells | 92 pmol/L | [8] | |
| Sulfatase-Cleavable | HER2 | MMAE | HER2+ cells | 61 pmol/L | [8] | |
| Non-Cleavable | ||||||
| Thioether | SMCC | HER2 | DM1 | HER2+ cells | 609 pmol/L | [8] |
| SMCC | HER2 | DM1 | KPL-4 (HER2+) | ~0.02 µg/mL | [6] |
Table 2: In Vivo Plasma Stability of ADCs with Different Linkers
| Linker Type | Linker Example | ADC | Animal Model | Plasma Half-life (t½) | Citation(s) |
| Cleavable | |||||
| Hydrazone | - | Silyl ether-MMAE conjugate | Human Plasma | > 7 days | [8] |
| Carbonate | - | Human Plasma | 36 hours | [8] | |
| Non-Cleavable | |||||
| Thioether | SMCC | Trastuzumab-DM1 | Mouse | - | [8] |
| CX (triglycyl peptide) | Trastuzumab-DM1 | Mouse | 9.9 days | [8] |
Table 3: In Vivo Antitumor Efficacy of ADCs with Different Linkers
| Linker Type | Linker Example | ADC | Xenograft Model | Efficacy Outcome | Citation(s) |
| Cleavable | |||||
| Protease-Sensitive | Val-Cit | cBu-Cit-MMAE ADC | Tumor Xenograft | Greater tumor suppression than Val-Cit ADC at 3 mg/kg | [8] |
| Non-Cleavable | |||||
| Thioether | SMCC | Trastuzumab-DM1 | JIMT-1 (trastuzumab-resistant) | Tumor regression at 15 mg/kg | |
| CX (triglycyl peptide) | EGFR-targeting ADC | EGFR Xenograft | More active at 3 mg/kg than SMCC-DM1 ADC at 15 mg/kg |
Visualizing ADC Mechanisms and Workflows
To further understand the functional consequences of linker choice, the following diagrams illustrate the key signaling pathways and experimental workflows involved in ADC evaluation.
References
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NH2-PEG4-hydrazone-DBCO and Maleimide-Based Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides an objective, data-driven comparison of two prominent linker technologies: the modern NH2-PEG4-hydrazone-DBCO linker, which leverages bioorthogonal click chemistry, and the conventional maleimide-based linkers that rely on amine-to-thiol coupling.
This comprehensive analysis delves into the reaction mechanisms, stability profiles, and conjugation efficiencies of these linkers, supported by quantitative data and detailed experimental protocols. Visualizations of key chemical reactions and experimental workflows are also provided to facilitate a deeper understanding of these powerful bioconjugation tools.
At a Glance: Key Differences and Performance Metrics
The selection between a hydrazone-DBCO and a maleimide-based linker is contingent on the specific application, the biochemical nature of the molecules to be conjugated, and the desired characteristics of the final bioconjugate. The following tables summarize the key performance parameters of each linker type, drawing from a compilation of studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in published literature; therefore, the data presented here represents a reasonable estimation of expected performance.
| Feature | This compound Linker | Maleimide-Based Linker |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) / Click Chemistry.[1][2] | NHS ester aminolysis followed by Maleimide-thiol addition.[3] |
| Reactive Groups | DBCO reacts with Azide; Hydrazone is pH-sensitive.[1][4] | NHS ester reacts with primary Amine; Maleimide (B117702) reacts with Sulfhydryl (Thiol).[3][] |
| Specificity | High, due to the bioorthogonal nature of the DBCO-azide reaction.[2] | High for the maleimide-thiol reaction at pH 6.5-7.5.[] Some cross-reactivity of maleimides with amines can occur at higher pH.[] |
| Reaction Conditions | Typically physiological (pH 7.0-7.4), aqueous buffer, room temperature.[2] | Maleimide-thiol reaction optimal at pH 6.5-7.5.[][6] NHS ester reaction optimal at pH 7.0-7.2.[7] |
| Cleavability | The hydrazone bond is cleavable under acidic conditions (e.g., in endosomes/lysosomes).[1][4][] | The thioether bond is generally stable, though some maleimide-based linkers can be designed to be cleavable.[][9] |
Quantitative Comparison of Conjugation Efficiency and Stability
The efficiency of the conjugation reaction and the stability of the resulting linkage are paramount for the successful development of robust and effective bioconjugates.
| Parameter | Hydrazone-Based Conjugation | Maleimide-Thiol Conjugation | Reference |
| Conjugation Efficiency/Yield | ~60% to "essentially complete" | 58 ± 12% to 85-88% | [10][11][12][13][14] |
| Average Drug-to-Antibody Ratio (DAR) | Not Specified | 3.6 | [10] |
| Linker Type | Condition | Stability (Half-life or % Remaining) | Reference |
| Hydrazone | pH 7.4 (Physiological) | Generally stable, but structure-dependent. Aromatic hydrazones are more stable than aliphatic ones. | [4][12][13][14][15] |
| Hydrazone | pH 5.0 (Acidic) | Labile, designed for cleavage in acidic intracellular compartments. Significant release observed. | [4][12][13][14] |
| Maleimide-Thiol | In human plasma | Susceptible to retro-Michael reaction leading to drug loss. Can vary significantly based on linker design. Self-hydrolyzing maleimides show improved stability. | [9][16][17][18][19][20][21] |
| Maleimide-Thiol (Self-hydrolyzing) | In human plasma | Increased stability due to rapid hydrolysis of the thiosuccinimide ring, preventing the retro-Michael reaction. | [19][20][21] |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying chemistry and experimental procedures is crucial for the successful implementation of these linker technologies.
This compound Linker
The this compound linker is a heterobifunctional reagent that enables a two-step conjugation process. The DBCO (dibenzocyclooctyne) group reacts with an azide-functionalized molecule via SPAAC, a type of copper-free click chemistry. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups. The other end of the linker contains a hydrazone, which is a pH-sensitive linkage. The terminal amine (NH2) can be used for further modifications if needed, though in many applications, the core functionality lies in the DBCO and hydrazone moieties.
Maleimide-Based Linker
Maleimide-based linkers are widely used for bioconjugation, particularly for modifying proteins at cysteine residues.[6][22] The maleimide group exhibits high reactivity and selectivity towards thiol groups (-SH) within a pH range of 6.5 to 7.5, forming a stable thioether bond through a Michael addition reaction.[] These linkers are often heterobifunctional, with the other end typically containing an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, such as those found on lysine (B10760008) residues.
Experimental Protocols
Detailed methodologies are essential for reproducible and successful bioconjugation experiments.
Protocol: Bioconjugation using a Maleimide-Based Linker
This protocol provides a general procedure for conjugating a maleimide-containing molecule to a protein with available thiol groups.
Materials:
-
Protein containing free thiol groups (e.g., antibody with reduced disulfide bonds)
-
Maleimide-functionalized molecule (e.g., drug, dye)
-
Degassed conjugation buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)[22]
-
Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)[6][22]
-
Anhydrous DMSO or DMF for dissolving the maleimide compound[22]
-
Purification system (e.g., gel filtration, HPLC, FPLC)[22]
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[22]
-
Reduction of Disulfide Bonds (if necessary): If the protein's thiol groups are in the form of disulfide bonds, they must be reduced. Add a 10-100x molar excess of TCEP to the protein solution.[6][22] Incubate at room temperature for 20-30 minutes. It is crucial to perform this step in an oxygen-free environment to prevent re-oxidation of the thiols.[22]
-
Maleimide Solution Preparation: Dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to prepare a stock solution (e.g., 1-10 mg in 100 µL).[22]
-
Conjugation Reaction: Add a 10-20x molar excess of the maleimide solution to the protein solution. Gently mix and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess, unreacted maleimide compound and other reagents from the conjugated protein using a suitable purification method such as gel filtration, HPLC, or FPLC.[22]
Protocol: Bioconjugation using an this compound Linker
This protocol outlines a general procedure for a two-step conjugation using a DBCO-containing linker and an azide-functionalized molecule, followed by potential payload attachment via the amine and subsequent pH-triggered release.
Materials:
-
Azide-functionalized molecule (e.g., antibody)
-
This compound linker
-
Payload with a reactive group for the amine (if applicable)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size exclusion chromatography)
-
Acidic buffer (e.g., acetate (B1210297) buffer, pH 5.0) for cleavage studies
Procedure:
-
SPAAC Reaction:
-
Dissolve the azide-functionalized molecule in the reaction buffer.
-
Dissolve the this compound linker in a compatible solvent (e.g., DMSO) and add it to the azide-molecule solution at a desired molar ratio.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or as optimized for the specific reactants.
-
Purify the resulting DBCO-conjugated molecule to remove excess linker using a suitable method like size exclusion chromatography.
-
-
Payload Conjugation (if applicable):
-
The terminal amine of the conjugated linker can be used for further derivatization, for example, by reacting it with an NHS-ester activated payload.
-
-
Hydrazone Cleavage Assay:
-
To confirm the pH-sensitivity of the hydrazone linkage, incubate the purified conjugate in an acidic buffer (pH 5.0) and a neutral buffer (pH 7.4) at 37°C.
-
Analyze the samples at various time points using techniques like HPLC or SDS-PAGE to monitor the release of the conjugated molecule.
-
Conclusion
Both this compound and maleimide-based linkers are powerful tools in the bioconjugation toolbox. The choice between them should be guided by the specific requirements of the application.
-
This compound linkers offer the advantages of bioorthogonal click chemistry, leading to highly specific and controlled conjugation.[2] The integrated pH-sensitive hydrazone bond provides a mechanism for controlled release in acidic environments, a highly desirable feature for intracellular drug delivery.[4][]
-
Maleimide-based linkers are a well-established and widely used technology, particularly for protein modification at cysteine residues.[][9] While the stability of the resulting thioether bond can be a concern in vivo due to the potential for retro-Michael reactions, advancements such as self-hydrolyzing maleimides have been developed to mitigate this issue.[9][19][20][21]
For applications demanding high specificity, controlled release in acidic environments, and potentially complex multi-step conjugations, the this compound linker presents a compelling option. For more routine bioconjugation tasks where a stable linkage to a thiol group is desired and potential instability can be managed, the well-documented and economical maleimide-based linkers remain a viable choice. Ultimately, empirical evaluation of the chosen linker in the specific biological system of interest is crucial for ensuring optimal performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 9. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of hydrazone heterobifunctional cross-linking agents for reversible conjugation of thiol-containing chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 20. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Researcher's Guide to Drug-to-Antibody Ratio (DAR) Characterization: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs). The DAR, which represents the average number of drug molecules conjugated to an antibody, directly influences the efficacy, safety, and pharmacokinetic profile of the ADC.[][2] This guide provides a comprehensive comparison of the most widely used analytical methods for DAR characterization: Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide will delve into the principles of each technique, provide detailed experimental protocols, present a comparative analysis of their performance with supporting data, and illustrate the experimental workflows through diagrams.
Comparison of Key Performance Characteristics
The choice of analytical method for DAR characterization depends on several factors, including the stage of drug development, the specific characteristics of the ADC, the desired level of information, and available instrumentation. The following table summarizes the key performance characteristics of UV-Vis Spectroscopy, HIC, and LC-MS.
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Information Provided | Average DAR | Average DAR, drug-load distribution, unconjugated antibody | Precise mass of intact ADC and subunits, average DAR, drug-load distribution, conjugation site analysis |
| Principle | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the conjugated drug. | Separates ADC species based on differences in hydrophobicity conferred by the drug-linker. | Separates ADC species by chromatography and determines their mass-to-charge ratio. |
| Advantages | Simple, rapid, and widely accessible. | Provides information on drug distribution under non-denaturing conditions; considered a standard technique for cysteine-conjugated ADCs.[3][4] | High accuracy, detailed characterization, can identify conjugation sites, and is applicable to a wide range of ADCs.[5][6] |
| Disadvantages | Provides only the average DAR and can be prone to interference from free drug or other UV-absorbing components.[] | Lower resolution for highly hydrophobic ADCs, and potential for non-specific binding. Incompatible with MS due to non-volatile salts.[7] | Higher complexity, more expensive instrumentation, and potential for ionization suppression effects. |
| Typical Application | Rapid, routine analysis in early development and for in-process control. | Quality control for lot release of cysteine-linked ADCs.[3] | In-depth characterization, comparability studies, and investigation of heterogeneity. |
Quantitative Data Comparison
A direct comparison of DAR values obtained by different methods for the same ADC batches provides valuable insight into the accuracy and consistency of these techniques. The following data is from a study comparing the DAR of three different batches of a cysteine-conjugated ADC using HIC-UV and native Size-Exclusion Chromatography-Mass Spectrometry (SEC-LC-MS).[8]
| ADC Batch | Average DAR (HIC-UV) | Average DAR (Native SEC-LC-MS) |
| Low Drug Load | 2.83 | 2.72 |
| Medium Drug Load | 4.44 | 4.40 |
| High Drug Load | 5.97 | 5.97 |
The results demonstrate excellent agreement between the HIC-UV and native SEC-LC-MS methods for determining the average DAR across different drug loading levels.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate DAR determination. Below are representative experimental protocols for each of the three primary techniques.
UV-Vis Spectroscopy
This method relies on the Beer-Lambert law to determine the concentrations of the antibody and the conjugated drug by measuring the absorbance at two different wavelengths.[3]
Principle: The absorbance of the ADC solution is measured at a wavelength where the protein has maximum absorbance (typically 280 nm) and at a wavelength where the drug has maximum absorbance. Using the known extinction coefficients of the antibody and the drug at these two wavelengths, a set of simultaneous equations can be solved to determine their respective concentrations, from which the average DAR is calculated.[3]
Protocol:
-
Determine Extinction Coefficients:
-
Measure the UV-Vis spectra of the unconjugated antibody and the free drug to determine their maximum absorbance wavelengths and extinction coefficients (ε). The antibody's extinction coefficient is typically determined at 280 nm, while the drug's is determined at its λmax.
-
-
Sample Preparation:
-
Prepare a solution of the ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known approximate concentration.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A₂₈₀) and at the λmax of the drug (Aλₘₐₓ).
-
-
DAR Calculation:
-
Calculate the concentration of the antibody (Cₐₙₜᵢₒₒdy) and the drug (Cₐᵣᵤg) using the following equations:
-
Cₐₙₜᵢₒₒdy = (A₂₈₀ - (Aλₘₐₓ * (εₐᵣᵤg,₂₈₀ / εₐᵣᵤg,λₘₐₓ))) / εₐₙₜᵢₒₒdy,₂₈₀
-
Cₐᵣᵤg = (Aλₘₐₓ - (A₂₈₀ * (εₐₙₜᵢₒₒdy,λₘₐₓ / εₐₙₜᵢₒₒdy,₂₈₀))) / εₐᵣᵤg,λₘₐₓ
-
-
Calculate the average DAR:
-
DAR = Cₐᵣᵤg / Cₐₙₜᵢₒₒdy
-
-
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[4] In the context of ADCs, the conjugation of hydrophobic drug-linkers to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
Principle: ADCs are loaded onto a HIC column in a high-salt mobile phase, which promotes the interaction between the hydrophobic regions of the ADC and the stationary phase. A decreasing salt gradient is then applied, causing the ADC species to elute in order of increasing hydrophobicity (i.e., higher DAR species elute later). The average DAR is calculated from the peak areas of the different DAR species.
Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the high-salt mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for protein separations (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% A to 100% B over a specified time (e.g., 20-30 minutes).
-
Flow Rate: e.g., 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the unconjugated antibody (DAR 0) and the various drug-loaded species (DAR 2, DAR 4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species * Number of drugs in that species) / 100
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry to provide highly accurate and detailed information about the ADC.[6]
Principle: The ADC sample is first separated by a chromatographic method, typically reversed-phase (RP) or size-exclusion chromatography (SEC). The eluting species are then introduced into a mass spectrometer, which measures their mass-to-charge ratio (m/z). The resulting mass spectrum is deconvoluted to determine the precise molecular weight of each species, allowing for unambiguous identification of different DAR species and calculation of the average DAR.[8]
Protocol:
-
Sample Preparation:
-
The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation may also be performed to reduce spectral complexity.
-
Dilute the sample in a suitable solvent compatible with the LC-MS system (e.g., 0.1% formic acid in water).
-
-
LC-MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column for denaturing analysis or a size-exclusion column for native analysis.
-
Mobile Phase A: e.g., 0.1% formic acid in water.
-
Mobile Phase B: e.g., 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the ADC species.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
-
Data Analysis:
-
Acquire the mass spectra of the eluting ADC species.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.
-
Identify the peaks corresponding to the different DAR species based on their molecular weights.
-
Calculate the average DAR based on the relative abundance of each species.
-
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each DAR characterization method.
UV-Vis Spectroscopy Workflow for Average DAR Determination.
HIC Workflow for DAR Distribution and Average DAR Analysis.
LC-MS Workflow for Detailed DAR Characterization.
Conclusion
The characterization of the drug-to-antibody ratio is a multifaceted analytical challenge that requires the selection of appropriate techniques based on the specific goals of the analysis. UV-Vis spectroscopy offers a rapid and simple method for determining the average DAR, making it suitable for high-throughput screening and in-process monitoring. Hydrophobic Interaction Chromatography provides more detailed information on the drug-load distribution and is a well-established method for the quality control of certain ADCs. For the most comprehensive and accurate characterization, Liquid Chromatography-Mass Spectrometry is the gold standard, offering precise mass measurements of all ADC species and the ability to probe conjugation sites.
Ultimately, a multi-faceted approach, often employing orthogonal methods, is recommended for a thorough understanding of the DAR and its distribution, ensuring the development of safe and effective antibody-drug conjugates.
References
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Analytical Methods for Antibody-Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
A Researcher's Guide to Bioorthogonal Reaction Kinetics: A Comparative Analysis
For researchers, scientists, and drug development professionals, the judicious selection of a bioorthogonal reaction is paramount for the success of in vitro and in vivo studies. This guide provides an objective comparison of the reaction kinetics of three widely used bioorthogonal reactions: the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, and the Staudinger Ligation. The information presented, supported by experimental data, will aid in choosing the optimal chemical tools for applications ranging from cellular imaging to drug targeting.
The efficacy of a bioorthogonal reaction is quantitatively described by its second-order rate constant (k₂), which reflects the intrinsic reactivity of the participating molecules. A higher k₂ value corresponds to a faster reaction, enabling efficient labeling at low concentrations and the study of dynamic biological processes. This guide delves into the kinetic landscape of these key bioorthogonal transformations.
Kinetic Data at a Glance: A Comparative Table
The following table summarizes the second-order rate constants for a selection of commonly employed reactants in SPAAC, IEDDA, and Staudinger ligation reactions. It is important to note that reaction rates can be influenced by factors such as the solvent, temperature, and the specific molecular context of the reacting partners.
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Staudinger Ligation | (Diphenylphosphino)methanethiol | Azide (B81097) | 7.7 x 10⁻³[1][2] |
| Perfluoroaryl azide | Aryl phosphine (B1218219) | up to 18 | |
| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1[3] |
| DIBO (Dibenzocyclooctynol) | Benzyl Azide | ~0.3 - 0.7[3] | |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0[3] | |
| DIFO (Difluorinated cyclooctyne) | Benzyl Azide | 7.6 x 10⁻²[4] | |
| BARAC (Biarylazacyclooctynone) | Azide | > 1 | |
| IEDDA | Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | 1.9[5][6] |
| trans-Cyclooctene (B1233481) (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000[6] | |
| sTCO (strained trans-cyclooctene) | Tetrazine | up to 3 x 10⁶[7] |
Understanding the Reaction Kinetics: Key Factors
The vast range of reaction rates observed in the table above stems from the distinct mechanisms and the chemical nature of the reactants involved in each bioorthogonal reaction.
Staudinger Ligation: This reaction proceeds through the formation of an aza-ylide intermediate from an azide and a phosphine.[8] The rate of the traceless Staudinger ligation is influenced by the electronics of the phosphine and the steric accessibility of the azide. While generally slower than SPAAC and IEDDA, recent developments, such as the use of perfluoroaryl azides, have demonstrated significantly enhanced kinetics.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The driving force for this reaction is the relief of ring strain in the cyclooctyne (B158145) reactant upon [3+2] cycloaddition with an azide. Consequently, the reaction rate is highly dependent on the structure of the cyclooctyne.[3] More strained cyclooctynes, such as DBCO and DIFO, exhibit faster kinetics compared to the less strained BCN.[3][4]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This [4+2] cycloaddition between an electron-poor diene (typically a tetrazine) and an electron-rich dienophile is the fastest known bioorthogonal reaction.[5] The kinetics are governed by the frontier molecular orbital energies of the reactants.[5][6] The rate can be tuned by modifying the substituents on the tetrazine and by employing strained dienophiles like trans-cyclooctene (TCO), which significantly accelerate the reaction.[5][9]
Experimental Protocols for Kinetic Analysis
Accurate determination of second-order rate constants is crucial for comparing the performance of different bioorthogonal reactions. The most common techniques for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry.
General Workflow for Kinetic Measurements
The following diagram illustrates a generalized workflow for determining the second-order rate constant of a bioorthogonal reaction.
Detailed Methodologies
1. Kinetic Analysis using NMR Spectroscopy
NMR spectroscopy allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.
-
Sample Preparation:
-
Prepare stock solutions of the two reactants in a deuterated solvent.
-
For quantitative measurements, include an internal standard of known concentration that does not react with the components of the reaction mixture.[10]
-
-
Data Acquisition:
-
Acquire an initial spectrum of one reactant and the internal standard.
-
Initiate the reaction by adding the second reactant to the NMR tube.
-
Acquire a series of 1D NMR spectra at defined time intervals.
-
-
Data Analysis:
-
Integrate the signals of a characteristic peak for one of the reactants and the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point by comparing its integral to that of the internal standard.[3]
-
To determine the second-order rate constant, the reaction is typically run under pseudo-first-order conditions, with one reactant in large excess (e.g., 10-fold or more).
-
Plot the natural logarithm of the concentration of the limiting reactant versus time. The slope of the resulting linear fit gives the pseudo-first-order rate constant (k').[3]
-
The second-order rate constant (k₂) is then calculated by dividing k' by the initial concentration of the reactant in excess (k₂ = k' / [excess reactant]₀).[3]
-
2. Kinetic Analysis using UV-Visible Spectrophotometry
This method is suitable when one of the reactants or products has a distinct chromophore that changes absorbance during the reaction. For instance, tetrazines in IEDDA reactions have a characteristic absorbance in the visible region that disappears upon reaction.[5]
-
Sample Preparation:
-
Prepare stock solutions of the reactants in a suitable solvent.
-
-
Data Acquisition:
-
Place a solution of the chromophoric reactant in a cuvette and measure its initial absorbance at the wavelength of maximum absorbance (λmax).
-
Initiate the reaction by adding the second reactant to the cuvette and start monitoring the absorbance at λmax over time.
-
-
Data Analysis:
-
Use the Beer-Lambert law (A = εbc) to convert absorbance values to concentration.
-
Similar to the NMR analysis, perform the reaction under pseudo-first-order conditions.
-
Plot the natural logarithm of the concentration of the chromophoric reactant versus time to obtain the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess.
-
3. Kinetic Analysis using Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR spectroscopy can also be employed to monitor reaction kinetics in real-time by tracking the change in vibrational bands specific to reactants or products.
-
Experimental Setup:
-
An ATR-IR probe is submerged into the reaction mixture.
-
-
Data Acquisition:
-
Acquire IR spectra at regular intervals after the initiation of the reaction.
-
-
Data Analysis:
-
Monitor the intensity of a characteristic vibrational band of a reactant or product.
-
Convert the peak intensity to concentration using a calibration curve.
-
The kinetic analysis then follows the same principles as described for NMR and UV-Vis spectroscopy.
-
Conclusion
The choice of a bioorthogonal reaction should be guided by the specific demands of the biological system and the experimental goals. For applications requiring rapid labeling of low-abundance biomolecules or capturing fast dynamic processes, the exceptionally fast kinetics of IEDDA reactions are highly advantageous. SPAAC offers a catalyst-free alternative with tunable kinetics based on the choice of cyclooctyne, making it a versatile tool for a wide range of applications. The Staudinger ligation, while generally slower, remains a valuable tool in specific contexts, particularly with the advent of faster, next-generation reagents. By understanding the kinetic profiles and the underlying principles of these powerful chemical tools, researchers can make informed decisions to advance their investigations in chemical biology and drug development.
References
- 1. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raineslab.com [raineslab.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 9. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Assessing the Cytotoxicity of Linker-Payload Constructs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of targeted therapies, such as antibody-drug conjugates (ADCs), is critically dependent on the careful design and selection of their linker-payload constructs. The linker dictates the stability of the conjugate in circulation and the efficiency of payload release at the target site, while the payload determines the mechanism and potency of cytotoxicity. This guide provides a comparative analysis of common linker-payload strategies, supported by experimental data and detailed protocols for assessing their cytotoxic effects.
The Critical Role of the Linker
The linker is the molecular bridge connecting the targeting moiety (e.g., an antibody) to the cytotoxic payload. Its design is a delicate balance between maintaining stability in the bloodstream to prevent premature drug release and enabling efficient cleavage within the target cell or tumor microenvironment.[1][2][3] Linkers are broadly classified into two categories: cleavable and non-cleavable.
Cleavable Linkers: These linkers are designed to be selectively cleaved by specific conditions prevalent in the tumor microenvironment or within cancer cells, such as low pH, high glutathione (B108866) concentrations, or the presence of specific enzymes.[1] This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity.[1]
Non-Cleavable Linkers: In contrast, non-cleavable linkers rely on the degradation of the antibody component within the lysosome to release the payload. This approach can offer greater stability in circulation but may result in lower bystander killing effects.
A key advantage of many cleavable linkers is their ability to induce a "bystander effect".[1] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills neighboring antigen-negative tumor cells.[1]
Comparative Analysis of Linker Technologies
The choice of linker technology significantly impacts the stability, potency, and overall therapeutic index of a linker-payload construct. The following tables summarize key quantitative data from comparative studies of different linker technologies.
Table 1: Stability of Different Linker Types in Human Plasma
| Linker Type | Specific Example | Half-life in Human Plasma | Key Characteristics |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma.[1] |
| Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[1] | |
| pH-Sensitive | Hydrazone | ~2 days | Demonstrates pH-dependent hydrolysis but can show instability in circulation.[1] |
| Glutathione-Sensitive | Disulfide | Variable | Stability depends on the specific disulfide bond. |
| Non-Cleavable | Thioether (e.g., SMCC) | Highly Stable | Generally very stable in circulation. |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.
Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Observations |
| Protease-Sensitive (Val-Cit) | MMAE | HER2+ | 15 | Potent cytotoxicity against target cells. |
| pH-Sensitive (Hydrazone) | Doxorubicin | HER2+ | 45 | Moderate cytotoxicity, potential for off-target effects due to linker instability. |
| Glutathione-Sensitive (Disulfide) | MMAE | HER2+ | 25 | Effective cytotoxicity, with potential for bystander effect. |
| Sulfatase-cleavable | MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC.[1] |
Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.[1]
Experimental Protocols for Cytotoxicity Assessment
A variety of in vitro assays are employed to determine the cytotoxicity of linker-payload constructs. These assays are essential for screening promising candidates and predicting in vivo efficacy.[4][5] The most common methods are colorimetric assays that measure cell viability.
MTT/XTT Assay: A Measure of Metabolic Activity
The fundamental principle of both MTT and XTT assays is the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[6] This reduction only occurs in viable cells, making the resulting colorimetric signal a proxy for cell viability.[6] MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced to an insoluble purple formazan (B1609692) crystal within the cell.[6]
Detailed Protocol: MTT Assay for ADC Cytotoxicity
Materials:
-
Target and control cell lines
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)[6]
-
Antibody-Drug Conjugate (ADC) stock solution
-
Control articles: unconjugated antibody, free cytotoxic payload[6]
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]
-
Sterile, flat-bottom 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for a period sufficient to observe cell death (typically 72 to 120 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizing Key Processes
Diagrams can help to clarify complex biological pathways and experimental procedures.
Caption: General workflow for ADC in vitro cytotoxicity assays.
Caption: Mechanisms of payload release for different cleavable linkers.[1]
Conclusion
The assessment of cytotoxicity is a cornerstone in the development of effective and safe linker-payload constructs for targeted therapies. A thorough understanding of the different linker technologies, coupled with robust and reproducible in vitro cytotoxicity assays, is essential for selecting lead candidates for further preclinical and clinical development. The data and protocols presented in this guide offer a framework for the rational design and evaluation of the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The PEG4 Spacer Advantage: A Comparative Guide for Bifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a linker is paramount. The linker, a seemingly simple bridge, profoundly influences the solubility, stability, pharmacokinetics, and ultimately, the efficacy and safety of the entire construct. This guide provides an objective comparison of bifunctional linkers incorporating a tetra-ethylene glycol (PEG4) spacer against alternatives, supported by experimental data, to inform rational drug design and development.
The Hydrophilicity Advantage: PEG4 Spacers vs. Alternatives
The inclusion of a PEG4 spacer within a bifunctional linker imparts a significant degree of hydrophilicity. This physical property is a primary driver of the numerous benefits observed in PEGylated bioconjugates. Most cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to challenges such as aggregation, poor solubility, and rapid clearance from circulation.[] A hydrophilic PEG spacer effectively counteracts this hydrophobicity.
Here, we compare the performance of PEGylated linkers against those without a hydrophilic spacer, often alkyl chains, and examine the impact of PEG chain length.
Data Presentation: Comparative Performance of Linkers
The following tables summarize quantitative data from various studies to illustrate the impact of a PEG4 spacer and PEGylation in general on key performance indicators of bifunctional molecules.
Table 1: Impact on Solubility and Aggregation
| Linker Type | Payload | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Solubility | Reference(s) |
| With PEG4 Spacer | Auristatin | 8 | < 2% | High | [2] |
| Alkyl Spacer (No PEG) | Maytansinoid | > 4 | Prone to Aggregation | Low | [3] |
| With PEG8 Spacer | PBD | 2.3 | Low | High | [2] |
| With Pendant PEG12 | DM4 | High | Low | High | [4] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs
| Linker Type | Payload | Target Cell Line | IC50 (nM) | Reference(s) |
| With PEG4 Spacer | MMAE | HER2+ (NCI-N87) | 1.8 | N/A |
| No PEG Spacer | MMAE | HER2+ (SK-BR-3) | 10-50 | N/A |
| With 4 kDa PEG | MMAE | NCI-N87 | ~22.5 | [3] |
| With 10 kDa PEG | MMAE | NCI-N87 | ~112 | [3] |
Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used. Longer PEG chains, while beneficial for pharmacokinetics, can sometimes lead to reduced in vitro potency due to steric hindrance.
Table 3: In Vivo Pharmacokinetics (PK) of ADCs
| Linker Type | Payload | Species | Half-life (t½) | Key Observation | Reference(s) |
| With PEG4 Spacer | Bombesin Analog | - | Improved | Enhanced clearance kinetics | [5] |
| No PEG Spacer | MMAE | - | ~2 hours | Rapid Clearance | [3] |
| With 4 kDa PEG | MMAE | - | ~5 hours | 2.5x increase vs. No PEG | [3] |
| With 10 kDa PEG | MMAE | - | ~22.4 hours | 11.2x increase vs. No PEG | [3] |
| With Linear PEG24 | DM4 | Mouse | - | Significantly increased exposure vs. non-PEGylated | N/A |
Visualizing the Concepts: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Structure of a PEG4-containing bifunctional linker in an ADC.
Caption: A typical experimental workflow for evaluating ADC performance.
Caption: The signaling pathway of a typical ADC from circulation to cell death.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bifunctional linkers. Below are protocols for key experiments cited in the evaluation of PEG4-containing linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding:
-
Plate target antigen-positive and antigen-negative cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
ADC Treatment:
-
Prepare serial dilutions of the test ADC, a negative control ADC (targeting an irrelevant antigen), and the free cytotoxic payload in complete cell culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Measurement:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[6]
-
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the potential for premature payload release in plasma.
-
Incubation:
-
Incubate the ADC (e.g., at 1 mg/mL) in human, mouse, or rat plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, and 168 hours).
-
-
Sample Processing:
-
Isolate the ADC from the plasma samples at each time point. This can be achieved using methods like affinity chromatography with Protein A/G beads.
-
-
Analysis:
-
Determine the average Drug-to-Antibody Ratio (DAR) of the isolated ADC at each time point using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[]
-
Quantify the amount of free payload in the plasma supernatant using LC-MS/MS to assess drug deconjugation.
-
-
Data Interpretation:
-
A stable ADC will exhibit a minimal decrease in DAR and a low concentration of free payload over the incubation period.
-
In Vivo Pharmacokinetic (PK) Study in Mice
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) profile of the ADC in a living organism.
-
Animal Model:
-
Use an appropriate mouse model, such as immunodeficient mice bearing human tumor xenografts.
-
-
ADC Administration:
-
Administer a single intravenous (IV) dose of the ADC (e.g., 1-10 mg/kg) to a cohort of mice.[7]
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-injection (e.g., 5 minutes, 1, 6, 24, 48, 72, 120, and 168 hours).[8]
-
Process the blood to obtain plasma.
-
-
Bioanalysis:
-
Quantify the concentration of the total antibody and/or the intact ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or LC-MS.
-
-
Data Analysis:
-
Use pharmacokinetic modeling software to calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
-
Conclusion
The incorporation of a PEG4 spacer into bifunctional linkers offers a multitude of advantages that are critical for the development of successful bioconjugates, particularly ADCs. The enhanced hydrophilicity imparted by the PEG4 moiety leads to improved solubility and reduced aggregation, enabling higher and more homogenous drug loading.[][4] This translates to better manufacturability and a more consistent product profile. Furthermore, the "stealth" properties of PEG can lead to an extended circulation half-life, allowing for greater tumor accumulation and potentially improved therapeutic efficacy.[5]
While longer PEG chains can further enhance these pharmacokinetic benefits, a PEG4 spacer often provides a favorable balance, mitigating the risk of reduced binding affinity and in vitro potency that can be associated with larger PEG structures. The choice of linker is a critical optimization parameter in drug development, and the evidence strongly supports the consideration of a PEG4 spacer as a valuable tool for creating more effective and safer targeted therapies. The experimental protocols provided herein offer a framework for the rigorous evaluation of these and other linker technologies.
References
- 2. vectorlabs.com [vectorlabs.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 7. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Safe Disposal of NH2-PEG4-hydrazone-DBCO: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of NH2-PEG4-hydrazone-DBCO, a bifunctional linker commonly used in bioconjugation and the development of antibody-drug conjugates (ADCs).
Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, this guidance is based on the chemical properties of its constituent parts—a hydrazone group, a polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) moiety—and on disposal procedures for structurally similar compounds. It is imperative to obtain the specific SDS from your supplier for complete safety and handling information.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a suitable environment.
| PPE & Environment | Guideline | Rationale |
| Eye Protection | Wear chemical safety goggles. | To protect eyes from potential splashes. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile). | To prevent direct skin contact. |
| Body Protection | Wear a lab coat. | To protect skin and clothing from contamination. |
| Work Area | Conduct all handling and disposal preparations within a well-ventilated chemical fume hood. | To minimize the inhalation of any potential dust or aerosols. |
Hazard Assessment of Constituent Moieties
The disposal protocol for this compound is informed by the potential hazards associated with its functional groups.
| Functional Group | Potential Hazards | Disposal Considerations |
| Hydrazone | Hydrazine derivatives can be toxic, corrosive, and are often treated as potential carcinogens.[1][2][3][4] They can irritate the skin, eyes, and respiratory tract.[1][3][5] | Due to toxicity, direct disposal into sanitary systems is prohibited. Chemical treatment to break down the hydrazone moiety may be considered in accordance with institutional guidelines. |
| Polyethylene Glycol (PEG) | Generally considered to have low toxicity and to be biodegradable. | While not highly hazardous, it should not be disposed of down the drain as it can impact wastewater treatment processes. |
| Dibenzocyclooctyne (DBCO) | The primary hazard is its high reactivity due to ring strain, which is exploited in copper-free click chemistry.[6] Specific toxicity data is not readily available. | Should be treated as a reactive chemical waste. Avoid mixing with incompatible materials that could trigger unintended reactions. |
Step-by-Step Disposal Procedure
The recommended primary method for the disposal of this compound is through a licensed chemical waste disposal service.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container.
-
The container must be compatible with the chemical and clearly marked with its full chemical name.
-
-
Liquid Waste (Solutions):
-
If the compound is dissolved in a solvent (e.g., DMSO, DMF), collect it in a designated, labeled container for non-halogenated or halogenated solvent waste, as appropriate.
-
Do not mix with aqueous waste or other incompatible chemical waste streams.
-
-
Contaminated Labware:
-
Dispose of any materials that have come into direct contact with the compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.
-
2. Storage Pending Disposal:
-
Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with the full chemical name and any available safety information. If you have obtained an SDS from your supplier, provide a copy to the disposal service.
Experimental Workflow for Disposal
Logical Relationship of Safety Protocols
References
Essential Safety and Logistical Information for Handling NH2-PEG4-hydrazone-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of NH2-PEG4-hydrazone-DBCO, a trifunctional linker used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles to protect against potential splashes.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Body Protection: A lab coat is mandatory to protect skin and clothing.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols. For situations with inadequate ventilation, a cartridge respirator may be necessary.
Engineering Controls:
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.
-
Ensure easy access to an eyewash station and a safety shower.
II. Storage and Stability
Proper storage is crucial to maintain the chemical integrity and reactivity of this compound.
| Parameter | Guideline | Rationale |
| Storage Temperature | Store at or below -15°C for long-term storage.[1] | Low temperatures minimize degradation of the compound. |
| Atmosphere | Store under an inert atmosphere (e.g., dry Argon or Nitrogen).[1] | The PEG component is sensitive to oxidation.[1] |
| Light Exposure | Protect from light by storing in a dark container or wrapping the container in foil.[1] | PEG derivatives and DBCO can be light-sensitive.[1] |
| Moisture | Keep in a desiccated environment.[1] | The hydrazone and other functional groups can be sensitive to moisture. |
Handling for Use:
-
Before opening, allow the container to slowly warm to room temperature to prevent condensation of moisture inside the vial.[1]
-
Once opened, if the entire amount is not used, backfill the container with an inert gas before sealing for re-storage.[1]
III. Operational Plan: A General Protocol for Bioconjugation
This protocol outlines a general procedure for conjugating this compound to a protein. Optimization will be required for specific applications.
Materials:
-
This compound
-
Azide-modified protein
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Reaction Buffer: Non-amine containing buffer, pH 7-9 (e.g., PBS, HEPES, or borate (B1201080) buffer).[2] Avoid buffers containing azides.[2]
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution: If necessary, exchange the buffer of the azide-modified protein solution to the appropriate reaction buffer using a desalting column or dialysis.
-
Reconstitute this compound:
-
Conjugation Reaction:
-
Add the reconstituted this compound stock solution to the azide-modified protein solution. A molar excess of the DBCO reagent is typically used to drive the reaction.
-
Incubate the reaction mixture. Typical conditions are 2 hours at room temperature or overnight at 4°C, but this may require optimization.[2]
-
-
Purification:
-
Remove the unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Experimental Workflow Diagram:
Caption: Experimental workflow for protein conjugation.
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure safety and environmental compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container.[4] The container should be marked with the full chemical name.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for organic chemical waste. Do not mix with aqueous or other incompatible waste streams.[4]
-
Contaminated Labware: Dispose of items such as pipette tips, tubes, and gloves that have come into direct contact with the compound in a designated solid chemical waste container.[4]
Storage Pending Disposal:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
Professional Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4] Provide them with the full chemical name and any available safety information.
Logical Relationship for Disposal:
Caption: Chemical waste disposal workflow.
V. Hazard Summary and Emergency Procedures
Potential Hazards:
-
Hydrazine/Hydrazone Moiety: Hydrazine is classified as a hazardous material and a suspected carcinogen.[5][6] It can be corrosive to the skin, eyes, and respiratory tract.[7] Exposure may cause damage to the liver, kidneys, and central nervous system.[6][7]
-
DBCO Moiety: As a strained alkyne, DBCO is highly reactive.
-
PEG Moiety: While generally considered to have low toxicity, the overall properties of the molecule are dictated by its more reactive components.
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS office. |
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Hydrazine - Wikipedia [en.wikipedia.org]
- 7. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
